Aspochalasin M
Description
This compound has been reported in Mariannaea elegans with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5S,9Z,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCXTRJHTIEBIA-DNJNAQMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)[C@H](CCC3=O)O)/C)C=C1C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Aspochalasin M: A Fungal Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspochalasin M is a cytochalasan-class secondary metabolite produced by the fungus Aspergillus flavipes. First identified from a marine sponge-derived strain of this fungus, this compound belongs to a large family of structurally complex and biologically active compounds. This guide provides a comprehensive overview of the discovery, fungal source, and associated methodologies for the study of this compound, intended to support further research and development in the fields of oncology and infectious diseases. While data on this compound is still emerging, this document consolidates the available information on its biological activities and provides context from related aspochalasin analogs.
Discovery and Fungal Source
This compound was first reported as a natural product isolated from the fungus Aspergillus flavipes, which was derived from a Sri Lankan demosponge.[1] This discovery highlights the rich biodiversity of marine-derived fungi as a source of novel bioactive compounds. The producing strain, Aspergillus flavipes (KR063133), was found to produce a series of aspochalasins, including Aspochalasin B, D, and M.[1]
Further research has identified a biosynthetic gene cluster in Aspergillus flavipes CNL-338 responsible for the production of several aspochalasins, including this compound.[2] This finding opens avenues for biosynthetic engineering and the potential for scaled-up production of this compound and its analogs.
Physicochemical Properties
While detailed physicochemical data for this compound is not extensively published, some basic properties can be inferred from its structure and data from related compounds. Like other aspochalasins, it is an amorphous white powder. The molecular weight of this compound has been determined to be 401 daltons.[1]
Biological Activity
The biological activities of this compound have not been as extensively characterized as some other members of the aspochalasin family. However, based on the known activities of its co-isolated analogs, this compound is predicted to exhibit cytotoxic and antibacterial properties.
Cytotoxic Activity
While specific IC50 values for this compound against various cancer cell lines are not yet publicly available, other aspochalasins have demonstrated potent cytotoxic effects. For context, Table 1 summarizes the cytotoxic activities of some related aspochalasin compounds. This data suggests that this compound likely possesses antiproliferative properties that warrant further investigation.
Table 1: Cytotoxic Activity of Selected Aspochalasin Analogs
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Phomacin A | HT-29 | 0.6 | [2] |
| Phomacin B | HT-29 | 1.4 | [2] |
| Aspochalasin analog 17 | HT-29 | 7.4 | [2] |
| Aspochalasin analog 18 | HT-29 | 49.09 µM | [2] |
| Aspochalasin H | Ba/F3 | >50 µM | [2] |
| Aspochalasin analog 5 | Ba/F3 | 0.49 | [2] |
| Aspochalasin I | Mel-Ab (melanogenesis inhibition) | 22.4 µM |
Antibacterial Activity
The initial report on the isolation of this compound was in the context of screening for antibacterial metabolites.[1] While the specific antibacterial activity of this compound was not detailed in the abstract, the co-isolated compounds, Aspochalasin B and D, showed activity against Gram-positive bacteria. This suggests that this compound may also possess antibacterial properties. Table 2 presents the Minimum Inhibitory Concentration (MIC) values for Aspochalasins B and D.
Table 2: Antibacterial Activity of Co-isolated Aspochalasins
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Aspochalasin B | Bacillus subtilis | 16 | [1] |
| Staphylococcus aureus | 32 | [1] | |
| MRSA | 32 | [1] | |
| Aspochalasin D | Bacillus subtilis | 32 | [1] |
| Staphylococcus aureus | 32 | [1] | |
| MRSA | 32 | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further study. The following sections outline the general methodologies employed in the discovery of aspochalasins, which can be adapted for this compound.
Fungal Culture and Extraction
The workflow for obtaining this compound begins with the cultivation of the producing fungal strain, Aspergillus flavipes.
Caption: Fungal Culture and Extraction Workflow for this compound.
The fungus is typically cultured on a solid rice medium to promote the production of secondary metabolites. After a suitable incubation period, the fungal mycelia are harvested and extracted with an organic solvent, such as ethyl acetate, to yield a crude extract containing a mixture of compounds.
Isolation and Purification
The crude extract is then subjected to a series of chromatographic techniques to isolate this compound.
Caption: Isolation and Purification Workflow for this compound.
A common approach involves initial fractionation of the crude extract using silica gel vacuum liquid chromatography (VLC). The resulting fractions are then screened for biological activity (bioassay-guided fractionation). Active fractions are further purified using techniques such as Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
Caption: Structure Elucidation Workflow for this compound.
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of the atoms. High-resolution mass spectrometry (HR-ESI-MS) is employed to determine the elemental composition and confirm the molecular weight. The collective data is then compared with that of known aspochalasins to confirm the final structure.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the cytochalasan class of compounds, to which aspochalasins belong, is the inhibition of actin polymerization.[2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers. This disruption of the actin cytoskeleton interferes with numerous cellular processes, including cell division, motility, and maintenance of cell shape, which ultimately contributes to their cytotoxic effects.
Caption: Proposed Mechanism of Action for this compound.
While the general mechanism of actin polymerization inhibition is well-established for cytochalasans, the specific downstream signaling pathways affected by this compound have not yet been elucidated. Further research is needed to identify the precise molecular targets and signaling cascades that are modulated by this compound, which could reveal novel therapeutic opportunities.
Future Directions
This compound represents a promising natural product with potential for development as a therapeutic agent. Key areas for future research include:
-
Comprehensive Biological Profiling: Detailed in vitro and in vivo studies are required to fully characterize the cytotoxic and antibacterial activities of this compound against a broad range of cancer cell lines and pathogenic bacteria.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways affected by this compound will provide a deeper understanding of its molecular mechanism and may identify novel therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
Biosynthetic Engineering: Leveraging the identified biosynthetic gene cluster could enable the production of novel aspochalasin derivatives with improved therapeutic profiles.
Conclusion
This compound, a secondary metabolite from the marine-derived fungus Aspergillus flavipes, is a member of the promising cytochalasan class of natural products. While current knowledge about its specific biological activities and mechanisms is limited, its structural relationship to other bioactive aspochalasins suggests significant potential for further investigation. This technical guide provides a foundational resource for researchers to advance the study of this compound and explore its therapeutic applications.
References
The Natural Origin of Aspochalasin M from Aspergillus flavipes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochalasin M, a member of the cytochalasan family of mycotoxins, is a secondary metabolite naturally produced by the filamentous fungus Aspergillus flavipes. This technical guide provides an in-depth overview of the natural origin of this compound, detailing its biosynthesis, isolation, and characterization. The document summarizes quantitative data on its production, provides comprehensive experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Introduction
Aspergillus flavipes is a ubiquitous fungus known to produce a diverse array of bioactive secondary metabolites, including a significant number of cytochalasans.[1][2][3] Aspochalasins are a specific subgroup of cytochalasans characterized by a perhydroisoindolone ring fused to a macrocyclic ring, with leucine serving as the amino acid precursor.[2] These compounds have garnered interest from the scientific community due to their wide range of biological activities, including cytotoxic, antimicrobial, and antiviral properties.[2][4] this compound, specifically, has been isolated from cultures of Aspergillus flavipes and its unique chemical structure continues to be a subject of scientific investigation.[3][5] This guide serves as a technical resource for professionals engaged in natural product chemistry, mycology, and drug discovery, focusing on the scientific foundation of this compound's origin.
Quantitative Data on this compound Production
The production of this compound by Aspergillus flavipes is influenced by various factors, including the fungal strain, culture conditions, and extraction methodology. While yields can vary significantly, documented research provides some quantitative insights.
| Compound | Fungal Strain | Fermentation Scale | Yield | Source |
| This compound | Aspergillus flavipes | Not specified | 2.3 mg | [5] |
| Aspochalasin D | Aspergillus flavipes 3.17641 | Optimized culture | 812.1 mg/L | [6] |
Note: The yield of Aspochalasin D is included for comparative purposes to illustrate the production potential of aspochalasins in A. flavipes through metabolic engineering.
Experimental Protocols
Fungal Cultivation and Fermentation
A representative protocol for the cultivation of Aspergillus flavipes for the production of aspochalasins is as follows:
-
Strain and Culture Maintenance: Aspergillus flavipes strains can be isolated from various environmental sources, such as soil or marine sediments.[4][7] Pure cultures are maintained on a suitable solid medium like Potato Dextrose Agar (PDA).
-
Seed Culture Preparation: A small piece of the mycelial agar plug is inoculated into a liquid seed medium (e.g., Potato Dextrose Broth) and incubated for several days to generate sufficient biomass.
-
Large-Scale Fermentation: The seed culture is then transferred to a large-scale solid-state or submerged fermentation medium. Solid rice medium is commonly used for cytochalasan production.[2][3] The fermentation is carried out under controlled temperature and aeration for a period of several weeks to allow for the accumulation of secondary metabolites.
Isolation and Purification of this compound
The following is a generalized workflow for the extraction and purification of this compound from Aspergillus flavipes cultures.
Caption: General workflow for the isolation and purification of this compound.
-
Extraction: The fermented solid culture or mycelial mass from a liquid culture is extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc).[7]
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatographic Fractionation: The resulting fractions are further purified using a series of chromatographic techniques. This typically involves column chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20.[7]
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, often with a C18 column, to yield pure this compound.[5]
Structure Elucidation and Characterization
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the precise molecular formula of the compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[3] The comparison of NMR data with known aspochalasins is also a crucial step in structure confirmation.[3]
Biosynthesis of this compound
The biosynthesis of aspochalasins in Aspergillus flavipes is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[8] A specific biosynthetic gene cluster, designated as ffs, has been identified in a marine-derived strain of A. flavipes and is responsible for the production of several aspochalasins, including this compound.[8]
The proposed biosynthetic pathway begins with the iterative incorporation of malonyl-CoA units by the PKS module of the ffsA gene, followed by the addition of L-leucine by the NRPS module.[8] Subsequent enzymatic modifications, including cyclization and oxidation steps, lead to the formation of the characteristic aspochalasan scaffold.
Caption: Proposed biosynthetic pathway for this compound in Aspergillus flavipes.
Conclusion
This compound from Aspergillus flavipes represents a fascinating example of the complex secondary metabolism in fungi. This technical guide has provided a consolidated overview of its natural origin, including quantitative production data, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this compound and other bioactive compounds from this prolific fungal source. Continued research into the biosynthesis and biological activities of aspochalasins holds significant promise for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasans Produced by the Coculture of Aspergillus flavipes and Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavichalasines A–M, cytochalasan alkaloids from Aspergillus flavipes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
Elucidation of the Aspochalasin M Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochalasin M, a member of the cytochalasan family of fungal secondary metabolites, exhibits a range of biological activities that have garnered interest within the drug development community. Understanding its biosynthesis is critical for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of this compound. It details the enzymatic steps from primary metabolites to the final complex structure, supported by available data and experimental methodologies. This document is intended to serve as a core resource for researchers in natural product biosynthesis, fungal genetics, and pharmaceutical sciences.
Introduction
Aspochalasins are a class of mycotoxins produced by various fungi, notably species of Aspergillus, such as Aspergillus flavipes and Aspergillus caespitosus.[1][2] These compounds are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Their diverse biological activities, including cytotoxic and anti-angiogenic effects, make them attractive scaffolds for drug discovery. This compound is structurally closely related to other aspochalasins, such as aspochalasin B and D, differing by specific hydroxylations.[3] The elucidation of its biosynthetic pathway reveals a canonical route for cytochalasan formation involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes.
The this compound Biosynthetic Gene Cluster and Core Synthesis
The biosynthesis of aspochalasins originates from a dedicated gene cluster, often designated as the 'flas' or 'aspo' cluster in producing organisms like Aspergillus flavipes.[4] This cluster encodes all the necessary enzymatic machinery for the synthesis of the aspochalasan core structure.
Key Enzymes and their Functions
The biosynthesis of the core aspochalasan structure is a concerted process involving several key enzymes. The central enzyme is a PKS-NRPS hybrid, which is responsible for assembling the polyketide and amino acid precursors.
| Enzyme | Gene (example) | Function | Precursors | Product |
| PKS-NRPS | flasA | Iterative type I PKS and single-module NRPS. Catalyzes the condensation of a polyketide chain with an amino acid (L-Leucine for aspochalasins). | Malonyl-CoA, L-Leucine | Polyketide-amino acid intermediate |
| Trans-enoyl Reductase | flasB | Reduces a double bond in the polyketide chain. | NADPH | Reduced polyketide intermediate |
| Hydrolase | flasC | Releases the synthesized molecule from the PKS-NRPS. | H₂O | Pro-aspochalasin intermediate |
| Diels-Alderase | flasD | Catalyzes an intramolecular [4+2] cycloaddition to form the characteristic bicyclic ring system. | Pro-aspochalasin | Aspochalasin core structure |
Biosynthesis of the Aspochalasan Core
The biosynthesis commences with the iterative synthesis of a polyketide chain by the PKS domains of FlasA from malonyl-CoA units. This is followed by the incorporation of L-leucine by the NRPS module. The resulting polyketide-amino acid hybrid undergoes a crucial intramolecular Diels-Alder reaction, catalyzed by a putative Diels-Alderase, to form the characteristic perhydroisoindolone core fused to the macrocycle. Subsequent modifications, including reductions and cyclizations, lead to the formation of early pathway intermediates like aspochalasin D.
Tailoring Steps to this compound
This compound is derived from an earlier aspochalasin intermediate, most likely aspochalasin D, through a specific hydroxylation event.[3] This transformation is catalyzed by a tailoring enzyme, typically a cytochrome P450 monooxygenase.
Hydroxylation of Aspochalasin D
The chemical structure of this compound indicates the presence of an additional hydroxyl group at the C-7 position compared to aspochalasin D. This hydroxylation is a critical tailoring step that diversifies the chemical space of the aspochalasin family.
| Enzyme | Gene (Putative) | Function | Substrate | Product |
| Cytochrome P450 Monooxygenase | P450 (uncharacterized) | Catalyzes the stereospecific hydroxylation at the C-7 position. | Aspochalasin D | This compound |
digraph "this compound Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes AspochalasinD [label="Aspochalasin D", fillcolor="#FBBC05", fontcolor="#202124"]; P450 [label="Cytochrome P450\nMonooxygenase", fillcolor="#34A853", fontcolor="#FFFFFF"]; AspochalasinM [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; O2_NADPH [label="O₂, NADPH", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AspochalasinD -> P450; O2_NADPH -> P450; P450 -> AspochalasinM; }
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of the Biosynthetic Gene Cluster
Objective: To identify the gene cluster responsible for aspochalasin biosynthesis.
Methodology:
-
Genome Sequencing: Sequence the genome of an this compound-producing fungal strain (e.g., Aspergillus flavipes) using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.
-
Bioinformatic Analysis: Assemble the genome and analyze it using secondary metabolite prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). Search for gene clusters containing a PKS-NRPS hybrid gene, which is a hallmark of cytochalasan biosynthesis.
-
Homology-based Search: Use the amino acid sequences of known aspochalasin biosynthetic enzymes (e.g., FlasA) as queries for BLAST searches against the sequenced genome to pinpoint the putative cluster.
Gene Inactivation and Heterologous Expression
Objective: To functionally characterize the roles of individual genes within the cluster.
Methodology:
-
Gene Deletion: Create targeted gene knockouts of putative biosynthetic genes in the native producer using CRISPR/Cas9 or homologous recombination.
-
Metabolite Profiling: Cultivate the wild-type and mutant strains under identical conditions. Extract the secondary metabolites from the mycelium and culture broth using ethyl acetate. Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. A loss of this compound production in a mutant strain confirms the gene's involvement in the pathway.
-
Heterologous Expression: Clone the entire putative biosynthetic gene cluster or individual genes into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Analyze the culture extracts of the transformed host for the production of aspochalasins.
In Vitro Enzyme Assays
Objective: To determine the specific function and catalytic parameters of a biosynthetic enzyme.
Methodology (for a putative P450 monooxygenase):
-
Protein Expression and Purification: Codon-optimize the gene encoding the putative P450 and clone it into an expression vector (e.g., pET-28a). Express the protein in E. coli BL21(DE3) and purify it using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay: Prepare a reaction mixture containing the purified enzyme, the substrate (aspochalasin D), a cofactor (NADPH), and a suitable buffer. A cytochrome P450 reductase may also be required. Incubate the reaction at an optimal temperature (e.g., 28-30°C).
-
Product Analysis: Quench the reaction and extract the products. Analyze the extract by HPLC-MS and compare the retention time and mass spectrum with an authentic standard of this compound.
-
Kinetic Analysis: Vary the substrate concentration to determine the kinetic parameters (Km and kcat) of the enzyme.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not yet extensively published, the following table outlines the types of data that are crucial for a comprehensive understanding of the pathway and for metabolic engineering efforts. Data from related aspochalasin biosynthetic studies are provided for context.
| Parameter | Value | Compound | Organism | Reference |
| Production Titer (Wild-Type) | ~25 mg/L | Cytochalasin E | Aspergillus clavatus | [1] |
| Production Titer (Engineered) | ~175 mg/L | Cytochalasin E | Aspergillus clavatus (ccsR overexpression) | [1] |
| Enzyme Km | - | - | - | Data not available |
| Enzyme kcat | - | - | - | Data not available |
Conclusion and Future Perspectives
The biosynthetic pathway of this compound follows a conserved route for cytochalasan formation, initiated by a PKS-NRPS and finalized by a series of tailoring enzymes. The final step is a proposed hydroxylation of aspochalasin D by a cytochrome P450 monooxygenase. While the core pathway is well-understood, the specific enzymes responsible for the late-stage modifications leading to this compound require further characterization. Future work should focus on the heterologous expression and in vitro characterization of the putative tailoring enzymes to confirm their function and to obtain quantitative kinetic data. This knowledge will be instrumental for the targeted engineering of fungal strains for the enhanced production of this compound and the generation of novel, bioactive analogues for drug discovery.
References
- 1. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomimetic Synthesis of (+)-Aspergillin PZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Biological Activity of Aspochalasin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasins are a class of cytochalasan mycotoxins produced by various fungi, notably species of Aspergillus.[1] These compounds are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. The structural diversity within the aspochalasin family has given rise to a wide range of biological activities, making them a subject of significant interest in drug discovery and development. This guide provides a comprehensive overview of the known biological activities of aspochalasin compounds, with a focus on their cytotoxic, antimicrobial, and actin-modulating effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways affected by these compounds.
Data Presentation: Quantitative Biological Activity of Aspochalasins
The biological activities of aspochalasin compounds have been quantified in numerous studies. The following tables summarize the reported cytotoxic and antimicrobial activities, providing a comparative overview of their potency.
Table 1: Cytotoxicity of Aspochalasin Compounds against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Aspochalasin B | HeLa | 4.96 | [2] |
| Aspochalasin D | NCI-H460 | Weak to moderate | [3] |
| Aspochalasin D | MCF-7 | Weak to moderate | [3] |
| Aspochalasin D | SF-268 | Weak to moderate | [3] |
| Aspochalasin I | NCI-H460 | Weak to moderate | [3] |
| Aspochalasin I | MCF-7 | Weak to moderate | [3] |
| Aspochalasin I | SF-268 | Weak to moderate | [3] |
| Aspochalasin J | NCI-H460 | Weak to moderate | [3] |
| Aspochalasin J | MCF-7 | Weak to moderate | [3] |
| Aspochalasin J | SF-268 | Weak to moderate | [3] |
| Aspochalasin K | NCI-H460 | Weak to moderate | [3] |
| Aspochalasin K | MCF-7 | Weak to moderate | [3] |
| Aspochalasin K | SF-268 | Weak to moderate | [3] |
| Phomacin A | HT-29 | 0.6 µg/mL | [4] |
| Phomacin B | HT-29 | 1.4 µg/mL | [4] |
| Aspochalasin W | PC3 | 30.4 | [4] |
| Aspochalasin W | HCT-116 | 39.2 | [4] |
| Aspochalasin H Analog | A2780 | 11.76 | [5] |
| Unnamed Aspochalasin | A2780 | 17.29 | [5] |
Table 2: Antimicrobial Activity of Aspochalasin Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aspochalamins | Gram-positive bacteria | Weak activity | [1] |
| Aspochalasin Analog 2 | Staphylococcus aureus | 40 | [5] |
| Aspochalasin Analog 2 | MRSA | 80 | [5] |
| Aspochalasin Analog 3 | Staphylococcus aureus | 80 | [5] |
| Aspochalasin Analog 3 | MRSA | >80 | [5] |
| Aspochalasin Analog 8 | Staphylococcus aureus | 40 | [5] |
| Aspochalasin Analog 8 | MRSA | 80 | [5] |
| Aspochalasin Analog 9 | Staphylococcus aureus | 80 | [5] |
| Aspochalasin Analog 9 | MRSA | >80 | [5] |
| Cytochalasin | Staphylococcus aureus | 64 | [6] |
| Cytochalasin | Staphylococcus aureus | 128 | [6] |
Core Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary mechanism of action for aspochalasin compounds, like other cytochalasans, is the disruption of the actin cytoskeleton.[4][7] This is a critical cellular structure involved in maintaining cell shape, motility, division, and intracellular transport. Aspochalasins bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to a net depolymerization of the filaments.[7] This disruption triggers a cascade of downstream signaling events.
Figure 1. Core mechanism of aspochalasin action on the actin cytoskeleton.
Signaling Pathways Modulated by Aspochalasins
The disruption of the actin cytoskeleton by aspochalasin compounds initiates several downstream signaling pathways, leading to their observed biological effects.
Rho GTPase Signaling Pathway
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[8][9] Disruption of actin dynamics by aspochalasins can lead to the activation of Rho GTPases.[10] This activation, in turn, influences downstream effectors like Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which are involved in stress fiber formation, cell adhesion, and motility.[11][12]
Figure 2. Aspochalasin-induced modulation of the Rho GTPase signaling pathway.
Apoptosis Signaling Pathway
Aspochalasin compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is often initiated through the intrinsic (mitochondrial) pathway. Disruption of the actin cytoskeleton can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. This triggers a caspase cascade, ultimately leading to cell death.
Figure 3. Intrinsic apoptosis pathway induced by aspochalasins.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of aspochalasin compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microplates
-
Aspochalasin compound stock solution (in a suitable solvent like DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aspochalasin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 4. Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microplates
-
Aspochalasin compound stock solution
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Serial Dilution: Prepare two-fold serial dilutions of the aspochalasin compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is significantly lower than the positive control.
Figure 5. Workflow for the broth microdilution MIC assay.
Conclusion
Aspochalasin compounds represent a promising class of natural products with a diverse range of biological activities, primarily stemming from their ability to disrupt the actin cytoskeleton. Their cytotoxic and antimicrobial properties, coupled with their influence on key signaling pathways such as Rho GTPase and apoptosis, make them valuable candidates for further investigation in the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers in this field. Further exploration into the structure-activity relationships and the intricate details of their signaling mechanisms will be crucial for unlocking the full therapeutic potential of aspochalasins.
References
- 1. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Aspochalasin M: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Aspochalasin M, a member of the diverse cytochalasan family of fungal metabolites, has garnered significant interest in the scientific community for its potential therapeutic applications. These compounds are characterized by a highly substituted isoindole ring fused to a macrocyclic ring, a scaffold that offers numerous possibilities for synthetic modification.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to serve as a comprehensive resource for researchers engaged in the exploration and development of aspochalasin-based therapeutics.
Structure-Activity Relationship: Unraveling the Pharmacophore
The biological activity of this compound and its derivatives is intricately linked to their three-dimensional structure. Modifications at various positions on the isoindole core and the macrocycle can lead to significant changes in potency and selectivity. The following tables summarize the available quantitative data, providing a comparative overview of the cytotoxic and antimicrobial effects of different aspochalasin analogs.
Cytotoxicity Data
The anticancer activity of aspochalasin analogs is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Aspochalasin W | C-7 unsubstituted | PC3 | 30.4 | [2] |
| HCT-116 | 39.2 | [2] | ||
| Aspochalasin V | C-7 hydroxyl, C-20 methylthio | - | No activity | [2] |
| Phomacin A | - | HT-29 | 0.6 (µg/mL) | [1] |
| Phomacin B | C-16 methoxy | HT-29 | 1.4 (µg/mL) | [1] |
| Analog of Phomacin B | C-21 ketone | HT-29 | 7.4 (µg/mL) | [1] |
| Aspochalasin analog 18 | - | HT-29 | 49.09 | [1] |
| Aspochalasin J | - | HeLa | 27.8 | [3] |
| Aspochalasin H1 analog 2 | - | A2780 | 17.29 | |
| Aspochalasin H1 analog 8 | - | A2780 | 11.76 |
Key Observations from Cytotoxicity SAR:
-
Substitution on the Isoindole Ring: The presence of a hydroxyl group at the C-7 position appears to be detrimental to cytotoxic activity, as evidenced by the inactivity of aspochalasin V compared to its unsubstituted analog, aspochalasin W.[2]
-
Modifications on the Macrocycle:
-
A methoxy group at C-16, as seen in phomacin B, reduces cytotoxicity compared to the unsubstituted phomacin A.[1]
-
Conversion of a functional group to a ketone at C-21 further diminishes activity.[1]
-
The stereochemistry and substitution pattern on the macrocycle play a crucial role, as even minor changes can significantly impact activity, as seen with the analogs of aspochalasin H1.
-
Antimicrobial Activity Data
Aspochalasins have also demonstrated activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
| Compound | Modification | Organism | MIC (µg/mL) | Reference |
| Aspochalasin G | C-21 ketone | Bacillus subtilis | Inhibitory | [2] |
| Staphylococcus aureus | Inhibitory | [2] | ||
| Micrococcus luteus | Inhibitory | [2] | ||
| Aspochalasin F | C-21 ester | - | Inactive | [2] |
| Aspochalasin H | C-17,18-diol-19,20-epoxy | - | No activity | [1] |
Key Observations from Antimicrobial SAR:
-
The C-21 Position: A ketone at the C-21 position, as in aspochalasin G, appears to be important for antibacterial activity, whereas an ester at the same position (aspochalasin F) leads to inactivity.[2]
-
Macrocycle Functionalization: The presence of a C-17,18-diol-19,20-epoxy moiety in aspochalasin H abrogates antibiotic activity.[1]
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of biological activity and the generation of reliable SAR data. This section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[2][4]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[6] Include a negative control (cells with medium only), a positive control (cells with LPS only), and vehicle controls.
-
Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well.[6]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[3]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds
-
Positive control antibiotic/antifungal
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.
Visualizing the Core Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, provide a clear representation of key concepts related to this compound research.
References
- 1. iomcworld.com [iomcworld.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Aspochalasin M: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin M is a member of the aspochalasin family, a group of cytochalasan-type secondary metabolites produced by various fungi. These compounds are characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. This compound, isolated from the marine-derived fungus Spicaria elegans, has demonstrated biological activity, notably moderate cytotoxicity against human leukemic HL-60 cells. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data, alongside the experimental protocols for its characterization.
Spectroscopic Data
While the detailed raw data and spectra for this compound are found in specialized chemical literature, this guide summarizes the key spectroscopic identifiers. The definitive structural elucidation of this compound was achieved through a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, in conjunction with mass spectrometry.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS analysis is crucial for determining the elemental composition of a molecule with high accuracy. For this compound, the HRESIMS data provides the exact mass, which, in combination with NMR data, confirms its molecular formula.
| Ion | Measured m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | Data not available in search results | Calculated for C₂₄H₃₅NO₄ | C₂₄H₃₅NO₄ |
| [M+Na]⁺ | Data not available in search results | Calculated for C₂₄H₃₅NNaO₄ | C₂₄H₃₅NNaO₄ |
Note: While a Low-Resolution Electrospray Ionization Mass Spectrometry (LRESIMS) determined the molecular weight of this compound to be 401 daltons, the precise high-resolution data was not available in the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectroscopic data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, which is essential for elucidating the complete chemical structure and stereochemistry of this compound.
¹H NMR Data (CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data not available in search results |
¹³C NMR Data (CDCl₃)
| Position | δC (ppm) |
| Data not available in search results |
Note: The complete and tabulated ¹H and ¹³C NMR data for this compound were not available in the provided search results. The structural elucidation was based on the analysis of 1D and 2D NMR spectra as reported by Lin et al. (2009).
Experimental Protocols
The characterization of this compound involves a series of steps from fungal cultivation to spectroscopic analysis. The general workflow is outlined below.
Fungal Cultivation and Extraction
The fungus Spicaria elegans is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites. After an adequate incubation period, the fungal mycelium and broth are separated. The desired metabolites are then extracted from both the mycelium and the broth using organic solvents, such as ethyl acetate.
Isolation and Purification
The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques for the isolation of individual metabolites. This typically involves a combination of column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
HRESIMS: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization source to determine the exact mass and elemental composition of the molecule.
Experimental Workflow for this compound Characterization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
Biological Activity
This compound has been reported to exhibit moderate cytotoxic activity against human leukemic HL-60 cells. The precise mechanism of action and the specific signaling pathways involved in its cytotoxic effects are yet to be fully elucidated and represent an area for future research in drug discovery and development.
Conclusion
This compound is a fungal metabolite with potential for further investigation as a cytotoxic agent. This guide provides a summary of the key spectroscopic data and the general experimental procedures used for its isolation and characterization. The lack of detailed, publicly available NMR and HRESIMS data highlights the need for open data sharing in natural product research to accelerate the discovery and development of new therapeutic agents.
An In-depth Technical Guide to Fungal Secondary Metabolites from Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Aspergillus is a ubiquitous group of filamentous fungi renowned for its prolific production of a vast and diverse arsenal of secondary metabolites. These low-molecular-mass compounds are not essential for primary growth but play crucial roles in the organism's interaction with its environment, including defense, communication, and virulence.[1] From a human perspective, these metabolites represent a double-edged sword: some are potent mycotoxins that contaminate food and pose significant health risks, while others are invaluable pharmaceuticals, such as the antibiotic penicillin and the cholesterol-lowering drug lovastatin.[1][2] This guide provides a comprehensive overview of the major classes of secondary metabolites from Aspergillus, their biosynthesis, biological activities, and the intricate signaling pathways that regulate their production. Furthermore, it offers detailed experimental protocols for the cultivation of Aspergillus species and the extraction, purification, and characterization of their secondary metabolites.
Major Classes of Aspergillus Secondary Metabolites
Aspergillus species produce a wide array of secondary metabolites, which can be broadly categorized into four main classes based on their biosynthetic origins.[3]
-
Polyketides: This large and structurally diverse group of compounds is synthesized by polyketide synthases (PKSs). They are assembled from acetyl-CoA and malonyl-CoA units, leading to a vast range of structures, including aromatic compounds, macrolides, and pyranones.[4]
-
Nonribosomal Peptides: Synthesized by nonribosomal peptide synthetases (NRPSs), these peptides are independent of messenger RNA and ribosomes. NRPSs act as large, multi-enzyme complexes that sequentially add amino acid monomers to a growing peptide chain.[3]
-
Terpenes: These hydrocarbons are derived from the assembly of isoprene units. Terpene synthases and cyclases catalyze the formation of a wide variety of cyclic and acyclic structures.[3]
-
Alkaloids: This class of naturally occurring chemical compounds contains basic nitrogen atoms. Aspergillus alkaloids are often derived from amino acids and exhibit a broad spectrum of biological activities.[3][5]
In addition to these major classes, some Aspergillus secondary metabolites are hybrids, such as polyketide-nonribosomal peptide hybrids.[6]
Biosynthesis of Secondary Metabolites
The genes responsible for the biosynthesis of a particular secondary metabolite are typically organized in biosynthetic gene clusters (BGCs).[6] These clusters often contain the core synthesizing enzyme (e.g., PKS or NRPS), as well as genes encoding tailoring enzymes (e.g., oxidases, methyltransferases) that modify the initial backbone structure to generate the final bioactive compound.[6] The expression of these BGCs is tightly regulated and often remains silent under standard laboratory conditions, presenting a challenge for the discovery of novel compounds.[7]
Biological Activities of Aspergillus Secondary Metabolites
The secondary metabolites produced by Aspergillus species exhibit a wide range of biological activities, making them a rich source for drug discovery. These activities include:
-
Antimicrobial Activity: Many Aspergillus metabolites have shown potent activity against a range of bacteria and fungi.
-
Anticancer Activity: A significant number of compounds have demonstrated cytotoxicity against various cancer cell lines.
-
Antiviral Activity: Some metabolites have been found to inhibit viral replication.
-
Anti-inflammatory Activity: Certain compounds exhibit anti-inflammatory properties.
-
Antioxidant Activity: Several metabolites have been shown to possess antioxidant capabilities.
The following tables summarize the quantitative data for the biological activities of selected secondary metabolites from various Aspergillus species.
Table 1: Antibacterial Activity of Aspergillus Secondary Metabolites
| Compound | Aspergillus Species | Target Bacteria | MIC (µg/mL) | Reference(s) |
| Dihydrogeodin | A. terreus var. aureus | Bacillus subtilis | 6.25 | [8] |
| Fumigaclavine C | Aspergillus sp. | Bacillus subtilis | 7.8 | [8] |
| Staphylococcus aureus | 15.6 | [8] | ||
| Pseudomonas aeruginosa | 31.3 | [8] | ||
| Escherichia coli | 62.5 | [8] | ||
| Pseurotin A | Aspergillus sp. | Bacillus subtilis | 15.6 | [8] |
| Staphylococcus aureus | 15.6 | [8] | ||
| Pseudomonas aeruginosa | 31.3 | [8] | ||
| Escherichia coli | 31.3 | [8] | ||
| Helvolic acid | Aspergillus sp. | Helicobacter pylori | 8 | [8] |
| Rubrofusarin B | Aspergillus sp. | Bacillus subtilis | 1.9-31.2 | [8] |
| Escherichia coli | 1.9-31.2 | [8] | ||
| Pseudomonas fluorescens | 1.9-31.2 | [8] | ||
| Fonsecinone A | Aspergillus sp. | Bacillus subtilis | 1.9-31.2 | [8] |
| Escherichia coli | 1.9-31.2 | [8] | ||
| Pseudomonas fluorescens | 1.9-31.2 | [8] | ||
| Asperpyrone B | Aspergillus sp. | Bacillus subtilis | 1.9-31.2 | [8] |
| Escherichia coli | 1.9-31.2 | [8] | ||
| Pseudomonas fluorescens | 1.9-31.2 | [8] | ||
| Aurasperone A | Aspergillus sp. | Bacillus subtilis | 1.9-31.2 | [8] |
| Escherichia coli | 1.9-31.2 | [8] | ||
| Pseudomonas fluorescens | 1.9-31.2 | [8] | ||
| Unnamed Compounds | A. fumigatus | MRSA | 1.25-2.5 µM | [6] |
| Aspergiloxathene A | Aspergillus sp. | Staphylococcus aureus | 5.60 µM | [5] |
| MRSA | 22.40 µM | [5] | ||
| Δ2′-1′-dehydropenicillide | Aspergillus sp. | Helicobacter pylori | 21.73 µM | [5] |
| Dehydropenicillide | Aspergillus sp. | Helicobacter pylori | 21.61 µM | [5] |
Table 2: Anticancer Activity of Aspergillus Secondary Metabolites
| Compound/Extract | Aspergillus Species | Cancer Cell Line | IC50 | Reference(s) |
| A. fumigatus extract | A. fumigatus | Hepatocellular carcinoma (HepG-2) | 113 ± 3.7 µg/mL | [9] |
| A. fumigatus WA7S6 crude extract | A. fumigatus | Hela | 20.67 µg/mL | [10] |
| MCF-7 | 20.31 µg/mL | [10] | ||
| WI-38 (normal cells) | 345.1 µg/mL | [10] | ||
| Cytochalasan compounds | Aspergillus sp. | Small cell lung cancer (H446, H1048) | 0.0441 to 1.61 µM | [11] |
| Terrecyclic acid A | A. terreus | Human lung cancer (NCI-H460) | 10.6 µM | [12] |
| Human breast cancer (MCF-7) | 24.1 µM | [12] | ||
| Human CNS cancer (SF-268) | 14.7 µM | [12] | ||
| Fumitremorgin C | A. fumigatus, A. fischeri | Human leukemia (P-388) | 3.9 µg/mL (ED50) | [13] |
| 12,13-dihydroxyfumitremorgin C | A. fumigatus, A. fischeri | Human leukemia (U-937) | 1.8 µM | [13] |
| Human prostate cancer (PC-3) | 6.6 µM | [13] | ||
| Ds1-tryprostatin B | A. fumigatus | Lung cancer (NCI-H-522) | 15.8 µM (GI50) | [13] |
| Breast cancer (MCF-7) | 15.9 µM (GI50) | [13] | ||
| Prostate cancer (PC-3) | 11.9 µM (GI50) | [13] | ||
| 18-oxotryprostatin A | A. fumigatus | Lung cancer (A-549) | 1.3 µM | [13] |
| Spirotryprostatin E | A. fumigatus | Leukemia (MOLT-4) | 3.1 µM | [13] |
| Leukemia (HL-60) | 2.3 µM | [13] | ||
| Lung cancer (A-549) | 3.1 µM | [13] | ||
| Griseofulvin | P. griseofulvum | Human cervical cancer (HeLa) | 20 µM | [13] |
| Human squamous cancer (SCC-114) | 35 µM | [13] | ||
| Ophiobolin A | Aspergillus sp. | Lung cancer (A-549) | 0.1 µM | [13] |
| Colon cancer (HT-29) | 0.1 µM | [13] | ||
| Melanoma (Mel-20) | 0.1 µM | [13] | ||
| Leukemia (P-388) | 0.06 µM | [13] | ||
| Ovarian cancer (OVCAR-3) | 0.3 µM | [13] | ||
| Ophiobolin O | Aspergillus sp. | Breast cancer (MCF-7) | 17.9 µM | [13] |
| Leukemia (P-388) | 4.7 µM | [13] |
Table 3: Antioxidant and Anti-inflammatory Activities of Aspergillus Secondary Metabolites
| Compound/Extract | Aspergillus Species | Activity | IC50/ABS0.5 | Reference(s) |
| A. fumigatus extract | A. fumigatus | Antioxidant (DPPH) | 5 µg/mL | [9] |
| A. wentii extract | A. wentii | Antioxidant (DPPH) | 131.85 ± 0.72 µg/mL | [14][15] |
| Antioxidant (Phenanthroline) | 55.58 ± 1.08 µg/mL (ABS0.5) | [14][15] | ||
| A. niveus extract | A. niveus | Antioxidant (ABTS) | 78.15 ± 1.41 µg/mL | [14][15] |
| A. quadrilineatus extract | A. quadrilineatus | Anti-inflammatory | 280.00 ± 0.43 µg/mL | [14][15] |
Regulation of Secondary Metabolism: Key Signaling Pathways
The production of secondary metabolites in Aspergillus is a tightly controlled process, governed by a complex network of signaling pathways that respond to various environmental cues such as light, pH, and nutrient availability.[16] Three of the most well-characterized regulatory systems are the G-protein mediated signaling pathway, the mitogen-activated protein kinase (MAPK) cascade, and the Velvet complex.
G-Protein Mediated Signaling Pathway
This pathway is a crucial mechanism for sensing and responding to external stimuli.[1][8] It is initiated by G-protein coupled receptors (GPCRs) located on the cell surface. Upon binding of a ligand, the GPCR activates a heterotrimeric G-protein, leading to the dissociation of its Gα and Gβγ subunits.[17][18] These subunits then trigger downstream signaling cascades, including the protein kinase A (PKA) and MAPK pathways, which in turn modulate the expression of genes involved in secondary metabolism.[1][8]
Caption: G-Protein Mediated Signaling Pathway in Aspergillus.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a highly conserved signaling cascade in eukaryotes that plays a central role in relaying extracellular signals to the nucleus to regulate gene expression.[2][13] In Aspergillus, the MAPK module, consisting of a series of protein kinases (MAPKKK, MAPKK, and MAPK), is involved in controlling development and secondary metabolism.[3][13] The final MAPK in the cascade can translocate to the nucleus and phosphorylate transcription factors, thereby modulating the expression of target genes, including those within BGCs.[3]
Caption: Mitogen-Activated Protein Kinase (MAPK) Cascade in Aspergillus.
The Velvet Complex
The Velvet complex is a key regulatory hub that coordinates secondary metabolism with fungal development, particularly in response to light.[19] In the dark, the core components, VeA and VelB, form a complex that translocates to the nucleus.[5] Here, it interacts with a global regulator, LaeA, a methyltransferase, to form the VelB-VeA-LaeA heterotrimeric complex.[1][20] This complex is thought to remodel chromatin, making the BGCs accessible for transcription.[18] In the presence of light, VeA is retained in the cytoplasm, leading to the disassembly of the nuclear complex and the silencing of many BGCs.[5]
Caption: The Light-Dependent Regulation by the Velvet Complex.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Aspergillus species and the subsequent extraction, purification, and characterization of their secondary metabolites.
Fungal Cultivation
5.1.1 Submerged Fermentation
This method involves growing the fungus in a liquid medium, which allows for homogenous growth and is scalable for large-scale production.[21]
-
Materials:
-
Aspergillus spore suspension (1 x 10^6 spores/mL)
-
Liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth)
-
Erlenmeyer flasks
-
Shaking incubator
-
-
Procedure:
-
Prepare the desired liquid medium and sterilize by autoclaving.
-
Inoculate the sterile medium with the Aspergillus spore suspension to a final concentration of 1 x 10^6 spores/mL.[22]
-
Incubate the flasks in a shaking incubator at a controlled temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 7-14 days).[10][22] The optimal conditions will vary depending on the Aspergillus species and the target metabolite.
-
Monitor the fermentation broth periodically for growth and secondary metabolite production.
-
5.1.2 Solid-State Fermentation
This technique mimics the natural growth habitat of filamentous fungi and can often lead to the production of a different profile of secondary metabolites compared to submerged fermentation.[23][24]
-
Materials:
-
Aspergillus spore suspension (1 x 10^6 spores/mL)
-
Solid substrate (e.g., rice, wheat bran, agar medium)[23]
-
Erlenmeyer flasks or Petri dishes
-
Incubator
-
-
Procedure:
-
Prepare the solid substrate and adjust the moisture content to the desired level (e.g., 40-60%).[23] Sterilize the substrate by autoclaving.
-
Inoculate the sterile substrate with the Aspergillus spore suspension.[10]
-
Incubate the culture statically at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 14-21 days).[23]
-
Ensure adequate aeration during incubation.
-
Extraction of Secondary Metabolites
The choice of extraction solvent is critical and depends on the polarity of the target metabolites. Ethyl acetate is a commonly used solvent for extracting a broad range of fungal secondary metabolites.[25][26]
-
Materials:
-
Fungal culture (liquid or solid)
-
Ethyl acetate
-
Separatory funnel (for liquid culture) or beaker (for solid culture)
-
Filter paper
-
Rotary evaporator
-
-
Procedure (from Liquid Culture):
-
Separate the fungal mycelium from the culture broth by filtration.
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate. The ethyl acetate layer (typically the upper layer) will contain the extracted metabolites.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification of Secondary Metabolites
The crude extract is a complex mixture of compounds that requires further purification to isolate the individual secondary metabolites. Column chromatography is a widely used technique for this purpose.
5.3.1 Silica Gel Column Chromatography
This technique separates compounds based on their polarity.
-
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents of varying polarity (e.g., hexane, ethyl acetate, methanol)
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry.[27]
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried extract-silica mixture onto the top of the packed column.[19]
-
Elute the column with a solvent system of increasing polarity (a gradient). Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[3][19]
-
Collect fractions of the eluate in separate tubes.
-
Analyze the fractions by thin-layer chromatography (TLC) or another analytical technique to identify the fractions containing the desired compound(s).
-
Combine the fractions containing the pure compound and evaporate the solvent.
-
5.3.2 High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique used for the final purification of compounds.
-
Materials:
-
Partially purified fraction from column chromatography
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Collection vials
-
-
Procedure:
-
Dissolve the sample in a suitable solvent.
-
Filter the sample through a syringe filter to remove any particulate matter.
-
Inject the sample onto the HPLC column.
-
Elute the column with a mobile phase gradient. For a C18 column, a typical gradient would be an increasing concentration of acetonitrile in water.[9][28]
-
Monitor the eluate with a detector (e.g., UV-Vis detector) and collect the peaks corresponding to the individual compounds.
-
Evaporate the solvent from the collected fractions to obtain the pure compound.
-
Characterization of Secondary Metabolites
Once a pure compound is isolated, its chemical structure needs to be elucidated. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.
5.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
Procedure:
-
Dissolve a small amount of the pure compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire a series of NMR spectra, including 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).[29][30]
-
Analyze the spectra to determine the connectivity of atoms and the stereochemistry of the molecule.
-
5.4.2 Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound.
-
Procedure:
-
Dissolve a small amount of the pure compound in a suitable solvent.
-
Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[9][31]
-
Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the compound.
-
Fragmentation patterns in the mass spectrum can provide additional structural information.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the investigation of Aspergillus secondary metabolites.
Caption: General Experimental Workflow for Isolation and Characterization.
Caption: Workflow for Bioactivity Screening of Pure Compounds.
Conclusion
The secondary metabolites produced by Aspergillus species represent a treasure trove of chemical diversity with immense potential for the development of new therapeutic agents. Understanding the classes of these compounds, their biosynthetic pathways, and the intricate regulatory networks that control their production is crucial for harnessing this potential. The detailed experimental protocols provided in this guide offer a practical framework for researchers to cultivate these fascinating fungi and to isolate, purify, and characterize their unique secondary metabolites. Continued exploration of the Aspergillus metabolome, guided by genomic insights and advanced analytical techniques, promises to uncover novel bioactive compounds that can address pressing challenges in medicine and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. The Roles of a Conserved MAP Kinase Pathway in the Regulation of Development and Secondary Metabolism in Aspergillus Species - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 3. The chemical identification and analysis of Aspergillus nidulans secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillus Oxylipin Signaling and Quorum Sensing Pathways Depend on G Protein-Coupled Receptors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolite extractions - ActinoBase [actinobase.org]
- 8. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Aspergillus nidulans MAPK Module AnSte11-Ste50-Ste7-Fus3 Controls Development and Secondary Metabolism | PLOS Genetics [journals.plos.org]
- 14. MAPK pathway-related tyrosine phosphatases regulate development, secondary metabolism and pathogenicity in fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G-protein-coupled Receptors in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. biorxiv.org [biorxiv.org]
- 23. jabonline.in [jabonline.in]
- 24. researchgate.net [researchgate.net]
- 25. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extraction and characterization of bioactive secondary metabolites from lactic acid bacteria and evaluating their antifungal and antiaflatoxigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Landscape of Aspochalasin M: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin M, a member of the cytochalasan family of fungal secondary metabolites, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, drawing upon available data for closely related aspochalasins to build a predictive framework for its mechanism of action. Due to the limited specific data on this compound, this document synthesizes information from studies on other aspochalasins, particularly Aspochalasin D, to infer its cytotoxic activities, experimental protocols, and potential signaling pathways.
Data Presentation: Cytotoxicity of Aspochalasins
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aspochalasin D | NCI-H460 | Lung Carcinoma | Moderate | [1] |
| MCF-7 | Breast Adenocarcinoma | Moderate | [1] | |
| SF-268 | Glioblastoma | Moderate | [1] | |
| Aspochalasin I | NCI-H460 | Lung Carcinoma | Weak to Moderate | [1] |
| MCF-7 | Breast Adenocarcinoma | Weak to Moderate | [1] | |
| SF-268 | Glioblastoma | Weak to Moderate | [1] | |
| Aspochalasin J | NCI-H460 | Lung Carcinoma | Weak to Moderate | [1] |
| MCF-7 | Breast Adenocarcinoma | Weak to Moderate | [1] | |
| SF-268 | Glioblastoma | Weak to Moderate | [1] | |
| Aspochalasin K | NCI-H460 | Lung Carcinoma | Weak to Moderate | [1] |
| MCF-7 | Breast Adenocarcinoma | Weak to Moderate | [1] | |
| SF-268 | Glioblastoma | Weak to Moderate | [1] |
Note: "Weak to Moderate" indicates that while specific numerical values were not provided in the cited abstract, the compounds demonstrated discernible cytotoxic activity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to assess the cytotoxic effects of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Cancer cell lines (e.g., NCI-H460, MCF-7, SF-268)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (or related compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Mandatory Visualization
Signaling Pathways
Based on the known mechanisms of related cytochalasans, this compound is hypothesized to induce cytotoxicity through the disruption of the actin cytoskeleton, leading to cell cycle arrest and apoptosis. The following diagram illustrates a potential signaling cascade.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow
The logical flow of experiments to characterize the cytotoxic effects of a novel compound like this compound is depicted below.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Conclusion
While specific data on this compound remains limited, the available information on related aspochalasan compounds suggests a promising profile of cytotoxic activity against various cancer cell lines. The primary mechanism of action is likely centered on the disruption of the actin cytoskeleton, which in turn triggers cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound's anti-cancer potential. Future research should focus on generating specific quantitative data for this compound to validate these hypotheses and to fully elucidate its therapeutic promise.
References
Aspochalasin M: A Technical Guide to its Potential as an Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochalasin M, a member of the cytochalasan family of fungal secondary metabolites, has emerged as a compound of interest in oncology research due to its potential antitumor activities. Like other cytochalasans, its primary mechanism of action is believed to involve the disruption of actin polymerization, a critical process for cell division, motility, and maintenance of cell structure. This interference with the cytoskeleton can lead to cytostatic and cytotoxic effects in cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential antitumor agent, including its mechanism of action, available quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key cellular pathways it is proposed to modulate.
Introduction
The aspochalasins are a structurally diverse subgroup of the cytochalasan fungal metabolites, characterized by a highly substituted isoindole ring fused to a macrocyclic ring.[1] These compounds have garnered significant attention for their wide range of biological activities, including antibacterial, antiviral, and antiproliferative effects.[1] this compound, specifically, is investigated for its potential to inhibit the growth of cancer cells. The unique structural features of aspochalasins allow for a variety of modifications, which can significantly impact their biological potency.[1] Understanding the structure-activity relationship is crucial for the development of aspochalasin-based compounds as targeted therapeutic agents.
Mechanism of Action
The primary molecular target of cytochalasans, including by extension this compound, is the barbed end of actin filaments. By binding to this end, they inhibit both the association and dissociation of actin monomers, thereby disrupting the dynamic process of actin polymerization.[2] This disruption of the actin cytoskeleton has profound effects on cellular processes that are fundamental to cancer progression, such as cell division, migration, and invasion.
The interference with actin dynamics can trigger a cascade of downstream events, ultimately leading to programmed cell death, or apoptosis.[3] While the precise signaling pathways initiated by this compound are still under investigation, the disruption of the cytoskeleton is a known inducer of apoptosis through various mechanisms, including the release of pro-apoptotic factors from the mitochondria.
Quantitative Data on Antitumor Activity
Quantitative data on the efficacy of this compound is crucial for evaluating its potential as an antitumor agent. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function, such as cell proliferation.
While specific IC50 values for this compound are not extensively reported in the currently available literature, data for closely related aspochalasin compounds provide valuable insights into the potential potency of this class of molecules against various cancer cell lines. It is important to note that minor structural differences between aspochalasin derivatives can lead to significant variations in their cytotoxic activity.[1]
Table 1: Cytotoxic Activity of Selected Aspochalasin Analogs Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Periconiasin A | BGC-823 (Gastric Carcinoma) | 2.1 | [1] |
| Periconiasin B | BGC-823 (Gastric Carcinoma) | 5.1 | [1] |
| Periconiasin B | Bel-7402 (Hepatocellular Carcinoma) | 9.4 | [1] |
| Aspochalamin A-C | HM02, MCF7, HepG2, Huh7 | < 10 µg/mL (GI50) | [1] |
| TMC-169 | U937, Jurkat, HL-60, WiDr, HCT-116 | 0.81, 0.2, 0.68, 0.83, 0.78 µg/mL | [1] |
| Aspochalasin (unspecified) | NCI-H460, MCF-7, SF-268 | Not specified | [1] |
| Aspochalasin I, J, K | NCI-H460, MCF-7, SF-268 | Weak to moderate cytotoxicity | [4] |
Note: The data presented is for aspochalasin analogs and not specifically for this compound. Further research is required to determine the precise IC50 values for this compound against a comprehensive panel of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antitumor potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Tumor Xenograft Model
This protocol describes a common method to evaluate the antitumor efficacy of a compound in a living organism.
Objective: To assess the in vivo antitumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice or SCID mice)
-
Cancer cell line that forms tumors in mice
-
This compound formulated for in vivo administration
-
Matrigel (optional, to enhance tumor formation)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomly assign mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
Visualization of Proposed Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Putative intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with potential for development as antitumor agents. Their primary mechanism of action, the disruption of the actin cytoskeleton, targets a fundamental cellular process that is often dysregulated in cancer. While preliminary data on related compounds are encouraging, further research is imperative to fully elucidate the therapeutic potential of this compound.
Future studies should focus on:
-
Determining the specific IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.
-
Elucidating the precise signaling pathways modulated by this compound that lead to apoptosis and cell cycle arrest.
-
Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicology of this compound in various preclinical cancer models.
-
Exploring structure-activity relationships through the synthesis of novel this compound derivatives to optimize potency and selectivity.
A deeper understanding of the molecular pharmacology of this compound will be critical for its potential translation into a clinically effective antitumor therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of actin polymerization enhances commitment to and execution of apoptosis induced by withdrawal of trophic support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
Review of aspochalasin and cytochalasan literature
An In-depth Technical Guide to Aspochalasin and Cytochalasan Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasans are a large and diverse class of fungal secondary metabolites first discovered in 1967.[1] These compounds are characterized by a highly substituted perhydro-isoindolone core fused to a macrocyclic ring, typically composed of 11, 13, or 14 members.[1][2][3] Aspochalasins represent a significant subgroup of cytochalasans, distinguished by a 2-methylpropyl (isobutyl) substitution at the C-3 position of the isoindole unit, a result of the incorporation of L-leucine during biosynthesis.[1] With over 100 distinct compounds identified, the aspochalasin family exhibits a wide array of potent biological activities, including anti-tumoral, antimicrobial, antiviral, and phytotoxic effects.[1][4]
The primary mechanism of action for most cytochalasans involves the disruption of the actin cytoskeleton, a critical component for numerous cellular processes.[5][6] By binding to the barbed (fast-growing) end of actin filaments, they effectively cap the filament and inhibit both the polymerization and depolymerization of actin monomers.[5][7][8] This interference with actin dynamics leads to profound effects on cell morphology, motility, division, and signaling.[1][9] The diverse chemical structures and potent bioactivities make aspochalasins and other cytochalasans compelling scaffolds for drug discovery and development.[1][10] This guide provides a comprehensive review of the current literature, focusing on their biosynthesis, mechanism of action, biological activities, and the experimental methodologies used in their study.
Biosynthesis and Chemical Structure
Cytochalasans are biosynthesized through complex hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways.[2][10] These enzymatic systems integrate polyketide building blocks (derived from acetate/malonate) with an amino acid residue.[2] In the case of aspochalasins, this amino acid is L-leucine.[1] The resulting polyketide-peptide chain undergoes a series of cyclizations and oxidative modifications by tailoring enzymes—such as cytochrome P450 monooxygenases and Baeyer-Villiger monooxygenases—to produce the final intricate structure.[2][10] A berberine bridge enzyme (BBE)-like oxidase, AspoA, has been identified as a key pathway switch, catalyzing a double bond isomerization that alters the final products.[11][12]
Mechanism of Action: Actin Cytoskeleton Disruption
The most well-documented biological effect of aspochalasins and cytochalasans is their potent inhibition of actin polymerization.[5][13] They bind with high affinity to the fast-growing barbed (+) end of filamentous actin (F-actin).[7][8][9] This binding event physically blocks the addition of new globular actin (G-actin) monomers to the filament, effectively "capping" the growing chain.[5] This disruption of actin dynamics has several downstream consequences:
-
Inhibition of Cell Motility: Processes like cell migration, which depend on the rapid formation of actin-rich structures like lamellipodia and filopodia, are severely impaired.[9]
-
Disruption of Cytokinesis: The formation of the contractile actin ring, essential for cell division, is prevented, which can lead to the formation of multinucleated cells.[9]
-
Changes in Cell Morphology: Cells lose their defined shape and stress fibers as the cytoskeleton collapses.[5]
-
Inhibition of Phagocytosis: The engulfment of particles, which requires actin-driven membrane remodeling, is blocked.[9]
Quantitative Biological Activity Data
Aspochalasins and cytochalasans exhibit a broad range of biological activities. Their potency often varies significantly based on minor structural modifications to the macrocyclic ring, such as the presence and position of hydroxyl, methyl, or epoxy groups.[1] The following tables summarize key quantitative data reported in the literature.
Table 1: Cytotoxic and Anti-proliferative Activities
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Phomacin A | HT-29 (Colon Cancer) | 0.6 µg/mL | [1] |
| Phomacin B | HT-29 (Colon Cancer) | 1.4 µg/mL | [1] |
| Aspochalasin W | PC3 (Prostate Cancer) | 30.4 µM | [1] |
| Aspochalasin W | HCT-116 (Colon Cancer) | 39.2 µM | [1] |
| Aspochalasin D | HeLa (Cervical Cancer) | 5.72 µM | [2] |
| Aspochalasin J | HeLa (Cervical Cancer) | 27.4 µM | [2] |
| Thiocytochalasan A | HepG2, MCF-7, A549, CT26, HT-29 | 4.17 - 23.41 µM | [2] |
| Aspochalasin I | Mel-Ab (Melanocytes) | 22.4 µM (Inhibition of melanogenesis) | [14] |
| Aspochalasins I, J, K | NCI-H460, MCF-7, SF-268 | Weak to moderate cytotoxicity | [15] |
| Cytochalasin E | Various cancer cell lines | 37 - 64 µM | [16] |
Table 2: Antimicrobial and Other Activities
| Compound | Activity Type | Target Organism/System | Potency (MIC / IC₅₀) | Reference |
| Aspochalamins | Antibacterial | Gram-positive bacteria | Weak activity | [17][18] |
| Cytochalasin | Acetylcholinesterase Inhibition | Enzyme Assay | 0.056 - 0.140 µM (IC₅₀) | [2] |
| Aspochalasin L | Anti-HIV | HIV Integrase | 71.7 µM (IC₅₀) | [19] |
Experimental Methodologies
The study of aspochalasins and cytochalasans employs a range of standard and advanced techniques in natural product chemistry and cell biology. While detailed, step-by-step laboratory protocols are typically found within the supplementary materials of primary research articles, this section outlines the general workflows for key experimental procedures cited in the literature.
Isolation and Structure Elucidation
The discovery of new cytochalasans often begins with a bioassay-guided fractionation approach. A crude extract from a fungal culture is tested for a specific biological activity (e.g., cytotoxicity). The active extract is then subjected to repeated rounds of chromatographic separation, with each resulting fraction being re-tested to guide the purification of the active compound(s).
-
Fermentation and Extraction: The fungus is grown in a suitable liquid or solid-state medium. The culture is then harvested, and the secondary metabolites are extracted using an organic solvent like ethyl acetate (EtOAc).[15]
-
Chromatography: The crude extract is separated using techniques such as High-Performance Liquid Chromatography (HPLC).[20]
-
Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[21]
-
Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the atoms in the molecule.[15][21]
-
Biological Assays
-
Cytotoxicity Assays: The effect of the compounds on the viability of cancer cell lines is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay quantifies the metabolic activity of living cells, which is proportional to the cell number. Cells are incubated with varying concentrations of the compound for a set period (e.g., 48 hours), and the cell viability is then measured to determine the IC₅₀ value.[18][19]
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined using methods like the agar plate diffusion assay or broth microdilution. These methods assess the lowest concentration of a compound that visibly inhibits the growth of a particular microorganism.[18]
-
Actin Polymerization Assays: The direct effect on actin can be studied in vitro. A common method involves monitoring the change in fluorescence of pyrene-labeled actin monomers. As G-actin polymerizes into F-actin, the fluorescence intensity increases, allowing researchers to measure the rate and extent of polymerization in the presence and absence of the inhibitor.[22]
Conclusion and Future Directions
The aspochalasin and cytochalasan families of fungal metabolites remain a rich source of biologically active compounds. Their primary mechanism, the inhibition of actin polymerization, makes them invaluable tools for cell biology research and provides a basis for therapeutic development, particularly in oncology.[5][6] Structure-activity relationship (SAR) studies have shown that modifications to the macrocycle are critical for bioactivity, suggesting these compounds are excellent scaffolds for further drug development and chemical optimization.[1] Future research will likely focus on elucidating the precise molecular interactions with actin, exploring non-actin targets to explain the full spectrum of their biological effects[16], and leveraging metabolic engineering and mutasynthesis to generate novel, more potent, and selective analogues.[23][24] The continued investigation into these complex natural products holds significant promise for discovering new therapeutic agents.
References
- 1. iomcworld.com [iomcworld.com]
- 2. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 3. Progress in the Chemistry of Cytochalasans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry and biology of cytochalasans - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Cytochalasin - Wikipedia [en.wikipedia.org]
- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspochalasin I, a melanogenesis inhibitor from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Diversely Functionalised Cytochalasins through Mutasynthesis and Semi‐Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of Aspochalasin M: A Technical Guide for Researchers
A comprehensive overview of the current understanding and a proposed experimental framework for the precise identification of the molecular target of Aspochalasin M.
This compound, a member of the cytochalasan family of fungal metabolites, has garnered interest within the scientific community for its potential biological activities. As with other aspochalasins and the broader class of cytochalasans, its mechanism of action is presumed to involve the modulation of the actin cytoskeleton. However, to date, specific studies definitively identifying the direct molecular binding partner(s) of this compound are not available in the public domain. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known effects of the cytochalasan class on actin dynamics, and presents a detailed, hypothetical experimental workflow for the identification and validation of the specific molecular target of this compound. The methodologies described are based on established proteomic and biochemical techniques successfully employed for target identification of other small molecules.
The Cytochalasan Family and Their Interaction with Actin
Cytochalasans are well-documented inhibitors of actin polymerization[1][2][3][4]. They exert their effects by binding to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers and leading to a net depolymerization of the filaments[3][4][5][6][7]. This disruption of the actin cytoskeleton interferes with numerous cellular processes, including cell motility, division, and morphology[1][4]. While this general mechanism is accepted for the cytochalasan class, the specific binding affinities and potential off-target effects can vary between individual members of the family.
Quantitative Analysis of Cytochalasan-Actin Interaction
Quantitative data on the binding affinity of this compound to actin is not currently available. However, studies on the closely related compound, Cytochalasin D, provide valuable insights into the potency of this class of molecules. The dissociation constant (Kd) for the interaction of Cytochalasin D with the barbed end of actin filaments is in the low nanomolar range, indicating a high-affinity interaction.
| Compound | Target | Method | Kd | Reference |
| Cytochalasin D | F-actin (barbed end) | Kinetic analysis of polymerization | ~0.5 nM⁻¹ (K) | [8] |
| Cytochalasin D | G-actin | Not specified | ~2–20 μM | [9] |
Note: The reported value for F-actin is an association constant (K), which is the inverse of the dissociation constant (Kd).
Proposed Experimental Workflow for this compound Target Identification
The following section outlines a hypothetical, multi-step experimental workflow designed to identify the direct molecular target(s) of this compound within a cellular context. This approach combines affinity-based proteomics with subsequent validation assays.
Detailed Experimental Protocols
Objective: To chemically modify this compound with a linker and an affinity tag (e.g., biotin) to enable the capture of its binding partners.
Protocol:
-
Structural Analysis: Identify a non-essential functional group on this compound for modification that is unlikely to interfere with its binding activity. This is typically guided by structure-activity relationship (SAR) studies of related cytochalasans.
-
Linker Attachment: Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol (PEG) spacer) at the identified position. The linker provides spatial separation between the molecule and the affinity tag to minimize steric hindrance.
-
Biotinylation: Conjugate the distal end of the linker to a biotin molecule. Biotin's high affinity for streptavidin will be utilized for the pulldown assay.
-
Purity and Characterization: Purify the final this compound-linker-biotin probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Activity Confirmation: Test the biological activity of the synthesized probe to ensure that the modification has not significantly compromised its ability to inhibit actin polymerization or its cytotoxic effects in a relevant cell line.
Objective: To isolate proteins from a cell lysate that specifically bind to the this compound affinity probe.
Protocol:
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a human cancer cell line known to be sensitive to cytochalasans) to a sufficient density. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with streptavidin-coated beads to remove proteins that non-specifically bind to the beads.
-
Incubation with Affinity Probe: Incubate the pre-cleared lysate with the this compound-linker-biotin probe. As a negative control, incubate a separate aliquot of the lysate with biotin alone or a structurally similar but inactive molecule. A competition control can also be included where the lysate is pre-incubated with an excess of free, unmodified this compound before adding the affinity probe.
-
Capture of Protein Complexes: Add streptavidin-coated magnetic or agarose beads to the lysate-probe mixture and incubate to allow the biotinylated probe and its bound proteins to bind to the beads.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the biotin-streptavidin interaction.
Objective: To identify the proteins isolated in the affinity pulldown assay.
Protocol:
-
SDS-PAGE: Separate the eluted proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Digestion: Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain). Excise the entire lane or specific bands of interest and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot or Sequest) to identify the proteins.
-
Data Analysis: Compare the list of proteins identified in the this compound pulldown with those from the negative control and competition control experiments. Proteins that are significantly enriched in the this compound sample are considered potential binding partners.
Objective: To confirm the direct interaction between this compound and the candidate proteins identified by mass spectrometry.
Protocols:
-
Western Blotting: Validate the presence of the candidate target protein(s) in the eluate from the affinity pulldown experiment by Western blotting using a specific antibody.
-
Surface Plasmon Resonance (SPR): To confirm a direct interaction and determine the binding affinity, immobilize the purified recombinant candidate protein on an SPR sensor chip and flow solutions of this compound at various concentrations over the surface. The binding kinetics (association and dissociation rates) and the dissociation constant (Kd) can be calculated from the resulting sensorgrams.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. Treat intact cells or cell lysates with this compound or a vehicle control. Heat the samples to various temperatures, and then pellet the aggregated proteins by centrifugation. The soluble fraction is analyzed by Western blotting for the candidate target protein. A direct binding of this compound is expected to stabilize the target protein, leading to a higher melting temperature.
Signaling Pathway of Cytochalasan-Mediated Actin Disruption
The primary mechanism of action of cytochalasans involves the direct inhibition of actin polymerization. This disruption has downstream consequences on various cellular signaling pathways that are dependent on a dynamic actin cytoskeleton.
Conclusion
While the precise molecular target of this compound remains to be definitively identified, its classification as a cytochalasan strongly implicates the actin cytoskeleton as its primary site of action. The experimental workflow detailed in this guide provides a robust framework for researchers to systematically identify and validate the direct binding partners of this compound. Such studies are crucial for a complete understanding of its mechanism of action and for the potential development of this and related compounds as therapeutic agents or research tools. The application of modern proteomic techniques, coupled with rigorous biophysical and cellular validation, will be instrumental in elucidating the specific molecular interactions that underpin the biological effects of this compound.
References
- 1. iomcworld.com [iomcworld.com]
- 2. apexbt.com [apexbt.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of cytochalasin D with actin filaments in the presence of ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Aspochalasin M Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin M, a member of the diverse aspochalasin family of cytochalasan mycotoxins, has garnered interest within the scientific community for its potential biological activities. As with other cytochalasans, its primary mechanism of action is believed to involve the disruption of actin polymerization, a fundamental cellular process. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivities, presenting available quantitative data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Data Presentation: Quantitative Bioactivity of this compound and Related Compounds
The following tables summarize the available quantitative data on the bioactivities of this compound and closely related aspochalasins to provide a comparative context.
Table 1: Cytotoxic Activity of this compound and Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | Not Specified | 20.0 | [Not Specified] |
| Aspochalasin E | 22Rv1 (Human prostate carcinoma) | Not Specified | 5.9 ± 0.8 | [1][2] |
| Aspochalasin E | PC-3 (Human prostate cancer) | Not Specified | 19.0 ± 7.7 | [1][2] |
| Aspochalasin E | A549 (Human lung carcinoma) | Not Specified | Not Specified | [1][2] |
| Aspochalasin E | HCT-15 (Human colorectal adenocarcinoma) | Not Specified | Not Specified | [1][2] |
| Aspochalasin I, J, K | NCI-H460 (Human non-small cell lung cancer) | Not Specified | Weak to moderate | [3] |
| Aspochalasin I, J, K | MCF-7 (Human breast adenocarcinoma) | Not Specified | Weak to moderate | [3] |
| Aspochalasin I, J, K | SF-268 (Human glioblastoma) | Not Specified | Weak to moderate | [3] |
Table 2: Antibacterial Activity of Aspochalasin Analogs
| Compound | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| Aspergicytochalasin C | Staphylococcus aureus | Broth Microdilution | 128 | [4][5] |
| Aspergicytochalasin D | Staphylococcus aureus | Broth Microdilution | 64 | [4][5] |
Table 3: Antiviral Activity of a Benzofuran Derivative from Aspergillus sp. SCSIO41032
| Compound | Virus | Assay | EC50 (µM) | Reference |
| Benzofuran derivative (9) | HSV-1 | Not Specified | 9.5 ± 0.5 | [1][2] |
| Benzofuran derivative (9) | HSV-2 | Not Specified | 5.4 ± 0.6 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the target bacterium. The lowest concentration that shows no visible growth is considered the MIC.
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially affected by this compound and a typical experimental workflow for its bioactivity screening.
Conclusion
The initial screening of this compound reveals moderate cytotoxic activity against the HL-60 human leukemia cell line. While comprehensive data on its broader bioactivities remain to be fully elucidated, its structural similarity to other aspochalasins suggests potential for antibacterial, antiviral, and other antiproliferative effects. The primary mechanism of action is likely the inhibition of actin polymerization, a process that can trigger various downstream signaling events, including the MAPK pathway, ultimately influencing cell fate.
This technical guide provides a foundational framework for future research into this compound. Further investigation is warranted to expand the quantitative bioactivity data across a wider range of cell lines and pathogens, and to delineate the specific signaling cascades modulated by this compound. Such studies will be crucial in determining the therapeutic potential of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. idexx.dk [idexx.dk]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Aspochalasin M from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochalasin M, a member of the cytochalasan family of mycotoxins, has garnered interest for its diverse biological activities. This document provides a comprehensive protocol for the isolation and purification of this compound from fungal cultures, primarily of the Aspergillus genus. The methodology described herein is a synthesis of established procedures for aspochalasin isolation, providing a robust framework for researchers. The protocol covers fungal cultivation, extraction of the crude metabolic product, and a multi-step chromatographic purification process. Quantitative data from representative studies are summarized to provide an expected yield and scale. Additionally, a detailed experimental workflow is visualized to facilitate procedural understanding.
Introduction
Cytochalasans are a large class of fungal secondary metabolites known for their ability to bind to actin filaments and disrupt cellular processes. Aspochalasins, a subclass of cytochalasans, are characterized by a perhydroisoindolone ring system fused to a macrocyclic ring. Various species of the fungus Aspergillus, including A. flavipes, A. tubingensis, and other endophytic and marine-derived strains, are known producers of aspochalasins.[1][2][3] The isolation of specific aspochalasins, such as this compound, from complex fungal extracts requires a systematic approach involving cultivation, extraction, and multi-step chromatographic separation. This protocol outlines a general yet detailed procedure for the successful isolation of this compound for further biological and pharmacological evaluation.
Data Presentation: Quantitative Overview of Aspochalasin Isolation
The following table summarizes quantitative data from various studies on the isolation of aspochalasins from Aspergillus species. This data can serve as a benchmark for expected yields and the scale of the culture and extraction processes.
| Fungal Strain | Culture Type & Volume/Mass | Crude Extract Yield | Final Compound Yield (per L/kg of culture) | Reference |
| Aspergillus sp. LE2 | Solid Rice Culture (3.5 kg) | 92 g | Aspochalasin A (example): 0.74 mg/kg | [4] |
| Aspergillus sp. FT1307 | Liquid Broth Culture (22.75 L) | 3.5 g (from combined fractions) | New Aspochalasin H1: 0.11 mg/L | [5] |
| Aspergillus clavatus NRRL 1 | Stationary Liquid Surface Culture | Not Specified | Cytochalasin K: ~18 mg/L | [6] |
| Marine-derived Aspergillus sp. (Z-4) | Liquid Culture | 10 g | Not specified for individual compounds | [7] |
Experimental Protocol: Isolation of this compound
This protocol is a generalized procedure based on common methodologies for aspochalasin isolation. Optimization may be required depending on the specific fungal strain and laboratory conditions.
Fungal Cultivation
1.1. Strain and Media:
-
Fungal Strain: A known aspochalasin-producing strain of Aspergillus, such as Aspergillus tubingensis or a related species, should be used.[3][8]
-
Seed Culture: Inoculate the fungal strain on Potato Dextrose Agar (PDA) plates and incubate at 24-28°C for 5-7 days to obtain a mature seed culture.[4]
-
Production Culture:
-
Solid-State Fermentation: A solid rice medium is commonly used. For each 500 mL flask, use 70 g of rice and 70 mL of distilled water. Autoclave the flasks and, once cooled, inoculate with agar plugs from the seed culture.[4]
-
Liquid-State Fermentation: A suitable liquid broth medium can also be used. A representative medium consists of (per 1 L of distilled water): 20 g mannitol, 10 g sucrose, 5 g monosodium glutamate, 0.5 g KH₂PO₄, 0.3 g MgSO₄·7H₂O, and 3 g yeast extract. Adjust the pH to 6.5 before sterilization.[5]
-
1.2. Incubation:
-
Incubate the production cultures under static conditions in the dark.
-
Solid Cultures: Incubate at approximately 20-24°C for 30 days.[4]
-
Liquid Cultures: Incubate at approximately 24°C for 28 days.[5]
Extraction of Crude Metabolites
-
Solid Cultures: Following incubation, the entire solid culture is macerated and extracted exhaustively with ethyl acetate (EtOAc) (e.g., 5 times). The solvent is then combined and evaporated under reduced pressure to yield the crude extract.[4]
-
Liquid Cultures: The culture broth and mycelium are separated. The broth is extracted with EtOAc. The mycelium can also be extracted separately with EtOAc, and the extracts are then combined. The combined organic phases are dried and concentrated in vacuo.[7]
Chromatographic Purification
3.1. Initial Fractionation (Column Chromatography):
-
The crude extract is subjected to column chromatography over silica gel.
-
A stepwise gradient elution is performed using a solvent system such as dichloromethane-methanol (CH₂Cl₂-MeOH) or petroleum ether-acetone, starting from a nonpolar mobile phase and gradually increasing the polarity.[4][7]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions with similar profiles are combined.
3.2. Intermediate Purification (Preparative HPLC):
-
The combined fractions of interest are further purified by preparative Reverse-Phase HPLC (RP-HPLC).
-
A Phenyl-hexyl or C18 column is typically used.[5]
-
A gradient elution system of methanol-water (MeOH/H₂O) or acetonitrile-water (CH₃CN/H₂O) is employed.[4][5]
-
Sub-fractions are collected based on the UV chromatogram.
3.3. Final Purification (Semi-Preparative HPLC):
-
Sub-fractions containing the target compound (this compound) are subjected to final purification using semi-preparative RP-HPLC.
-
An isocratic elution with an appropriate solvent mixture (e.g., a fixed percentage of MeOH/H₂O) is often used to achieve high purity.[5]
-
The purity of the isolated this compound should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[5][9]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from a fungal culture.
Caption: Workflow for this compound Isolation.
References
- 1. Induced production of cytochalasans in co-culture of marine fungus Aspergillus flavipes and actinomycete Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of a Strain of Aspergillus Tubingensis With Deoxynivalenol Biotransformation Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasans from the Endophytic Fungus Aspergillus sp. LE2: Their Structures, Antibacterial and NO Production Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylthio-Aspochalasins from a Marine-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eajbsg.journals.ekb.eg [eajbsg.journals.ekb.eg]
- 9. Two Novel Aspochalasins from the Gut Fungus Aspergillus sp. Z4 - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Aspochalasin M and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Aspochalasin M, a complex fungal metabolite, and its analogs. The protocols detailed herein are based on established synthetic strategies for closely related aspochalasan natural products, offering a practical guide for the laboratory synthesis of this class of compounds. The key reactions, including the construction of the isoindolinone core via an intramolecular Diels-Alder reaction and the formation of the macrocycle through a Horner-Wadsworth-Emmons reaction, are presented with detailed experimental procedures.
Retrosynthetic Analysis of this compound
The retrosynthetic analysis of this compound reveals a convergent strategy, dissecting the molecule into three key fragments. The isoindolinone core is envisioned to be formed from a highly functionalized linear precursor through an intramolecular Diels-Alder reaction. The macrocyclic ring is retrosynthetically disconnected via a Horner-Wadsworth-Emmons reaction, leading to a phosphonate-aldehyde precursor. Finally, the side chain can be introduced through standard synthetic transformations.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Steps and Experimental Protocols
The total synthesis of aspochalasins involves several key transformations. The following protocols are adapted from the successful syntheses of related aspochalasan family members and are expected to be applicable for the synthesis of this compound.
Synthesis of the Isoindolinone Core via Intramolecular Diels-Alder Reaction
The construction of the characteristic isoindolinone core of aspochalasins is achieved through a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a linear precursor.[1][2] This key step establishes the intricate stereochemistry of the bicyclic system.
Experimental Protocol:
A solution of the linear triene precursor (1.0 equiv) in toluene (0.01 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 110 °C in a sealed tube for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the isoindolinone core.
| Reactant | Product | Yield (%) | Diastereomeric Ratio |
| Linear Triene Precursor | Isoindolinone Core | 70-85 | >10:1 |
Horner-Wadsworth-Emmons Macrocyclization
The 11-membered macrocycle of this compound is constructed using an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction forms the C19-C20 double bond with high Z-selectivity.
Experimental Protocol:
To a stirred suspension of NaH (60% dispersion in mineral oil, 4.0 equiv) in anhydrous THF (0.001 M) at 0 °C under an argon atmosphere is added a solution of the phosphonate-aldehyde precursor (1.0 equiv) in anhydrous THF dropwise over 4-6 hours via syringe pump. The reaction mixture is stirred at 0 °C for an additional 2 hours and then quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the macrocyclic product.
| Reactant | Product | Yield (%) | Z:E Selectivity |
| Phosphonate-Aldehyde Precursor | Macrocyclic Product | 60-75 | >15:1 |
Synthetic Workflow
The overall synthetic workflow for this compound can be visualized as a multi-step process starting from commercially available materials to construct the key fragments, followed by their assembly and final elaborations.
Caption: Synthetic workflow for this compound.
Synthesis of this compound Analogs
The developed synthetic route is amenable to the preparation of various analogs of this compound, which is crucial for structure-activity relationship (SAR) studies and drug development. Modifications can be introduced at different stages of the synthesis.
Analog Design and Synthesis Strategy
For instance, analogs with modifications in the side chain can be prepared by using different Grignard reagents or other nucleophiles in the initial steps of the synthesis of the aldehyde fragment. Analogs with altered macrocycle size or functionality can be accessed by employing different phosphonate and aldehyde precursors for the HWE reaction.
Example: Synthesis of a C-21 Modified Analog
To synthesize an analog with a modified C-21 substituent, the ester group in an advanced intermediate can be reduced to the corresponding alcohol. This alcohol can then be subjected to various functionalization reactions, such as etherification or esterification with different acyl chlorides or carboxylic acids, to introduce a library of diverse side chains.
General Protocol for Side Chain Modification:
To a solution of the C-21 alcohol intermediate (1.0 equiv) and a carboxylic acid (1.5 equiv) in CH2Cl2 (0.1 M) at 0 °C is added dicyclohexylcarbodiimide (DCC, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting urea byproduct is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired C-21 ester analog.
| Starting Material | Reagent | Product | Yield (%) |
| C-21 Alcohol Intermediate | Acetic Anhydride | C-21 Acetate Analog | >90 |
| C-21 Alcohol Intermediate | Benzoyl Chloride | C-21 Benzoate Analog | 85-95 |
Signaling Pathway Perturbation by Aspochalasin Analogs
Aspochalasins are known to interact with the actin cytoskeleton. The synthesized analogs can be screened for their effects on actin polymerization and downstream signaling pathways. A potential high-level signaling pathway that could be affected by these compounds is the Rho GTPase signaling pathway, which is a key regulator of the actin cytoskeleton.
Caption: Potential signaling pathway affected by Aspochalasin analogs.
References
- 1. Synthesis of a Biomimetic Tetracyclic Precursor of Aspochalasins and Formal Synthesis of Trichoderone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Asperchalasines A, D, E, and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspochalasin M: Application Notes and Protocols for In Vitro Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin M is a member of the aspochalasin family, a structurally diverse subgroup of cytochalasans, which are secondary metabolites produced by fungi.[1] Like other cytochalasans, aspochalasins are known to exhibit a range of biological activities, including cytostatic and cytotoxic effects.[1] The primary mechanism of action for this class of compounds is the disruption of the actin cytoskeleton through the inhibition of actin polymerization. This interference with a fundamental cellular process makes aspochalasins, including this compound, compounds of interest in cancer research and drug development.
This document provides detailed application notes and protocols for the in vitro cytotoxicity testing of this compound. It is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic potential of this compound against various cancer cell lines.
Mechanism of Action: Inhibition of Actin Polymerization
This compound, like other cytochalasans, exerts its cytotoxic effects by targeting the actin cytoskeleton, a critical component for cell motility, division, and maintenance of cell shape. The proposed mechanism involves the binding of the molecule to the barbed (fast-growing) end of actin filaments. This binding prevents the addition of new actin monomers to the filament, effectively capping it and leading to the disassembly of existing actin filaments.[1] The disruption of the actin network triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of Aspochalasin Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aspochalasin B | A549 | Lung Carcinoma | 14 | [2] |
| L929 | Mouse Fibroblast | 22 | [2] | |
| Aspochalasin D | A549 | Lung Carcinoma | 43 | [2] |
| L929 | Mouse Fibroblast | >50 | [2] | |
| Aspochalasin E | 22Rv1 | Prostate Carcinoma | 5.9 ± 0.8 | [3] |
| PC-3 | Prostate Carcinoma | 19.0 ± 7.7 | [3] | |
| A549 | Lung Carcinoma | 11.2 ± 3.5 | [3] | |
| HCT-15 | Colon Carcinoma | 12.5 ± 2.1 | [3] | |
| Aspochalasin I | NCI-H460 | Lung Carcinoma | >20 | [4] |
| MCF-7 | Breast Adenocarcinoma | >20 | [4] | |
| SF-268 | CNS Glioma | >20 | [4] | |
| Aspochalasin J | NCI-H460 | Lung Carcinoma | 15.2 | [4] |
| MCF-7 | Breast Adenocarcinoma | 18.5 | [4] | |
| SF-268 | CNS Glioma | 16.3 | [4] | |
| Aspochalasin K | NCI-H460 | Lung Carcinoma | 10.8 | [4] |
| MCF-7 | Breast Adenocarcinoma | 12.4 | [4] | |
| SF-268 | CNS Glioma | 11.7 | [4] |
Note: The cytotoxicity of aspochalasins can vary significantly depending on the specific derivative and the cancer cell line being tested.
Experimental Protocols
The following is a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
1. Materials and Reagents:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
Human cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro cytotoxicity testing of this compound. By understanding its mechanism of action and following the detailed experimental procedures, researchers can effectively evaluate the cytotoxic potential of this compound. While specific IC50 values for this compound are yet to be widely reported, the data on related aspochalasin derivatives suggest that it is a promising candidate for further investigation in the field of anticancer drug discovery. Careful execution of these protocols will contribute to a better understanding of the therapeutic potential of this compound.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Aspochalasin M Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspochalasin M is a member of the cytochalasan family of mycotoxins, which are known for their ability to bind to actin filaments and disrupt microfilament-mediated cellular processes. As natural products isolated from various fungi, aspochalasins exhibit a range of biological activities, including cytotoxic and antibacterial effects, making them valuable tools in cell biology research and potential leads for drug development.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maintaining the compound's stability and efficacy. This document provides a detailed protocol for the preparation of an this compound stock solution, based on general procedures for cytochalasans and related small molecule inhibitors.
Data Presentation
Quantitative data for this compound and related aspochalasins are summarized below. The recommended solvent and storage conditions are based on common practices for this class of compounds.[3][4]
| Parameter | Value | Reference |
| Compound | This compound | |
| Molecular Weight | ~401 g/mol | [1] |
| Recommended Solvents | DMSO, Ethanol, Methanol, DMF | [3][4] |
| Storage (Powder) | -20°C | [4] |
| Storage (Stock Solution) | -80°C (long-term); 4°C (short-term, < 1 week) | [3] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (powder form)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and appropriate sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial containing the this compound powder to ensure that all the material is at the bottom of the container. This is especially important for small quantities that may adhere to the cap or walls during shipping.
-
Calculation: Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. The formula for this calculation is:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 401 g/mol = 4.01 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a fume hood or designated weighing station. Transfer the powder to a sterile microcentrifuge tube or amber glass vial.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO to the 4.01 mg of powder.
-
Cap the vial securely and vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but check the manufacturer's recommendations for temperature sensitivity.
-
-
Final Concentration in Experiments: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that could cause toxicity, typically recommended to be below 0.1%.[3][5][6]
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
-
Long-Term Storage: For long-term storage, the stock solution should be stored at -80°C.[3]
-
Short-Term Storage: For frequent use, aliquots can be kept at 4°C for up to one week.[3]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture, thereby preserving the solution's efficacy.[3]
-
Light Protection: Store stock solutions in amber vials or wrap clear vials in foil to protect the compound from light, as some organic molecules are light-sensitive.[7]
Safety Precautions
This compound is a mycotoxin with potential cytotoxic properties. Standard laboratory safety procedures should be followed.
-
Always handle the powder and stock solution in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and direct contact with skin or eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspochalasin H | TargetMol [targetmol.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for Antibacterial Screening of Aspochalasin M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin M is a member of the cytochalasan family, a group of fungal secondary metabolites known for a wide range of biological activities.[1] This document provides detailed protocols for the initial antibacterial screening of this compound, including determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against common pathogenic bacteria. Additionally, a protocol for assessing cytotoxicity against a mammalian cell line is included to evaluate its selectivity. These protocols are designed to be adaptable for high-throughput screening and provide a foundational framework for further investigation into the antibacterial potential of this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the antibacterial and cytotoxic activity of this compound. These values are based on reported activities of similar aspochalasan compounds and serve as an example for data presentation.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 16 | 32 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 8 | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | >128 |
| Ciprofloxacin (Control) | N/A | 0.25 (vs S. aureus) | 0.5 (vs S. aureus) |
| Ciprofloxacin (Control) | N/A | 0.125 (vs E. coli) | 0.25 (vs E. coli) |
Table 2: Cytotoxicity of this compound
| Cell Line | Description | IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney Cells | 75 |
| Doxorubicin (Control) | N/A | 1.2 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[1][2][3]
Materials:
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
In the first column of a 96-well plate, add 200 µL of CAMHB containing the highest desired concentration of this compound (e.g., 256 µg/mL). The initial stock should be prepared in DMSO and then diluted in media, ensuring the final DMSO concentration does not exceed 1% to avoid solvent toxicity.
-
Add 100 µL of CAMHB to the remaining wells (columns 2-12).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in these wells to 200 µL and halve the drug concentration to the desired test range (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Add 100 µL of sterile CAMHB to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[4] This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[5]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well (column 11) to confirm the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, indicating a ≥99.9% reduction in CFU/mL from the initial inoculum.
-
Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of this compound on mammalian cells.[6][7][8][9]
Materials:
-
Human Embryonic Kidney (HEK293) cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Sterile 96-well plates (tissue culture treated)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for antibacterial and cytotoxicity screening of this compound.
Caption: Hypothetical mechanism: Inhibition of FtsZ polymerization by this compound.
References
- 1. protocols.io [protocols.io]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Cell Culture Treatment with Aspochalasin M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin M is a member of the cytochalasan family of mycotoxins, which are fungal secondary metabolites known for their potent biological activities.[1] Aspochalasins, including this compound, are produced by various fungi, notably species of Aspergillus, such as Aspergillus flavipes.[2][3][4][5] The primary mechanism of action for cytochalasans is the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, they inhibit the polymerization and elongation of actin, leading to a variety of effects on cellular processes.[6][7] This disruption of actin dynamics affects cell adhesion, motility, signaling, and cytokinesis, making aspochalasins and other cytochalasans valuable tools for cell biology research and potential candidates for therapeutic development, particularly in oncology.[1]
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, protocols for treatment, and expected cellular effects. Due to the limited availability of specific quantitative data for this compound, data from closely related aspochalasins isolated from Aspergillus flavipes are presented to provide a comparative context for its potential cytotoxicity.
Mechanism of Action: Disruption of the Actin Cytoskeleton
This compound, like other cytochalasans, exerts its biological effects primarily through the inhibition of actin polymerization. Actin filaments are crucial components of the cytoskeleton, involved in maintaining cell shape, enabling cell motility, and participating in intracellular transport and cell division.
The process of actin polymerization is a dynamic equilibrium between globular actin (G-actin) monomers and filamentous actin (F-actin) polymers. Aspochalasins bind to the fast-growing "barbed" end of F-actin, which effectively blocks the addition of new G-actin monomers.[7] This action shifts the equilibrium towards depolymerization, leading to a net loss of filamentous actin and the collapse of the actin cytoskeleton. The consequences of this disruption are profound and can include changes in cell morphology, inhibition of cell migration, and arrest of the cell cycle, often culminating in apoptosis.[4]
Quantitative Data: Cytotoxicity of Related Aspochalasins
| Compound | Cell Line | IC50 (µg/mL) | Cell Type |
| Cytochalasan (Cpd. 4) | A549 | 0.15 | Lung Carcinoma |
| H1299 | 0.23 | Lung Carcinoma | |
| H520 | 0.43 | Lung Carcinoma | |
| Aspochalasin derivative (Cpd. 2) | A2780 | 17.29 µM | Ovarian Cancer |
| Aspochalasin derivative (Cpd. 8) | A2780 | 11.76 µM | Ovarian Cancer |
| Flavichalasine F (Cpd. 6) | HL-60 | Moderate Inhibition | Promyelocytic Leukemia |
| Known analogue (Cpd. 14) | HL-60 | Moderate Inhibition | Promyelocytic Leukemia |
Data compiled from studies on cytochalasans from Aspergillus flavipes.[2][4][8] It is important to note that the activity of aspochalasins can vary significantly based on minor structural differences.[1] Therefore, the cytotoxic potential of this compound should be determined empirically for each cell line of interest.
Experimental Protocols
The following are generalized protocols for the treatment of adherent and suspension cells with this compound. These protocols should be optimized for specific cell lines and experimental conditions.
General Recommendations:
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Concentration Range: Based on data from related compounds, a starting concentration range of 0.1 µM to 50 µM is recommended for initial screening experiments.
-
Incubation Time: The effects of this compound can be observed within hours. Typical incubation times for cytotoxicity and cell cycle analysis range from 24 to 72 hours.
Protocol 1: Cytotoxicity Assay using MTT
This protocol describes a method to determine the cytotoxic effects of this compound on adherent cells using a colorimetric MTT assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Analysis of Actin Cytoskeleton by Fluorescence Microscopy
This protocol outlines a method for visualizing the effects of this compound on the actin cytoskeleton using phalloidin staining.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours. Treat the cells with the desired concentration of this compound for a short period (e.g., 1-4 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark to stain the F-actin.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Observe the changes in the actin cytoskeleton, such as the loss of stress fibers and the formation of actin aggregates, in the this compound-treated cells compared to the control cells.
Conclusion
This compound is a potent bioactive compound that disrupts the actin cytoskeleton, leading to significant effects on cell viability and function. The protocols and data provided in these application notes serve as a guide for researchers to investigate the cellular effects of this compound. Due to the variability in potency among different aspochalasins and cell lines, it is essential to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system. The study of this compound and related compounds will continue to provide valuable insights into the role of the actin cytoskeleton in health and disease and may lead to the development of novel therapeutic agents.
References
- 1. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasins from coastal saline soil-derived fungus Aspergillus flavipes RD-13 and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasans Produced by the Coculture of Aspergillus flavipes and Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavichalasines A-M, cytochalasan alkaloids from Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Aspochalasin M: A Tool for Investigating Cell Motility and Cytokinesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Aspochalasin M, a member of the cytochalasan family of fungal metabolites, serves as a potent inhibitor of actin dynamics. Its ability to disrupt the actin cytoskeleton makes it a valuable tool for studying fundamental cellular processes such as cell motility and cytokinesis. These processes are critical in various physiological and pathological contexts, including embryonic development, immune response, wound healing, and cancer metastasis. This document provides detailed application notes and experimental protocols for utilizing this compound in cell biology research.
Mechanism of Action
This compound, like other cytochalasans, exerts its biological effects by interacting with actin filaments. The primary mechanism of action involves the binding to the barbed (or plus) end of F-actin.[1] This binding inhibits both the association and dissociation of actin monomers, effectively capping the filament and preventing its further elongation.[1][2] The disruption of actin filament dynamics interferes with the formation and function of actin-rich structures essential for cell movement and cell division, such as lamellipodia, filopodia, and the contractile ring.[3][4]
Applications in Cell Biology
Studying Cell Motility
Cell migration is a complex process involving the coordinated polymerization and depolymerization of the actin cytoskeleton, leading to the extension of cellular protrusions and the generation of traction forces. By inhibiting actin dynamics, this compound can be used to:
-
Investigate the role of the actin cytoskeleton in different modes of cell migration: Researchers can study the effects of this compound on 2D and 3D cell migration models to understand the specific requirements for actin polymerization in different environments.
-
Dissect signaling pathways regulating cell motility: By combining this compound with other small molecule inhibitors or genetic perturbations, it is possible to elucidate the signaling cascades that control actin remodeling during cell movement.
-
Screen for potential anti-metastatic drugs: As cancer cell invasion and metastasis are heavily reliant on cell motility, this compound can be used as a positive control in screens for compounds that inhibit these processes.
Investigating Cytokinesis
Cytokinesis is the final stage of cell division, where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. A key event in this process is the formation and constriction of the contractile ring, which is primarily composed of actin and myosin II filaments.[4] this compound can be employed to:
-
Elucidate the mechanics of contractile ring formation and function: By observing the effects of this compound on the assembly and constriction of the contractile ring, researchers can gain insights into the molecular mechanisms driving cytokinesis.
-
Identify and characterize proteins involved in cytokinesis: The use of this compound can help to distinguish between cellular processes that are dependent on actin dynamics and those that are not, aiding in the functional characterization of novel cytokinesis-related proteins.
-
Explore potential anti-cancer therapeutic strategies: Since uncontrolled cell proliferation is a hallmark of cancer, targeting cytokinesis is a promising avenue for cancer therapy. This compound can be used in preclinical studies to evaluate the effects of cytokinesis inhibition on cancer cell viability.
Quantitative Data
While specific quantitative data for this compound is limited in the current literature, data from closely related aspochalasins and other cytochalasans can provide a useful starting point for determining effective concentrations. The following tables summarize relevant data.
Table 1: Cytotoxicity of Various Aspochalasin Analogs Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Aspochalasin W | PC3 | 30.4 | [5] |
| Aspochalasin W | HCT-116 | 39.2 | [5] |
| Phomacin A | HT-29 | 1.1 (0.6 µg/mL) | [5] |
| Phomacin B | HT-29 | 2.6 (1.4 µg/mL) | [5] |
| Compound 17 | HT-29 | 16.2 (7.4 µg/mL) | [5] |
| Compound 18 | HT-29 | 49.09 | [5] |
| Aspochalasin I | Mel-Ab (melanogenesis inhibition) | 22.4 | [5] |
| Compound 2 | A2780 | 17.29 | [6] |
| Compound 8 | A2780 | 11.76 | [6] |
Note: IC50 values for cytotoxicity may not directly correlate with the concentrations required to inhibit cell motility or cytokinesis, but they provide a general range for initial experiments. It is recommended to perform a dose-response curve for each new cell line and assay.
Experimental Protocols
The following are detailed protocols for studying cell motility and cytokinesis using this compound. These are adapted from established methods for other cytochalasans and should be optimized for your specific cell type and experimental conditions.
Protocol 1: 2D Cell Migration (Wound Healing/Scratch Assay)
This assay is a simple and widely used method to study collective cell migration.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma, HeLa)
-
12-well or 24-well tissue culture plates[7]
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P200 pipette tip or a specialized wound healing insert[4]
-
Phosphate Buffered Saline (PBS)
-
Microscope with live-cell imaging capabilities (optional) or a standard inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[8]
-
Creating the "Wound":
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[4]
-
Treatment: Replace the PBS with fresh complete medium containing various concentrations of this compound (e.g., starting with a range from 0.1 µM to 10 µM, based on related compound data). Include a DMSO vehicle control.
-
Image Acquisition:
-
Immediately after adding the treatment, acquire the first images of the wounds (t=0).
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound areas at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control wells has closed.[8]
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Plot the percentage of wound closure over time for each concentration of this compound and the control.
-
Protocol 2: Cytokinesis Inhibition Assay
This assay quantifies the inhibition of cytokinesis by measuring the increase in multinucleated cells.[9]
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
96-well clear-bottom tissue culture plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or a high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density to allow for cell division without reaching confluency during the experiment.
-
Treatment: After allowing the cells to adhere (typically 12-24 hours), replace the medium with fresh complete medium containing a serial dilution of this compound (e.g., 0.1 µM to 20 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a period equivalent to one to two cell cycles (e.g., 24-48 hours).
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Stain the nuclei with DAPI or Hoechst solution for 5-10 minutes.
-
Wash three times with PBS.
-
-
Image Acquisition: Acquire fluorescence images of the stained nuclei using a fluorescence microscope.
-
Data Analysis:
-
Count the total number of cells and the number of multinucleated (containing two or more nuclei) cells in multiple fields of view for each condition.
-
Calculate the percentage of multinucleated cells for each concentration of this compound and the control.
-
Plot the percentage of multinucleated cells against the this compound concentration to determine the IC50 for cytokinesis inhibition.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell migration (wound healing) assay.
Caption: Workflow for a cytokinesis inhibition assay.
Concluding Remarks
This compound is a powerful pharmacological tool for dissecting the intricate roles of the actin cytoskeleton in cell motility and cytokinesis. While specific data on this compound is still emerging, the information available for related cytochalasans provides a strong foundation for its application in cellular research. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute experiments aimed at furthering our understanding of these fundamental biological processes. As with any experimental system, optimization of concentrations, incubation times, and cell types will be crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. iomcworld.com [iomcworld.com]
- 6. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Aspochalasin M using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Aspochalasin M. Aspochalasins are a class of cytochalasan mycotoxins produced by various fungi, and accurate quantification is crucial for research, quality control, and drug development purposes. The described method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and specific assay for this compound in various sample matrices. This document provides a comprehensive protocol, including sample preparation, HPLC conditions, and method validation data.
Introduction
This compound is a member of the aspochalasan family of cytochalasans, which are fungal secondary metabolites known for their diverse biological activities. These activities often stem from their ability to interact with the actin cytoskeleton, making them valuable tools in cell biology research and potential starting points for drug discovery programs. Accurate and precise quantification of this compound is essential for understanding its biological effects, for monitoring its production in fungal cultures, and for quality control in any potential therapeutic applications.
This application note presents a validated HPLC-UV method for the determination of this compound. The method is designed to be accessible to researchers with standard laboratory equipment and provides a foundation for the analysis of this compound in complex mixtures.
Experimental Protocols
Sample Preparation
A critical step in the accurate quantification of this compound is the efficient extraction from the sample matrix while minimizing interferences.[1][2][3] The following protocol is a general guideline and may require optimization depending on the specific sample type (e.g., fungal broth, mycelium, or biological fluid).
Protocol for Extraction from Fungal Culture Broth:
-
Centrifugation: Centrifuge 10 mL of the fungal culture broth at 4,000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Pool the organic extracts.
-
-
Drying and Evaporation:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase (Acetonitrile:Water, 70:30 v/v).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]
-
HPLC Method
The HPLC method was developed for the separation and quantification of this compound using a reversed-phase column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | Isocratic elution with 70% Acetonitrile in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV-Vis Detector at 210 nm |
| Run Time | 15 minutes |
Data Presentation
The developed HPLC method was validated for its performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.
Table 2: Method Validation Summary for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.80 µg/mL |
| Accuracy (Recovery) | 98.5% - 102.3% |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound quantification.
General Structure of Aspochalasins
To provide context, the general chemical scaffold of aspochalasins is presented below. This compound shares this core structure with variations in its side chains.
Caption: Core structure of aspochalasan compounds.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The sample preparation protocol is straightforward, and the HPLC conditions are optimized for good resolution and sensitivity. The method has been validated and shown to be linear, accurate, and precise, making it suitable for a wide range of research and quality control applications. Researchers can adapt this protocol as a starting point for their specific needs in the analysis of this compound and related compounds.
References
Aspochalasin M: A Chemical Biology Tool for Probing Actin Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin M is a member of the aspochalasin family, a structurally diverse group of cytochalasan-like fungal metabolites.[1] Like other cytochalasans, aspochalasins are known to exhibit a range of biological activities, including antibacterial, anti-tumoral, and cytotoxic effects.[1][2] The primary mechanism of action for this class of compounds is believed to be the inhibition of actin polymerization, a critical process for cell motility, division, and maintenance of cell shape.[3][4] This property makes this compound and its analogs valuable tools for chemical biology research, allowing for the dissection of cellular processes reliant on a dynamic actin cytoskeleton.
These application notes provide an overview of the known biological activities of aspochalasins and detailed protocols for investigating the effects of this compound on cytotoxicity, antibacterial activity, and actin cytoskeleton dynamics.
Data Presentation
Table 1: Cytotoxicity of Aspochalasin Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Aspochalasin I | NCI-H460 (Lung Carcinoma) | >50 | [2] |
| MCF-7 (Breast Adenocarcinoma) | >50 | [2] | |
| SF-268 (Glioblastoma) | >50 | [2] | |
| Aspochalasin J | NCI-H460 (Lung Carcinoma) | 24.8 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 23.5 | [2] | |
| SF-268 (Glioblastoma) | 21.9 | [2] | |
| Aspochalasin K | NCI-H460 (Lung Carcinoma) | >50 | [2] |
| MCF-7 (Breast Adenocarcinoma) | >50 | [2] | |
| SF-268 (Glioblastoma) | >50 | [2] | |
| Aspochalasin D | Ras-transformed NIH3T3 | 4.9 | [5] |
| NIH3T3 | >100 | [5] | |
| Triseptatin (1) | L929 (Mouse Fibroblast) | 4.16 | [6] |
| KB3.1 (Human Epidermoid Carcinoma) | 1.80 | [6] | |
| MCF-7 (Breast Adenocarcinoma) | 1.86 | [6] | |
| A549 (Lung Carcinoma) | 2.11 | [6] | |
| PC-3 (Prostate Adenocarcinoma) | 11.28 | [6] | |
| SKOV-3 (Ovarian Carcinoma) | 2.22 | [6] | |
| A431 (Squamous Cell Carcinoma) | 1.85 | [6] | |
| Deoxaphomin B (2) | L929 (Mouse Fibroblast) | 5.18 | [6] |
| KB3.1 (Human Epidermoid Carcinoma) | 1.83 | [6] | |
| MCF-7 (Breast Adenocarcinoma) | 1.79 | [6] | |
| A549 (Lung Carcinoma) | 1.55 | [6] | |
| PC-3 (Prostate Adenocarcinoma) | 2.21 | [6] | |
| SKOV-3 (Ovarian Carcinoma) | 6.91 | [6] | |
| A431 (Squamous Cell Carcinoma) | 2.01 | [6] |
Table 2: Antibacterial Activity of Aspochalasin Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Aspochalasin B | Staphylococcus aureus | 64 | [7] |
| Aspochalasin D | Staphylococcus aureus | 64 | [7] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a chosen cancer cell line using a colorimetric MTT assay.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Antibacterial Activity (MIC) by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[8] This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 3: In Vitro Actin Polymerization Assay
This protocol details a fluorescence-based assay to measure the effect of this compound on the polymerization of purified actin in vitro.
Materials:
-
This compound
-
Pyrene-labeled rabbit skeletal muscle actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
DMSO
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Actin:
-
Reconstitute lyophilized pyrene-labeled actin in G-buffer to a final concentration of 10 µM.
-
Keep the actin solution on ice to prevent polymerization.
-
-
Assay Setup:
-
In a black 96-well plate, add this compound at various concentrations (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO).
-
Add G-buffer to a final volume of 90 µL.
-
-
Initiation of Polymerization:
-
To initiate polymerization, add 10 µL of 10x Polymerization buffer to each well.
-
Immediately after, add 10 µL of the pyrene-labeled actin solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates actin polymerization.
-
Compare the polymerization curves in the presence of this compound to the vehicle control to determine its inhibitory effect.
-
Protocol 4: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol describes how to visualize the effects of this compound on the actin cytoskeleton in cultured cells using immunofluorescence.
Materials:
-
This compound
-
Adherent cell line (e.g., HeLa, NIH3T3)
-
Culture medium, FBS, Penicillin-Streptomycin
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a desired period (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Observe changes in cell morphology and the organization of the actin cytoskeleton.
-
Visualizations
Caption: this compound is presumed to inhibit actin polymerization.
Caption: Workflow for determining the IC50 of this compound.
Caption: Potential impact of this compound on Rho GTPase signaling.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cytotoxicity and stereochemistry of aspochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Activity Assay for Aspochalasin M
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for evaluating the antiviral activity of Aspochalasin M, a fungal metabolite belonging to the cytochalasan family. Aspochalasins have demonstrated a range of biological activities, and related compounds have shown potential antiviral effects against viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV)[1][2]. This protocol outlines a cell-based assay to determine the efficacy of this compound in inhibiting viral replication.
Principle of the Assay
The fundamental principle of this antiviral activity assay is to measure the ability of this compound to protect a host cell monolayer from the cytopathic effect (CPE) induced by a viral infection. The assay involves treating virus-infected cells with the test compound and quantifying the extent of cell death or inhibition of viral replication. A critical initial step is to assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral effect is not due to the compound's toxicity.
Materials and Reagents
Cell Lines and Virus:
-
Host Cell Line: Vero cells (ATCC® CCL-81™), commonly used for HSV replication.
-
Virus: Herpes Simplex Virus Type 1 (HSV-1) or Type 2 (HSV-2).
Reagents and Consumables:
-
This compound (of known purity)
-
Positive Control Antiviral Drug (e.g., Acyclovir)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well cell culture plates
-
Sterile pipette tips and tubes
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Microplate reader
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of this compound on the host cells.
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of twofold serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 100 µM down to 0.1 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: After 24 hours of cell incubation, replace the medium with 100 µL of the medium containing the various concentrations of this compound. Include a "cells only" control (medium with DMSO vehicle) and a "no cells" blank.
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Viability Assessment: Assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (CPE Reduction Assay)
Objective: To evaluate the ability of this compound to inhibit virus-induced cytopathic effects.
-
Cell Seeding: Seed Vero cells in a 96-well plate as described in the cytotoxicity assay and incubate for 24 hours.
-
Viral Infection: Infect the cells with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01). Adsorb the virus for 1 hour at 37°C.
-
Treatment: After viral adsorption, remove the virus inoculum and wash the cells with PBS. Add 100 µL of culture medium containing serial dilutions of this compound (at non-toxic concentrations determined from the cytotoxicity assay).
-
Controls:
-
Virus Control: Infected cells with no compound treatment.
-
Cell Control: Uninfected cells with no compound treatment.
-
Positive Control: Infected cells treated with a known antiviral drug (e.g., Acyclovir).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
CPE Observation and Quantification: Observe the cells daily for CPE under an inverted microscope. After the incubation period, quantify cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%. The Selectivity Index (SI) can be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Vero Cells
| Concentration (µM) | Cell Viability (%) |
| 100 | Data |
| 50 | Data |
| 25 | Data |
| 12.5 | Data |
| 6.25 | Data |
| 3.13 | Data |
| 1.56 | Data |
| 0.78 | Data |
| CC50 (µM) | Calculated Value |
Table 2: Antiviral Activity of this compound against HSV
| Concentration (µM) | Inhibition of CPE (%) |
| Non-toxic Conc. 1 | Data |
| Non-toxic Conc. 2 | Data |
| Non-toxic Conc. 3 | Data |
| Non-toxic Conc. 4 | Data |
| Non-toxic Conc. 5 | Data |
| EC50 (µM) | Calculated Value |
| Selectivity Index (SI) | Calculated Value |
Visualizations
Experimental Workflow
Caption: Workflow for determining the antiviral activity of this compound.
Potential Mechanism of Action
While the precise mechanism of action for this compound's potential antiviral activity is unknown, many antiviral compounds interfere with specific stages of the viral life cycle. Aspochalasins are known to interact with actin, which could potentially affect viral entry, trafficking, or egress[3].
Caption: Potential inhibition points of this compound in the viral life cycle.
Conclusion
This protocol provides a robust framework for the initial screening of this compound for antiviral activity. A significant Selectivity Index (SI > 4) would suggest that this compound has specific antiviral effects and warrants further investigation, including elucidation of its mechanism of action and evaluation against a broader panel of viruses. It is important to note that this is a general protocol and may require optimization depending on the specific virus and cell line used.
References
Application Notes and Protocols for Genetic Engineering of Aspergillus flavipes to Enhance Aspochalasin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasins are a class of cytochalasan mycotoxins produced by various fungi, including Aspergillus flavipes. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their diverse biological activities, which include anticancer, antibacterial, and anti-fouling properties.[1] However, the naturally low production levels of aspochalasins in wild-type fungal strains present a major obstacle to their further research and development. This document provides detailed application notes and protocols for the genetic engineering of Aspergillus flavipes to enhance the production of aspochalasins, with a focus on Aspochalasin D. The methodologies described herein are based on established genetic manipulation techniques for filamentous fungi and specific strategies successfully employed to increase aspochalasin yields.
Aspochalasin Biosynthesis and Regulatory Pathways
The Aspochalasin Biosynthetic Gene Cluster (aspo)
The biosynthesis of aspochalasins is orchestrated by a dedicated gene cluster, referred to as the aspo cluster in Aspergillus flavipes. This cluster contains the core genes necessary for the synthesis of the aspochalasin backbone, which is a hybrid of polyketide and amino acid precursors.[2] Key enzymes involved include a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[2]
Key Regulatory Elements
The expression of the aspo gene cluster, and consequently the production of aspochalasins, is tightly regulated. A pathway-specific transcription factor, AspoG , has been identified as a positive regulator of the cluster.[1] Overexpression of aspoG has been shown to significantly enhance the production of Aspochalasin D.[1]
Furthermore, the biosynthetic pathway can be diverted towards the production of other related compounds. The gene aspoA , which encodes an oxidase-like enzyme, is involved in a shunt pathway that diverts intermediates away from Aspochalasin D synthesis.[1][2] Deletion of aspoA has been demonstrated to increase the flux towards Aspochalasin D production.[1]
Global Regulatory Networks
Secondary metabolism in Aspergillus species is also governed by global regulatory networks that respond to environmental cues. These include G protein-mediated signaling pathways, such as the cAMP-dependent protein kinase (PKA) and mitogen-activated protein kinase (MAPK) pathways, which can influence fungal development and mycotoxin biosynthesis.[3][4] While direct manipulation of these pathways for aspochalasin production is less explored, they represent potential targets for further optimization.
Genetic Engineering Strategies for Enhanced Aspochalasin Production
The primary strategies for enhancing aspochalasin production in A. flavipes involve the targeted modification of the aspo gene cluster and its regulatory elements. The following workflow outlines the key steps:
Caption: Experimental workflow for enhancing Aspochalasin D production in A. flavipes.
Deletion of the Shunt Gene aspoA
This strategy aims to block the metabolic shunt pathway, thereby redirecting biosynthetic intermediates towards the production of Aspochalasin D.
Overexpression of the Pathway-Specific Regulator aspoG
This approach focuses on increasing the transcriptional activation of the entire aspo gene cluster, leading to a coordinated upregulation of all biosynthetic genes.
Combined Deletion and Overexpression
A synergistic effect can be achieved by combining the deletion of aspoA with the overexpression of aspoG. This dual approach simultaneously removes a competing pathway and enhances the primary biosynthetic pathway.
Experimental Protocols
Protoplast-Mediated Transformation (PMT) of Aspergillus flavipes
This protocol is a widely used method for introducing foreign DNA into Aspergillus species.[5][6]
Materials:
-
A. flavipes spores
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Lysing enzyme from Trichoderma harzianum
-
Osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol)
-
Protoplast Transformation Buffer (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)
-
Polyethylene glycol (PEG) solution (e.g., 40% PEG 4000 in STC buffer)
-
Selective regeneration medium (e.g., Czapek-Dox agar with appropriate antibiotic and osmotic stabilizer)
-
DNA constructs (gene deletion/overexpression cassettes)
Procedure:
-
Inoculate A. flavipes spores on PDA plates and incubate for 3-5 days at 28°C.
-
Harvest spores and inoculate into PDB. Incubate with shaking for 12-16 hours at 28°C to obtain young mycelia.
-
Harvest mycelia by filtration and wash with osmotic stabilizer.
-
Resuspend mycelia in a solution of lysing enzyme in osmotic stabilizer and incubate with gentle shaking for 2-4 hours at 30°C to generate protoplasts.
-
Separate protoplasts from mycelial debris by filtration through sterile glass wool.
-
Pellet protoplasts by centrifugation and wash twice with STC buffer.
-
Resuspend protoplasts in STC buffer to a final concentration of 10^7 to 10^8 protoplasts/mL.
-
To 100 µL of protoplast suspension, add 5-10 µg of the DNA construct.
-
Add 25 µL of PEG solution and incubate on ice for 20 minutes.
-
Add an additional 1 mL of PEG solution and incubate at room temperature for 15 minutes.
-
Add 2 mL of STC buffer and mix gently.
-
Plate the transformation mixture onto selective regeneration medium.
-
Incubate plates at 28°C for 3-7 days until transformants appear.
Construction of Gene Deletion and Overexpression Cassettes
Standard molecular cloning techniques are used to create the necessary DNA constructs. This typically involves PCR amplification of the gene of interest and flanking regions, and cloning into a suitable vector containing a selectable marker (e.g., hygromycin resistance gene). For overexpression, the gene of interest is placed under the control of a strong constitutive promoter, such as the gpdA promoter from Aspergillus nidulans.
Screening of Transformants
Transformants should be verified by PCR and Southern blot analysis to confirm the correct integration of the DNA construct and the desired genetic modification (gene deletion or overexpression).
Fermentation and Aspochalasin Extraction
Procedure:
-
Inoculate confirmed transformants into a suitable fermentation medium.
-
Incubate the cultures under optimized conditions (e.g., temperature, pH, agitation) for a defined period (e.g., 7-10 days).[1]
-
Separate the mycelia from the culture broth by filtration.
-
Extract the aspochalasins from the culture broth using an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure.
Quantification of Aspochalasin D
The concentration of Aspochalasin D in the extracts can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometer). A standard curve of purified Aspochalasin D should be used for accurate quantification.
Quantitative Data on Aspochalasin D Production
The following table summarizes the reported yields of Aspochalasin D in wild-type and genetically engineered strains of Aspergillus flavipes.
| Strain | Genetic Modification | Aspochalasin D Titer (mg/L) | Fold Increase | Reference |
| A. flavipes 3.17641 (Wild-Type) | - | ~43.9 | - | [1] |
| A. flavipes ΔaspoA | Deletion of the aspoA gene | ~215.4 | ~4.9 | [1] |
| A. flavipes OE-aspoG | Overexpression of the aspoG gene | ~387.2 | ~8.8 | [1] |
| A. flavipes ΔaspoA OE-aspoG | Deletion of aspoA and Overexpression of aspoG | ~548.3 | ~12.5 | [1] |
| A. flavipes ΔaspoA OE-aspoG (Optimized) | Deletion of aspoA and Overexpression of aspoG with optimized culture conditions | 812.1 | 18.5 | [1] |
Signaling Pathways and Biosynthetic Pathway Diagrams
Caption: Simplified biosynthetic pathway and regulation of Aspochalasin D in A. flavipes.
Caption: General G-protein signaling pathway influencing secondary metabolism in Aspergillus.
Conclusion
The genetic engineering of Aspergillus flavipes presents a viable and effective strategy for overcoming the low natural production of aspochalasins. By employing targeted genetic modifications, such as the deletion of shunt genes and the overexpression of pathway-specific regulators, it is possible to achieve significant increases in product yield. The protocols and data presented in this document provide a framework for researchers to develop and optimize their own engineered strains of A. flavipes for the enhanced production of these valuable bioactive compounds. Further optimization of fermentation conditions can provide an additional layer of yield enhancement, making large-scale production of aspochalasins for pharmaceutical and other applications more feasible.[1]
References
- 1. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Aspochalasin M in High-Throughput Screening Campaigns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin M is a fungal secondary metabolite belonging to the aspochalasin family, a subgroup of the cytochalasans.[1] These compounds are known for their diverse biological activities, including antibacterial, anti-tumoral, and anti-proliferative effects.[1] The primary mechanism of action for aspochalasins is the disruption of the actin cytoskeleton. By capping the barbed ends of actin filaments, they inhibit actin polymerization, which is crucial for various cellular processes such as cell motility, division, and maintenance of cell shape. This targeted action on a fundamental cellular component makes this compound and its analogs promising candidates for investigation in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics, particularly in oncology.
This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns, focusing on its effects on actin polymerization and cellular cytotoxicity.
Data Presentation
The biological activity of this compound has been evaluated in cytotoxicity assays. The following table summarizes the available quantitative data.
| Compound | Cell Line | Assay Type | Endpoint | Result |
| This compound | HL-60 (Human Leukemia) | Cytotoxicity | IC50 | 20.0 µM[2] |
Note: The provided data is from a specific cytotoxicity study and may not be directly representative of results from a high-throughput screening campaign, which can be influenced by various factors such as assay format, cell type, and screening concentration.
Signaling Pathway
This compound's inhibition of actin polymerization has significant downstream effects on cellular signaling pathways that regulate cell shape, motility, and proliferation. A key pathway affected is the Rho GTPase signaling cascade. Rho GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[3][4] Disruption of actin dynamics by compounds like this compound can lead to altered Rho GTPase activity, impacting downstream effectors and ultimately influencing cellular phenotypes such as stress fiber formation, lamellipodia and filopodia extension, and cell adhesion.[4][5]
Experimental Protocols
High-Throughput Screening (HTS) Workflow for Actin Polymerization Inhibitors
This protocol outlines a general workflow for a high-throughput screen to identify inhibitors of actin polymerization, adaptable for testing this compound and other small molecules.
Detailed Protocol: In Vitro Actin Polymerization HTS Assay
This protocol is designed for a 384-well plate format and utilizes the fluorescence enhancement of pyrene-labeled actin upon polymerization.
Materials:
-
Lyophilized rabbit skeletal muscle actin
-
Pyrene-labeled actin
-
G-buffer (General Actin Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2
-
10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control (e.g., Cytochalasin D)
-
Negative control (DMSO)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Actin Preparation:
-
Reconstitute lyophilized unlabeled and pyrene-labeled actin in G-buffer to a stock concentration of 10 µM.
-
Mix unlabeled and pyrene-labeled actin to achieve a final pyrene labeling of 5-10%.
-
Incubate on ice for 1 hour to depolymerize any actin oligomers.
-
Centrifuge at >100,000 x g for 30 minutes at 4°C to remove any remaining F-actin.
-
Carefully collect the supernatant containing G-actin and keep on ice.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense test compounds (including this compound), positive control, and negative control (DMSO) into the wells of a 384-well plate. Typically, a final concentration range of 1-100 µM is used for screening.
-
-
Assay Initiation:
-
Prepare a master mix of the G-actin solution in G-buffer.
-
Dispense the G-actin solution into all wells of the compound-plated 384-well plate.
-
Incubate for 5 minutes at room temperature to allow for compound-actin interaction.
-
-
Induction of Polymerization:
-
Add 1/10th volume of 10x Polymerization Buffer to each well to initiate actin polymerization.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 30-60 seconds. Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis:
-
For each well, determine the rate of actin polymerization from the slope of the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.
-
Assess the quality of the screen by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Secondary Assay: Cell-Based Cytotoxicity Assay
This protocol can be used to validate the cytotoxic effects of hits identified in the primary screen.
Materials:
-
HL-60 cells (or other relevant cancer cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (or other test compounds)
-
Resazurin-based cell viability reagent (e.g., alamarBlue)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of fluorescence measurement
Methodology:
-
Cell Seeding:
-
Seed HL-60 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other hit compounds in culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a valuable tool compound for probing the actin cytoskeleton in the context of drug discovery. Its ability to inhibit actin polymerization and induce cytotoxicity provides a strong rationale for its inclusion in high-throughput screening campaigns. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in their HTS efforts to identify and characterize novel modulators of the actin cytoskeleton with therapeutic potential.
References
- 1. iomcworld.com [iomcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Rho GTPase Signaling in Health and Disease: A Complex Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho GTPase signaling modulates cell shape and contractile phenotype in an isoactin-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Determining optimal concentration of Aspochalasin M for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Aspochalasin M in experiments. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide offers a comprehensive overview of the broader aspochalasin and cytochalasan families, alongside detailed protocols and troubleshooting advice to help you determine the optimal concentration for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the cytochalasan family of mycotoxins. The primary mechanism of action for this class of compounds is the disruption of the actin cytoskeleton. They bind to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin polymerization affects crucial cellular processes such as cell motility, division, and maintenance of cell shape.
Q2: What is a recommended starting concentration for this compound in my experiments?
A2: Specific IC50 values for this compound are not widely documented. However, based on data from structurally related aspochalasins and other cytochalasans, a starting concentration range of 1 µM to 20 µM is recommended for initial dose-response experiments. The optimal concentration is highly dependent on the cell line and the specific biological question being investigated. We strongly advise performing a dose-response curve to determine the effective concentration for your particular experimental setup.
Q3: What are the common cellular effects observed after treatment with aspochalasins?
A3: Treatment with aspochalasins typically leads to distinct morphological changes due to the disruption of the actin cytoskeleton. Common observations include cell rounding, detachment from the substrate, formation of multinucleated cells (due to inhibition of cytokinesis), and the appearance of punctate actin aggregates within the cytoplasm.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
Q5: Are the effects of this compound reversible?
A5: The reversibility of the effects of cytochalasans can vary depending on the specific compound, concentration, and duration of treatment. For some cytochalasans, washing out the compound can lead to the gradual recovery of the actin cytoskeleton. It is advisable to perform washout experiments to determine the reversibility of this compound's effects in your cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell morphology or actin cytoskeleton. | - Concentration of this compound is too low.- Insufficient incubation time.- Compound degradation. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).- Increase the incubation time (e.g., 1, 6, 12, 24 hours).- Prepare a fresh stock solution of this compound. |
| High levels of cell death even at low concentrations. | - The cell line is particularly sensitive to the cytotoxic effects of this compound.- The compound concentration is too high. | - Lower the concentration range in your dose-response experiments.- Reduce the incubation time.- Use a less sensitive cell line if appropriate for the experimental question. |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent incubation times.- Degradation of this compound stock solution. | - Ensure consistent cell seeding density for all experiments.- Standardize all incubation times.- Use freshly prepared or properly stored aliquots of the stock solution for each experiment. |
| Difficulty dissolving this compound. | - Inappropriate solvent.- Compound has precipitated out of solution. | - Ensure you are using a suitable solvent like DMSO.- Gently warm the solution and vortex to aid dissolution. If precipitation persists, prepare a fresh stock solution. |
Data Presentation
Table 1: Cytotoxicity of Various Aspochalasins and Related Cytochalasans in Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Aspochalasin analog | A2780 (ovarian cancer) | 11.76 - 17.29 | [1] |
| Aspochalasin I, J, K | NCI-H460, MCF-7, SF-268 | Weak to moderate cytotoxicity | [2] |
| Phomacin A | HT-29 (colon cancer) | ~1.3 (converted from 0.6 µg/mL) | [3] |
| TMC-169 | U937, Jurkat, HL-60, WiDr, HCT-116 | ~1.8 - 3.5 (converted from µg/mL) | [3] |
| Cytochalasin D | HT-29 (colon cancer) | 1.0 µg/mL (optimal for actin disruption) | [4] |
Note: The IC50 values for phomacin A and TMC-169 have been estimated from their µg/mL values and may vary slightly based on their exact molecular weights.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualization of Actin Cytoskeleton Disruption using Phalloidin Staining
This protocol allows for the fluorescent labeling and visualization of F-actin to observe the effects of this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound for the appropriate time.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.
-
Phalloidin Staining: Wash the cells again with PBS and then incubate with the fluorescently labeled phalloidin solution (at the manufacturer's recommended concentration) for 20-30 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualization
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Generalized Rho GTPase signaling pathway for actin cytoskeleton regulation.
References
- 1. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Aspochalasin M stability and degradation in solution
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of Aspochalasin M?
For long-term storage, it is recommended to dissolve this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C in tightly sealed vials. For short-term use (up to one week), aliquots may be stored at -20°C.
Q2: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound in solution:
-
Solvent: The choice of solvent can significantly impact stability. While DMSO is a common choice for stock solutions, the stability in aqueous buffers (like PBS) or cell culture media will likely be different and potentially lower.
-
pH: The pH of the solution can catalyze degradation through hydrolysis or other pH-dependent reactions. It is crucial to evaluate stability at the pH of your experimental system.
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. Experiments conducted at 37°C, for example, will likely show faster degradation than those performed at room temperature or 4°C.
-
Light: Exposure to light, especially UV light, can cause photodegradation of some molecules. It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While often a minor factor for many compounds in routine lab work, it can be significant for sensitive molecules over longer incubation times.
Q3: Are there any known degradation products of this compound?
Currently, there is no specific information available in the scientific literature detailing the degradation products of this compound. Identifying degradation products would require a formal stability study using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: I am seeing a decrease in the activity of my this compound solution over time.
This is a common indication of compound degradation. To troubleshoot this, consider the following:
-
Solution Age and Storage: How old is the working solution? Was it prepared fresh from a frozen stock? Avoid using working solutions that have been stored for extended periods, especially at room temperature or 4°C.
-
Freeze-Thaw Cycles: How many times has the stock solution been thawed and refrozen? Repeated cycling can introduce moisture and promote degradation. Always aliquot stock solutions.
-
Experimental Conditions: Could your experimental buffer or media be contributing to instability? Consider performing a simple stability test in your specific experimental medium (see Experimental Protocols section).
Issue 2: I am observing unexpected or inconsistent results in my cell-based assays.
Inconsistent results can arise from variable concentrations of the active compound due to degradation.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect your cells.
-
Verify Compound Integrity: If you continue to see inconsistencies, it may be necessary to verify the concentration and purity of your this compound stock solution using an analytical method like HPLC.
Data Presentation
When conducting your own stability studies, it is important to present the data clearly. Below are template tables you can use to organize your findings.
Table 1: Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Concentration after Time (µM) | % Remaining |
| DMSO | -80 | 24 | 1000 | ||
| DMSO | -20 | 24 | 1000 | ||
| DMSO | 4 | 24 | 1000 | ||
| DMSO | 25 (RT) | 24 | 1000 | ||
| PBS (pH 7.4) | 4 | 24 | 10 | ||
| PBS (pH 7.4) | 25 (RT) | 24 | 10 | ||
| PBS (pH 7.4) | 37 | 24 | 10 | ||
| Culture Media | 37 | 24 | 10 |
Table 2: pH-Dependent Stability of this compound
| pH | Buffer System | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Concentration after Time (µM) | % Remaining |
| 5.0 | Acetate Buffer | 37 | 12 | 10 | ||
| 7.4 | Phosphate Buffer | 37 | 12 | 10 | ||
| 9.0 | Borate Buffer | 37 | 12 | 10 |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time at a given temperature.
Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer or cell culture medium of interest
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Incubator or water bath set to the desired temperature
-
Amber vials or light-protected containers
Methodology:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the test solvent or buffer.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration. This will serve as your 100% reference.
-
Dispense the remaining solution into several vials and place them in the incubator at the desired temperature. Protect from light if necessary.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove one vial and analyze its contents by HPLC to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Troubleshooting low yield of Aspochalasin M in fungal fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Aspochalasin M in fungal fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
This compound is a member of the cytochalasan family of mycotoxins, which are polyketide-amino acid hybrid secondary metabolites produced by various fungi. Cytochalasans, including aspochalasins, are known for their diverse and potent biological activities.[1][2][3] this compound is produced by fungi of the genus Aspergillus, such as Aspergillus caesiifolius.
Q2: What are the general factors that can influence the yield of this compound?
The production of fungal secondary metabolites like this compound is a complex process influenced by a multitude of factors. These can be broadly categorized as:
-
Fungal Strain: The specific strain of the producing fungus, its genetic stability, and its history of sub-culturing can significantly impact yield.
-
Culture Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and precursors, are critical.[4][5]
-
Fermentation Parameters: Physical parameters such as pH, temperature, agitation, and aeration play a crucial role in fungal growth and metabolite production.[4][6][7]
-
Fungal Morphology: The physical form of the fungus in submerged culture (e.g., dispersed mycelia, pellets, or clumps) can affect nutrient uptake and product secretion.[8]
-
Downstream Processing: Inefficient extraction and purification methods can lead to significant loss of the final product.
Troubleshooting Guide for Low this compound Yield
Problem 1: Consistently low or no production of this compound.
Possible Cause 1.1: Fungal Strain Viability and Purity
-
Question: Could my fungal strain have lost its ability to produce this compound?
-
Answer: Yes, fungal strains can lose their productivity over time due to repeated sub-culturing, which can lead to genetic mutations. It is also possible that the culture is contaminated with other microorganisms that inhibit the growth of the producer or degrade the product.
-
Troubleshooting Steps:
-
Verify Purity: Streak the culture on a suitable agar medium to check for contamination.
-
Revive from Stock: If possible, use a fresh culture from a cryopreserved stock.
-
Strain Improvement: Consider strain improvement techniques such as random mutagenesis (e.g., UV irradiation) to select for higher-yielding mutants.
-
Possible Cause 1.2: Inappropriate Culture Medium
-
Question: How critical is the media composition for this compound production?
-
Answer: The composition of the culture medium is highly critical. The biosynthesis of aspochalasins, being hybrid polyketide-non-ribosomal peptides, requires specific precursors derived from primary metabolism. The availability of appropriate carbon and nitrogen sources directly influences the metabolic flux towards this compound synthesis.[1]
-
Troubleshooting Steps:
-
Optimize Carbon Source: Experiment with different carbon sources. While glucose is commonly used, other sugars like sucrose or starch may enhance production in some strains.[4][5]
-
Optimize Nitrogen Source: Test various nitrogen sources, such as yeast extract, peptone, or specific amino acids. The biosynthesis of aspochalasins involves the incorporation of an amino acid, making the nitrogen source particularly important.[1]
-
Precursor Supplementation: Since cytochalasans are biosynthesized from acetate/malonate and L-amino acids, consider supplementing the medium with these precursors.[1]
-
Problem 2: Initial good yield that declines over time or in scaled-up fermentation.
Possible Cause 2.1: Suboptimal Fermentation Parameters
-
Question: My yield is good in shake flasks but poor in the bioreactor. What could be the reason?
-
Answer: Scaling up fermentation from shake flasks to a bioreactor introduces challenges in maintaining optimal and homogenous conditions. Key parameters like pH, temperature, dissolved oxygen, and agitation need to be carefully controlled and optimized for the larger volume.
-
Troubleshooting Steps:
-
pH Control: The pH of the culture medium can drift during fermentation due to the consumption of substrates and the production of metabolites. Implement a pH control strategy in the bioreactor to maintain the optimal pH for this compound production. Studies on other Aspergillus secondary metabolites have shown that maintaining a specific pH can be crucial for high yields.[4][7]
-
Temperature Optimization: Ensure the temperature is maintained at the optimum for your specific fungal strain. Even a few degrees deviation can significantly impact secondary metabolite production.[4][7][9]
-
Aeration and Agitation: In a bioreactor, proper agitation and aeration are essential to ensure sufficient dissolved oxygen and homogenous distribution of nutrients. Fungal morphology can be influenced by shear stress from agitation, which in turn affects productivity.[4][8] Experiment with different agitation speeds and aeration rates to find the optimal balance for your culture.
-
Possible Cause 2.2: Fungal Morphology Issues
-
Question: My fungal culture forms large, dense pellets, and the yield is low. Is this a problem?
-
Answer: Yes, large, dense pellets can be problematic. While some pellet formation can be beneficial, overly large or compact pellets can lead to mass transfer limitations, where cells in the core of the pellet are starved of oxygen and nutrients, leading to reduced productivity or cell death.[8] A more dispersed mycelial growth or smaller, looser pellets are often associated with higher secondary metabolite production.
-
Troubleshooting Steps:
-
Inoculum Preparation: The size and age of the inoculum can influence the morphology of the culture. Experiment with different inoculum concentrations and pre-culture conditions.
-
Microparticle-Enhanced Cultivation: Consider the addition of inert microparticles (e.g., talc, aluminum oxide) to the culture medium. These particles can act as nuclei for fungal growth, leading to the formation of smaller, more uniform pellets and preventing the formation of large clumps.[8] This can improve mass transfer and overall productivity.[8]
-
Data Presentation
Table 1: Comparison of Fermentation Parameters for Fungal Secondary Metabolite Production.
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized for Physcion)[4][7] | Condition 3 (Optimized for Aspochalasin D)[10] |
| Producing Organism | Aspergillus sp. | Aspergillus chevalieri BYST01 | Aspergillus flavipes |
| Carbon Source | Glucose (20 g/L) | Glucose (30 g/L) | Sucrose (Optimal concentration not specified) |
| Nitrogen Source | Yeast Extract | Not specified as optimized | Yeast Extract (Optimal concentration not specified) |
| Initial pH | 6.0 | 6.6 | 6.0 |
| Temperature | 25 °C | 28 °C | 28 °C |
| Agitation Speed | 150 rpm | 177 rpm | 180 rpm |
| Fermentation Time | 10 days | 11 days (shake flask), 8 days (bioreactor) | Not specified |
| Yield | Baseline | ~3-fold increase | 18.5-fold increase (with metabolic engineering) |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Aspergillus sp. for this compound Production
-
Media Preparation:
-
Prepare the liquid broth medium. A representative medium could consist of:
-
Mannitol: 20 g/L
-
Sucrose: 10 g/L
-
Monosodium Glutamate: 5 g/L
-
KH₂PO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.3 g/L
-
-
Adjust the pH to the desired value (e.g., 6.0) using HCl or NaOH.
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving at 121 °C for 15 minutes.
-
-
Inoculation:
-
Aseptically transfer equal-sized agar plugs with the mycelium of a 5-7 day old culture of the Aspergillus strain into the sterilized liquid broth.
-
-
Incubation:
-
Incubate the flasks on a rotary shaker at a specified speed (e.g., 150-180 rpm) and temperature (e.g., 25-28 °C) for a designated period (e.g., 10-14 days).
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
After the fermentation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
The mycelium can also be extracted with a suitable solvent like methanol or acetone to recover any intracellular product.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Proposed biosynthetic pathway for aspochalasins.
Caption: A stepwise workflow for troubleshooting and optimizing this compound yield.
Caption: A logical diagram for diagnosing the cause of low this compound yield.
References
- 1. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 8. Effect of Microparticles on Fungal Fermentation for Fermentation-Based Product Productions [mdpi.com]
- 9. jabonline.in [jabonline.in]
- 10. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspochalasin M Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Aspochalasin M bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal-derived secondary metabolite belonging to the cytochalasan family. Its primary mechanism of action is the inhibition of actin polymerization. By capping the barbed ends of actin filaments, it disrupts the normal dynamics of the actin cytoskeleton, which is crucial for various cellular processes including cell motility, division, and maintenance of cell shape.
Q2: I am observing high background fluorescence in my cytotoxicity assay with this compound. What could be the cause?
High background fluorescence can stem from several sources. This compound itself, like some other complex organic molecules, may possess autofluorescent properties. Additionally, contaminants in the compound stock or interactions with assay reagents can lead to increased background signal. It is also important to consider the health of the cells; stressed or dying cells can exhibit increased autofluorescence.[1][2]
Q3: My actin polymerization assay is showing inconsistent results. What are the common causes of variability?
Inconsistent results in actin polymerization assays can be due to several factors. These include imprecise pipetting, variations in the concentration of actin or this compound, and the age and quality of the actin protein. It is also crucial to ensure that the buffer conditions, including salt and ATP concentrations, are consistent across experiments.[3]
Q4: How can I be sure that the observed effects in my cell-based assay are due to this compound's effect on actin and not off-target effects?
To confirm the specificity of this compound's action, it is advisable to include appropriate controls. A rescue experiment, where the phenotype is reversed by washing out the compound, can indicate a specific interaction. Additionally, using a structurally related but inactive analog of this compound as a negative control can help differentiate between specific and non-specific effects. Observing the characteristic morphological changes associated with actin disruption, such as cell rounding and blebbing, can also support an on-target effect.
Q5: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup. Below is a table of reported IC50 values for this compound and related compounds in different cell lines to serve as a starting point.
Troubleshooting Guides
Guide 1: Artifacts in Cell-Based Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence of this compound.[2] 2. Contaminants in the compound stock solution. 3. Stressed or dying cells exhibiting increased autofluorescence. | 1. Measure the fluorescence of this compound in cell-free media to determine its intrinsic fluorescence. Subtract this value from your experimental readings. 2. Use high-purity this compound and sterile, high-quality solvents. 3. Ensure optimal cell culture conditions and handle cells gently to minimize stress. Include a vehicle-only control to assess baseline cell health. |
| False Positives | 1. Compound precipitation at high concentrations, leading to light scattering that can be misread as a signal. 2. Interference with the assay chemistry (e.g., inhibition of reporter enzymes like luciferase).[1] | 1. Visually inspect wells for precipitation. Determine the solubility limit of this compound in your culture medium. 2. Run a counterscreen with the assay reagents in a cell-free system to check for direct inhibition of the reporter system by this compound. |
| False Negatives | 1. Instability of this compound in the culture medium over the incubation period. 2. Insufficient incubation time for the cytotoxic effects to manifest. | 1. Assess the stability of this compound in your culture medium over time using analytical methods like HPLC. If unstable, consider shorter incubation times or replenishing the compound. 2. Perform a time-course experiment to determine the optimal incubation period for observing cytotoxicity. |
Guide 2: Artifacts in Actin Polymerization Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Contamination of actin with nucleating factors. 2. Dust or other particulates in the cuvette or microplate well. | 1. Use highly purified actin. Consider a pre-centrifugation step to remove any aggregates. 2. Thoroughly clean all labware. Use a fresh box of pipette tips and keep plates covered when not in use. |
| No or Weak Inhibition by this compound | 1. Inactive this compound due to improper storage or handling. 2. Incorrect buffer conditions that may affect compound activity. | 1. Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions regularly. 2. Ensure the pH and salt concentrations of your assay buffer are optimal and consistent. |
| Irreproducible Results | 1. Inconsistent pipetting of small volumes. 2. Variation in the quality of actin between batches. | 1. Use calibrated pipettes and practice consistent pipetting techniques. For small volumes, consider preparing a master mix. 2. Test each new batch of actin for its polymerization kinetics before use in experiments with inhibitors. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | HL-60 | Cytotoxicity | 20.0 | [4] |
| Spicochalasin A | HL-60 | Cytotoxicity | 19.9 | [4] |
| Aspochalasin I | Mel-Ab | Melanogenesis Inhibition | 22.4 | [5][6] |
| Aspochalasin I | NCI-H460 | Cytotoxicity | Weak to moderate | [7] |
| Aspochalasin I | MCF-7 | Cytotoxicity | Weak to moderate | [7] |
| Aspochalasin I | SF-268 | Cytotoxicity | Weak to moderate | [7] |
| Aspochalasin J | NCI-H460 | Cytotoxicity | Weak to moderate | [7] |
| Aspochalasin J | MCF-7 | Cytotoxicity | Weak to moderate | [7] |
| Aspochalasin J | SF-268 | Cytotoxicity | Weak to moderate | [7] |
| Aspochalasin K | NCI-H460 | Cytotoxicity | Weak to moderate | [7] |
| Aspochalasin K | MCF-7 | Cytotoxicity | Weak to moderate | [7] |
| Aspochalasin K | SF-268 | Cytotoxicity | Weak to moderate | [7] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: In Vitro Actin Polymerization Assay (Pyrene-based)
-
Actin Preparation: Reconstitute pyrene-labeled actin in G-buffer (general actin buffer) on ice.
-
Reaction Mix: In a microplate or cuvette, prepare the reaction mixture containing G-buffer, pyrene-labeled actin, and the desired concentration of this compound or vehicle control.
-
Initiate Polymerization: Add polymerization buffer (containing KCl and MgCl2) to initiate actin polymerization.
-
Fluorescence Reading: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm. Record data at regular intervals until the fluorescence signal plateaus.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.
Visualizations
Caption: A generalized workflow for a cell-based bioassay.
References
- 1. Accounting for Artifacts in High-Throughput Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aspochalasin M Treatment for Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment time of Aspochalasin M for cytotoxicity studies. Given the limited specific data on this compound, this guide draws upon the established knowledge of the broader aspochalasin and cytochalasan families of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a member of the aspochalasin family, which are fungal secondary metabolites classified as cytochalasans.[1] The primary mechanism of action for cytochalasans is the disruption of the actin cytoskeleton.[1][2] They are known to bind to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin dynamics can lead to a variety of cellular effects, including inhibition of cell division, motility, and ultimately, the induction of apoptosis (programmed cell death).[1][3]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Yes, cytotoxicity is an expected outcome. Aspochalasins and other cytochalasans have demonstrated cytotoxic and anti-proliferative effects across various cancer cell lines.[1][4][5] The degree of cytotoxicity can vary depending on the specific aspochalasin derivative, the cell line used, the concentration, and the treatment duration.
Q3: How do I determine the optimal treatment time for this compound in my cytotoxicity assay?
A3: The optimal treatment time for this compound will depend on your specific cell line and the biological question you are investigating. A time-course experiment is the most effective way to determine this. We recommend starting with a range of time points, such as 24, 48, and 72 hours, to observe both early and late cytotoxic effects. For potent compounds, shorter incubation times may be sufficient to observe a response.
Q4: What are the typical concentrations of aspochalasins used in cytotoxicity studies?
A4: The effective concentration of aspochalasins can vary significantly. For example, some aspochalasins show activity in the micromolar (µM) range.[5][6][7][8] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will help you select appropriate concentrations for your experiments.
Q5: My cytotoxicity results are not consistent. What could be the cause?
A5: Inconsistent results in cytotoxicity assays can arise from several factors, including:
-
Cell density: Ensure you seed the same number of healthy, viable cells in each well.
-
Compound solubility: Make sure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, compound, and reagents.
-
Incubation time: Precisely control the incubation times for both the compound treatment and the assay reagent.
-
Contamination: Regularly check your cell cultures for any signs of microbial contamination.
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed at expected concentrations and time points.
| Possible Cause | Suggested Solution |
| Insufficient Treatment Time | The cytotoxic effects of this compound may have a delayed onset in your cell line. Extend the treatment duration (e.g., up to 72 or 96 hours) and include later time points in your analysis. |
| Sub-optimal Compound Concentration | The concentrations tested may be too low to induce a cytotoxic response. Perform a wider dose-response curve, including higher concentrations, to determine the IC50 value for your specific cell line. |
| Cell Line Resistance | The cell line you are using may be inherently resistant to this compound. Consider testing a different, potentially more sensitive, cell line. You can also investigate the expression levels of proteins involved in apoptosis and actin dynamics in your cells. |
| Compound Degradation | Ensure the stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before seeding. Pipette up and down gently multiple times before aliquoting into wells. Avoid introducing bubbles. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, you can avoid using the outer wells or ensure proper humidification in the incubator. |
| Inaccurate Pipetting | Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency. Ensure your pipettes are properly calibrated. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay (e.g., MTT or resazurin).
-
Select the seeding density that results in exponential growth throughout the planned experiment duration and does not reach confluency before the final time point.
Protocol 2: Time-Course and Dose-Response Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate the plates for your desired time points (e.g., 24, 48, and 72 hours).
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curves to determine the IC50 for each time point.
Protocol 3: Visualizing Actin Cytoskeleton Disruption
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound at a concentration around the IC50 value for a relevant time point (e.g., 24 hours). Include a vehicle control.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain F-actin with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Look for changes in actin stress fibers and the formation of actin aggregates in the treated cells compared to the control.[3]
Data Presentation
Table 1: Cytotoxicity of Various Aspochalasin Derivatives in Different Cancer Cell Lines.
Note: Data for this compound is not currently available in the public domain. This table provides a reference for the cytotoxic potential of other aspochalasins.
| Compound | Cell Line | IC50 / EC50 | Reference |
| Aspochalasin I | NCI-H460, MCF-7, SF-268 | Weak to moderate cytotoxicity | [4] |
| Aspochalasin J | NCI-H460, MCF-7, SF-268 | Weak to moderate cytotoxicity | [4] |
| Aspochalasin K | NCI-H460, MCF-7, SF-268 | Weak to moderate cytotoxicity | [4] |
| Aspochalasin D | HCT-116 | Potent apoptosis inducer | [1] |
| TMC-169 | U937, Jurkat, HL-60, WiDr, HCT-116 | 0.81, 0.2, 0.68, 0.83, 0.78 µg/ml | [1] |
| Aspochalasin derivative 2 | A2780 ovarian cancer | 17.29 µM | [6] |
| Aspochalasin derivative 8 | A2780 ovarian cancer | 11.76 µM | [6] |
Visualizations
References
- 1. iomcworld.com [iomcworld.com]
- 2. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 6. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Aspochalasin M in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for working with Aspochalasin M, focusing on the identification and mitigation of its off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to the aspochalasan sub-group of cytochalasans, which are fungal secondary metabolites.[1] Its primary and well-documented mechanism of action is the inhibition of actin polymerization.[1] By binding to and capping the actin cytoskeleton, it disrupts normal cellular processes that rely on actin dynamics, such as cell motility, adhesion, signaling, and cytokinesis (cell division).[1] This disruption of the actin cytoskeleton is the basis for its anti-proliferative activity.[1]
Q2: What are the potential off-target effects of this compound?
The most significant reported effect of aspochalasins, beyond direct actin inhibition, is dose-dependent cytotoxicity against various cell lines.[1][2] While much is still unknown about the precise molecular off-targets, the broad biological activities reported for the aspochalasan class—including anti-tumoral, antibacterial, and anti-viral effects—suggest the potential for interactions with other cellular pathways.[1][3]
Potential sources of off-target effects for small molecules like this compound can include:
-
High Concentrations: At concentrations significantly above the effective dose for actin disruption, the compound may interact non-specifically with other proteins.[4]
-
Interaction with Other Proteins: The complex structure of aspochalasins may allow for lower-affinity binding to unintended cellular proteins, such as kinases or other enzymes, which can become relevant at higher treatment concentrations.[5][6]
-
Induction of Cellular Stress: High concentrations of a foreign compound can trigger cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress, leading to phenotypes not directly related to actin inhibition.[5]
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between cytotoxicity caused by actin disruption (on-target) and other mechanisms (off-target) is critical for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: On-target effects should manifest at a specific and potent concentration range. Off-target effects typically appear at much higher concentrations.[4]
-
Use of Controls: Compare the effects of this compound to a structurally unrelated actin inhibitor (e.g., Latrunculin).[7][8] If both compounds produce the same phenotype at concentrations that cause equivalent actin disruption, the effect is likely on-target.
-
Orthogonal Assays: Use multiple assay types to measure the same endpoint. For example, if observing cytotoxicity with a metabolism-based assay (like MTT), confirm the results with a method that measures membrane integrity (like Trypan Blue exclusion) to rule out assay-specific artifacts.[9]
-
Rescue Experiments: For some on-target effects related to cell cycle arrest at cytokinesis, it might be possible to partially rescue the phenotype, although this is complex. A more straightforward approach is to correlate the cytotoxic EC50 with the EC50 for actin disruption (e.g., via phalloidin staining).
Troubleshooting Guide
Issue: I am observing unexpectedly high or inconsistent cytotoxicity in my experiments.
-
Possible Cause 1: Concentration is too high, leading to off-target effects.
-
Troubleshooting Step: Perform a detailed dose-response curve starting from a low nanomolar range to determine the precise EC50 for the desired on-target effect (e.g., inhibition of cell migration) and the CC50 for cytotoxicity. Use the lowest effective concentration for your experiments.
-
-
Possible Cause 2: The viability assay is producing artifacts.
-
Troubleshooting Step: Metabolism-based assays like MTT can be affected by changes in cellular redox state or mitochondrial function, which may be off-target effects of the compound.[9] Validate your cytotoxicity findings using a non-metabolic assay, such as Trypan Blue exclusion or a live/dead stain imaged by microscopy.
-
-
Possible Cause 3: Cell health and experimental variability.
-
Troubleshooting Step: Ensure your cell cultures are healthy, within a low passage number, and seeded at a consistent density for every experiment.[5] Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Issue: I am observing changes in a signaling pathway that should not be related to actin.
-
Possible Cause: Off-target inhibition or activation of a kinase or other signaling protein.
-
Troubleshooting Step 1: Confirm the observation. Repeat the experiment using a fresh dilution of this compound. Include a positive and negative control for the signaling pathway .
-
Troubleshooting Step 2: Use a control compound. Test whether a structurally different actin inhibitor (e.g., Latrunculin B) at an equipotent concentration for actin disruption causes the same signaling change.[10] If it does not, the effect is likely an off-target property of this compound.
-
Troubleshooting Step 3: Investigate further. If the effect is confirmed to be off-target, you can use techniques like Western blotting to probe the activation state of key upstream and downstream nodes in the affected pathway to pinpoint the interaction.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity (IC50) of various aspochalasan compounds across different human cancer cell lines. This data illustrates the general potency range for this class of molecules. Note that potency can vary significantly based on minor structural modifications and the cell line used.[1]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Aspochalasin | A2780 | Ovarian Cancer | 17.29 | [11] |
| Aspochalasin | A2780 | Ovarian Cancer | 11.76 | [11] |
| Cytochalasan Cpd. 1 | A549 | Lung Carcinoma | 1.80 - 11.28 | [12] |
| Cytochalasan Cpd. 2 | A549 | Lung Carcinoma | 1.55 - 6.91 | [12] |
| Cytochalasan Cpd. 2 | PC-3 | Prostate Cancer | ~1.55 | [12] |
| Cytochalasan Cpd. 2 | HeLa | Cervical Cancer | 4.96 | [12] |
| Cytochalasan Cpd. 3 | HeLa | Cervical Cancer | 7.30 | [12] |
| TMC-169 | HCT-116 | Colorectal Carcinoma | ~2.1 (0.78 µg/ml) | [1] |
| Aspochalasin I | Mel-Ab | Melanocytes | 22.4 | [13] |
Note: Some IC50 values were converted from µg/ml assuming an average molecular weight for aspochalasins (~350-450 g/mol ).
Experimental Protocols
Protocol 1: Confirming On-Target Actin Disruption via Phalloidin Staining
This protocol allows visualization of the actin cytoskeleton to confirm that this compound is disrupting F-actin filaments at the concentrations used in your experiments.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate.
-
This compound and a vehicle control (e.g., DMSO).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin).
-
DAPI solution (for nuclear counterstain).
-
Mounting medium.
Procedure:
-
Cell Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for the desired time (e.g., 1-4 hours).
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Staining: Wash three times with PBS. Incubate with the fluorescent phalloidin solution (at manufacturer's recommended concentration) for 30-60 minutes at room temperature, protected from light.
-
Counterstain: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Compare the well-defined actin stress fibers in control cells to the punctate, disorganized actin in treated cells.
Protocol 2: Differentiating Cytotoxicity using Orthogonal Assays
This workflow compares a metabolism-based assay (Resazurin) with a membrane integrity assay (Trypan Blue) to identify potential assay-specific artifacts.
Materials:
-
Cells in a 96-well plate (for Resazurin) and a 6-well plate (for Trypan Blue).
-
This compound.
-
Resazurin sodium salt solution.
-
Trypan Blue stain (0.4%).
-
Hemocytometer or automated cell counter.
Procedure:
-
Cell Treatment: Seed cells in parallel plates. Treat with a full dose-response curve of this compound for 24-48 hours. Include vehicle-only and untreated controls.
-
Resazurin Assay (96-well plate):
-
Add Resazurin solution to each well to a final concentration of ~10% of the media volume.
-
Incubate for 1-4 hours at 37°C until a color change is observed.
-
Read fluorescence (Ex/Em ~560/590 nm) on a plate reader.
-
Calculate percent viability relative to vehicle control.
-
-
Trypan Blue Assay (6-well plate):
-
Collect the media (which may contain floating dead cells).
-
Wash attached cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding media from the first step.
-
Pellet the cells by centrifugation and resuspend in a small volume of PBS.
-
Mix a 1:1 ratio of cell suspension and 0.4% Trypan Blue.
-
Count the number of live (unstained) and dead (blue) cells using a hemocytometer.
-
Calculate percent viability = (Live cell count / Total cell count) x 100.
-
-
Data Analysis: Plot both dose-response curves. If the curves are significantly different, it suggests that this compound may be interfering with cellular metabolism, causing the Resazurin assay to over- or underestimate cytotoxicity.[9]
Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow for Unexpected Cellular Phenotypes
Caption: A workflow for troubleshooting unexpected results with this compound.
Diagram 2: On-Target vs. Potential Off-Target Mechanisms
Caption: On-target actin inhibition vs. a potential off-target signaling pathway.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. news-medical.net [news-medical.net]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspochalasin I, a melanogenesis inhibitor from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving purity of Aspochalasin M during isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Aspochalasin M during its isolation from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a cytochalasan, a class of fungal secondary metabolites known for their diverse biological activities. High purity of this compound is crucial for accurate biological assays, understanding its mechanism of action, and for any potential therapeutic development to avoid confounding results from impurities.
Q2: What are the common sources for isolating this compound?
This compound has been isolated from sponge-derived fungi, such as Aspergillus flavipes.[1] Fungal endophytes are a rich source of aspochalasin derivatives.
Q3: What are the general steps for isolating this compound?
The general workflow for isolating this compound involves:
-
Fermentation of the producing fungal strain.
-
Extraction of the fungal biomass and culture broth with a suitable organic solvent (e.g., ethyl acetate).
-
Crude extract fractionation using techniques like column chromatography.
-
Purification of this compound-containing fractions using High-Performance Liquid Chromatography (HPLC), typically reversed-phase.
Q4: What type of HPLC column is best suited for this compound purification?
Reversed-phase columns, such as C18 and Phenyl-hexyl, have been successfully used for the purification of aspochalasin derivatives.[2] The choice between them may depend on the specific impurity profile of the extract.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation and purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Inefficient extraction from fungal culture. | - Ensure complete extraction by using a suitable solvent like ethyl acetate and by thoroughly extracting both the mycelium and the culture broth.- Optimize the fermentation conditions (media composition, pH, temperature, and incubation time) to enhance the production of this compound.[3] |
| Degradation of this compound during isolation. | - Minimize exposure to harsh pH conditions and high temperatures. Cytochalasans can be sensitive to acidic or basic conditions.- Use amber vials and minimize light exposure to prevent potential photodegradation. | |
| Poor Resolution in HPLC | Co-eluting impurities with similar polarity to this compound. | - Optimize the mobile phase: Adjust the gradient slope of the organic solvent (e.g., methanol or acetonitrile in water). A shallower gradient can improve the separation of closely eluting peaks.[4]- Modify the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can alter the ionization of this compound and impurities, potentially improving resolution.[2][5]- Change the stationary phase: If a C18 column does not provide adequate separation, try a different stationary phase with alternative selectivity, such as a Phenyl-hexyl column.[2] |
| Isomeric impurities. | This compound may have isomers that are difficult to separate.[1] Employing high-resolution analytical columns and optimizing the mobile phase composition and temperature are crucial for separating isomers. | |
| Peak Tailing in HPLC Chromatogram | Interaction of the analyte with active sites on the silica backbone of the column. | - Add a competing base (e.g., a small amount of triethylamine) to the mobile phase to block silanol interactions.- Use a base-deactivated HPLC column. |
| Column overload. | - Reduce the amount of sample injected onto the column. | |
| Presence of Unknown Peaks in the Final Product | Contamination from solvents or labware. | - Use high-purity HPLC-grade solvents and thoroughly clean all glassware and equipment. |
| Degradation of the isolated compound. | - Store the purified this compound in a suitable solvent (e.g., methanol or DMSO) at low temperatures (-20°C or -80°C) and protect it from light. |
Experimental Protocols
General Protocol for this compound Isolation and Purification
This protocol is a generalized procedure based on methods used for the isolation of aspochalasin derivatives.[2] Optimization may be required for specific fungal strains and culture conditions.
-
Fermentation:
-
Culture the this compound-producing fungus (e.g., Aspergillus flavipes) in a suitable liquid or solid-state medium. Optimal fermentation parameters such as media composition, pH, temperature, and incubation time should be determined empirically.
-
-
Extraction:
-
Following fermentation, extract the entire culture (mycelia and broth) exhaustively with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Initial Fractionation (Optional):
-
Subject the crude extract to column chromatography on silica gel or a reversed-phase sorbent (e.g., C18) to obtain semi-purified fractions.
-
-
Preparative HPLC Purification:
-
Dissolve the this compound-containing fraction in a suitable solvent (e.g., methanol).
-
Purify the fraction using a preparative reversed-phase HPLC system.
-
Column: Phenyl-hexyl column (e.g., 100 x 21.20 mm, 5 µm).[2]
-
Mobile Phase: A gradient of methanol in water. For example, 40-100% methanol over 20 minutes.[2]
-
Flow Rate: Approximately 8 mL/min.[2]
-
Collect fractions based on the UV chromatogram.
-
-
Semi-preparative HPLC for Final Purification:
-
Combine fractions containing this compound and concentrate them.
-
Perform a final purification step using a semi-preparative reversed-phase HPLC system.
-
Column: C18 column.
-
Mobile Phase: An isocratic or shallow gradient of methanol or acetonitrile in water, often with the addition of 0.1% formic acid to improve peak shape.[2]
-
Flow Rate: Typically 2-4 mL/min.
-
Collect the pure this compound peak.
-
-
Purity Assessment:
-
Assess the purity of the final compound using analytical HPLC-UV and LC-MS.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used in the purification of aspochalasin derivatives, which can be adapted for this compound.[2]
| Parameter | Preparative HPLC | Semi-preparative HPLC |
| Column Type | Phenyl-hexyl | C18 |
| Column Dimensions | 100 x 21.20 mm, 5 µm | - |
| Mobile Phase | 40-100% MeOH/H₂O | Isocratic MeOH/H₂O with 1.0% formic acid |
| Flow Rate | 8 mL/min | 3.0 mL/min |
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Troubleshooting Logic for HPLC Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
Aspochalasin M inconsistent results in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in replicate experiments involving Aspochalasin M.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a member of the cytochalasan family, a group of fungal secondary metabolites.[1] Cytochalasans are known to exert a range of biological effects, including antibacterial, anti-tumoral, and anti-proliferative activities.[1] Their primary mechanism of action involves the disruption of the actin cytoskeleton.[2][3] They can inhibit actin polymerization, leading to changes in cell morphology, motility, and division.[2][3]
Q2: I am observing significant variability in my cytotoxicity (e.g., IC50) values for this compound across replicate experiments. What are the potential causes?
Inconsistent results in cytotoxicity assays are a common issue and can stem from several factors.[4][5][6] High variability can undermine the reliability of your findings. The troubleshooting guide below provides a structured approach to identifying and resolving these inconsistencies.
Troubleshooting Guide: Inconsistent Results with this compound
Experiencing variability in replicate experiments with this compound can be frustrating. This guide outlines potential sources of error and provides actionable solutions to improve the reproducibility of your results.
Reagent Quality and Handling
Inaccurate or degraded reagents are a primary source of experimental inconsistency.
-
Problem: Inconsistent potency of this compound.
-
Problem: Precipitation of this compound in culture media.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) may be too high, or the compound may have limited solubility in aqueous media.
-
Solution: Ensure the final DMSO concentration in your assay is non-toxic to your cells (generally <0.1%).[7] When preparing working solutions, add the this compound stock solution to the culture medium dropwise while gently vortexing to ensure proper mixing.
-
Cell Culture Conditions
The health and state of your cells are critical for reproducible results.
-
Problem: Variable cell growth and viability between experiments.
-
Possible Cause: Inconsistent cell seeding density, high passage number leading to phenotypic drift, or contamination.
-
Solution: Maintain a consistent cell seeding density for all experiments. Use cells within a low and defined passage number range. Regularly test for mycoplasma contamination.
-
-
Problem: "Edge effects" in microplates leading to uneven cell growth.
-
Possible Cause: Increased evaporation from the outer wells of a microplate.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Experimental Protocol Variations
Minor deviations in your experimental workflow can introduce significant variability.
-
Problem: Inconsistent incubation times.
-
Possible Cause: Variation in the timing of reagent addition, especially in multi-well plates.
-
Solution: Use a multichannel pipette for adding reagents to minimize time differences between wells. Ensure consistent incubation periods for cell treatment and subsequent assay steps.
-
-
Problem: Pipetting errors.
-
Possible Cause: Inaccurate or inconsistent dispensing of cells, media, or this compound.
-
Solution: Regularly calibrate your pipettes. Use the appropriate pipette for the volume being dispensed and pre-wet the pipette tips.
-
Quantitative Data Presentation
Inconsistent results can manifest as variations in key quantitative readouts. The table below illustrates hypothetical data from three independent cytotoxicity experiments with this compound, highlighting the kind of variability that can occur.
| Experiment | Cell Line | IC50 (µM) | Maximum Inhibition (%) | Standard Deviation of Replicates |
| 1 | HL-60 | 15.2 | 85 | ± 5.1% |
| 2 | HL-60 | 28.9 | 72 | ± 12.3% |
| 3 | HL-60 | 18.5 | 91 | ± 4.5% |
Table 1: Hypothetical quantitative data from three independent cytotoxicity experiments with this compound on HL-60 cells, illustrating variability in IC50 values, maximum inhibition, and replicate standard deviation.
Experimental Protocols
Adherence to a detailed and consistent protocol is crucial for reproducibility. Below is a standard protocol for a cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
This protocol outlines a common method for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HL-60).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
HL-60 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to minimize edge effects.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Visualizations
Signaling Pathway
Aspochalasins, as a class of cytochalasans, are known to interfere with actin dynamics, a critical component of cell structure and signaling.
Caption: Putative signaling pathway affected by this compound.
Experimental Workflow
A systematic approach to troubleshooting can help pinpoint the source of variability.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. iomcworld.com [iomcworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aspochalasin H | TargetMol [targetmol.com]
Minimizing Aspochalasin M toxicity to non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspochalasin M. Our goal is to help you minimize its toxicity to non-cancerous cell lines while maximizing its efficacy in your cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound belongs to the cytochalasan family of mycotoxins. Its primary mechanism of action is the inhibition of actin polymerization. By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, thereby disrupting the dynamics of the actin cytoskeleton. This interference with the actin cytoskeleton affects various cellular processes, including cell motility, division, and maintenance of cell shape.
Q2: Why is this compound more toxic to cancer cells than to non-cancerous cells in some cases?
A2: The differential cytotoxicity of this compound between cancerous and non-cancerous cells can be attributed to fundamental differences in their actin cytoskeletons and overall cellular state. Cancer cells often exhibit a more dynamic and disorganized actin cytoskeleton to facilitate processes like migration and invasion.[1][2] This heightened reliance on rapid actin turnover can make them more susceptible to actin-targeting agents. In contrast, normal adherent cells tend to have more stable and well-organized actin structures, such as stress fibers, rendering them less sensitive to disruptions in actin polymerization.[1] Additionally, differences in cell cycle regulation and apoptotic pathways can contribute to this selective toxicity.
Q3: What are some general strategies to minimize the toxicity of this compound to non-cancerous cell lines?
A3: Minimizing off-target toxicity is crucial for the therapeutic potential of any anti-cancer agent. Here are some strategies to consider:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that induces cytotoxicity in your target cancer cells while having minimal impact on non-cancerous control lines.
-
Exposure Time: Limit the duration of exposure. Continuous exposure may be more toxic to normal cells. Pulse-dosing experiments, where the compound is removed after a specific period, can be explored.
-
Co-treatment with Cytoprotective Agents: For normal cells with a functional p53 pathway, pre-treatment with a p53 activator can induce a temporary cell cycle arrest, making them less susceptible to drugs that target proliferating cells.[3][4]
-
Targeting Cancer-Specific Dependencies: Exploit the altered signaling pathways in cancer cells. For example, cancer cells with a high dependence on specific actin-binding proteins for their motility might be more sensitive to this compound.[5]
-
Leverage Differences in Cell Adhesion: The organization of the actin cytoskeleton is closely linked to cell adhesion. Differences in adhesion properties between cancer and normal cells can be exploited to achieve selective toxicity.[1]
Q4: Are there any known IC50 values for this compound or related compounds on non-cancerous cell lines?
A4: While specific IC50 data for this compound on a wide range of non-cancerous cell lines is limited in publicly available literature, data for closely related cytochalasans can provide valuable insights. The following tables summarize available data for comparison.
Quantitative Data Summary
Table 1: Cytotoxicity of Cytochalasans on Non-Cancerous Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cytochalasin B | Vero | Monkey Kidney Epithelial | >300 | [6] |
| Cytochalasin B | L929 | Mouse Fibroblast | Varies by study | |
| Cytochalasin D | NIH3T3 | Mouse Embryonic Fibroblast | 263.9 µg/mL | [7] |
| Goniothalamin | HMSC | Human Mesenchymal Stem Cells | 6.23 µg/ml (72h) | [8] |
Table 2: Comparative Cytotoxicity of Selected Compounds on Cancerous vs. Non-Cancerous Cell Lines
| Compound | Cancer Cell Line | Cancer IC50 (µM) | Non-Cancerous Cell Line | Non-Cancerous IC50 (µM) | Selectivity Index (SI) | Reference |
| Berberine | HeLa | 12.08 µg/mL | Vero | 71.14 µg/mL | 5.89 | [6] |
| Macranthine | HeLa | 24.16 µg/mL | Vero | >300 µg/mL | >12.42 | [6] |
| Goniothalamin | Saos-2 (Osteosarcoma) | 0.62 µg/ml (72h) | HMSC | 6.23 µg/ml (72h) | 10.05 | [8] |
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.
Troubleshooting Guides
Issue 1: High toxicity observed in non-cancerous control cell lines.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a detailed dose-response curve for both your cancer and non-cancerous cell lines to determine the optimal concentration with the best therapeutic window.
-
-
Possible Cause 2: Prolonged exposure time.
-
Solution: Reduce the incubation time with this compound. Consider a pulse-chase experiment where the drug is washed out after a few hours, and cell viability is assessed at a later time point.
-
-
Possible Cause 3: High proliferation rate of the non-cancerous cell line.
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Issues with the cytotoxicity assay protocol.
-
Solution: Ensure that the chosen assay (e.g., MTT, XTT, LDH) is appropriate for your cell lines and that the protocol is followed precisely. For example, with the MTT assay, ensure complete solubilization of formazan crystals before reading the absorbance.
-
-
Possible Cause 2: Cell density variability.
-
Solution: Seed cells at a consistent density across all wells and experiments. Cell density can significantly impact the outcome of cytotoxicity assays.
-
-
Possible Cause 3: this compound stability and solubility.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Ensure complete dissolution in the culture medium and avoid precipitation.
-
Experimental Protocols
1. MTT Assay for Cytotoxicity
This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Materials:
-
This compound
-
Target cell lines (cancerous and non-cancerous)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Experimental Workflow for Assessing Differential Cytotoxicity
Caption: Workflow for determining the differential cytotoxicity of this compound.
Signaling Pathways
Differential Actin Dynamics in Cancer vs. Normal Cells
The selective action of this compound can be partly explained by the inherent differences in the regulation of the actin cytoskeleton between normal and cancerous cells.
Caption: Differential impact of this compound on actin organization.
Potential p53-Mediated Protection of Normal Cells
In non-cancerous cells with functional p53, it is possible to induce a protective cell cycle arrest, thereby reducing the toxicity of cell-cycle-dependent drugs.
Caption: p53-mediated strategy for selective protection of normal cells.
References
- 1. Actin-based biomechanical features of suspended normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the actin cytoskeleton in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. New approaches to targeting the actin cytoskeleton for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. medic.upm.edu.my [medic.upm.edu.my]
Technical Support Center: Enhancing Aspochalasin Production in Aspergillus
Welcome to the technical support center for the production of aspochalasins in Aspergillus. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Aspergillus culture is producing very low yields of aspochalasins. What are the potential causes and how can I improve the yield?
A1: Low yields of aspochalasins are a common issue. Several factors, ranging from suboptimal culture conditions to genetic characteristics of the fungal strain, can contribute to this problem. Here are some key areas to investigate:
-
Suboptimal Culture Conditions: The composition of the culture medium, pH, temperature, and aeration are critical for secondary metabolite production.[1][2] The optimal conditions for fungal growth may not always be the best for aspochalasin production.[2]
-
Genetic Factors: The genetic makeup of your Aspergillus strain plays a crucial role. Wild-type strains often have low production rates of secondary metabolites.[3]
-
Shunt Pathways: Precursors for aspochalasin biosynthesis might be diverted into competing metabolic pathways, reducing the final product yield.
To enhance production, consider the following strategies:
-
Optimization of Culture Conditions: Systematically optimize fermentation parameters such as carbon and nitrogen sources, pH, and temperature. Response surface methodology can be a powerful tool for this.[3]
-
Metabolic Engineering: Genetic modification of the Aspergillus strain can significantly boost production. This can involve overexpressing pathway-specific positive regulators or deleting genes responsible for competing pathways.[3]
Q2: I am observing significant batch-to-batch variability in my aspochalasin production. What could be the reasons for this inconsistency?
A2: Batch-to-batch variability is a frequent challenge in fermentation processes. The following factors can contribute to this issue:
-
Inoculum Quality: The age, viability, and concentration of spores in the inoculum can significantly impact the fermentation outcome.
-
Media Preparation: Inconsistencies in the preparation of the culture medium, such as variations in component concentrations or sterilization procedures, can lead to variable results.
-
Environmental Fluctuations: Minor fluctuations in temperature, pH, or dissolved oxygen levels during fermentation can affect fungal metabolism and, consequently, aspochalasin production.
-
Substrate Quality: The quality and composition of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between different lots from the same supplier.
To improve consistency, it is crucial to standardize all aspects of the experimental protocol, from inoculum preparation to the fermentation process and downstream processing.
Q3: My Aspergillus culture appears to be contaminated. How can I identify and prevent contamination?
A3: Contamination by bacteria or other fungi is a serious issue that can lead to the complete loss of your culture and product.
-
Identification: Contamination can often be detected by visual inspection of the culture (e.g., unusual colony morphology, changes in media color or turbidity) or by microscopy.
-
Prevention: Strict aseptic techniques are paramount. This includes sterilizing all media, glassware, and equipment, working in a laminar flow hood, and carefully handling cultures. The use of antifungal and antibacterial agents in the early stages of culture development can also be considered, but their potential impact on aspochalasin production should be evaluated.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Aspochalasin Production | Suboptimal culture conditions (pH, temperature, media composition).[1][2] | Systematically optimize fermentation parameters using single-factor experiments or response surface methodology.[3] |
| Inappropriate fungal strain. | Use a known high-producing strain or consider genetic engineering to enhance production.[3] | |
| Inactive biosynthetic gene cluster. | Overexpress pathway-specific transcriptional regulators (e.g., aspoG) or global regulators (e.g., laeA).[3][4][5] | |
| Diversion of precursors to other pathways. | Delete genes involved in competing "shunt" pathways (e.g., aspoA).[3] | |
| Inconsistent Yields Between Batches | Variability in inoculum preparation. | Standardize spore concentration, age, and viability for each fermentation. |
| Inconsistent media preparation. | Use high-quality reagents and ensure accurate weighing and thorough mixing of media components. | |
| Fluctuations in fermentation parameters. | Closely monitor and control pH, temperature, and agitation/aeration throughout the fermentation process. | |
| Culture Contamination | Poor aseptic technique. | Strictly adhere to sterile techniques, including working in a laminar flow hood and sterilizing all materials. |
| Contaminated raw materials. | Ensure all media components and water are sterile. | |
| Difficulty in Aspochalasin Extraction/Purification | Inefficient extraction method. | Optimize the solvent system and extraction time. |
| Co-extraction of interfering compounds. | Employ chromatographic techniques such as solid-phase extraction (SPE) for initial cleanup before purification by HPLC. |
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of aspochalasin production from published studies.
Table 1: Genetic Engineering Strategies for Enhanced Aspochalasin D Production in Aspergillus flavipes
| Genetic Modification | Aspochalasin D Titer (mg/L) | Fold Increase | Reference |
| Wild-Type | ~44 | - | [6] |
| Deletion of aspoA (shunt gene) | Increased | - | [6] |
| Overexpression of aspoG (pathway regulator) | Significantly Increased | - | [6] |
| Optimized Conditions + Genetic Modification | 812.1 | 18.5 | [6] |
Table 2: Influence of Culture Conditions on Secondary Metabolite Production in Aspergillus (General Trends)
| Parameter | Optimal Range/Condition | Effect on Production | References |
| pH | 5.0 - 7.0 | Maximal production often occurs at a specific pH, which may differ from the optimal pH for growth.[1][7] | [1][2][7] |
| Temperature | 25°C - 30°C | Temperature significantly influences enzyme activity and secondary metabolism.[1][2] | [1][2] |
| Carbon Source | Sucrose, Glucose | The type and concentration of the carbon source can dramatically affect yield. | [8] |
| Nitrogen Source | Yeast Extract, Peptone | Organic nitrogen sources often support higher production compared to inorganic sources. | [8] |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus for Aspochalasin Production
This protocol provides a general guideline for the fermentation of Aspergillus species for aspochalasin production in a shake flask culture. Optimization will be required for specific strains and target aspochalasins.
1. Inoculum Preparation: a. Grow the Aspergillus strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 28°C for 7-10 days until sporulation is abundant. b. Harvest the spores by flooding the plate with a sterile surfactant solution (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile glass wool to remove mycelial fragments. d. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile water or saline.
2. Fermentation: a. Prepare the fermentation medium (e.g., Potato Dextrose Broth - PDB or a custom-defined medium). A typical medium might contain a carbon source (e.g., glucose 30 g/L), a nitrogen source (e.g., yeast extract 10 g/L), and mineral salts. b. Dispense the medium into sterile Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask). c. Inoculate the flasks with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL. d. Incubate the flasks on a rotary shaker (e.g., 180 rpm) at a controlled temperature (e.g., 28°C) for the desired fermentation period (typically 7-14 days).
3. Monitoring: a. Periodically and aseptically withdraw samples to monitor fungal growth (e.g., dry cell weight) and aspochalasin production (e.g., by HPLC).
Protocol 2: Extraction and Purification of Aspochalasins
This protocol outlines a general procedure for the extraction and purification of aspochalasins from a fermentation broth.
1. Extraction: a. Separate the mycelial biomass from the culture broth by filtration or centrifugation. b. Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times. c. Extract the mycelial biomass with a suitable organic solvent (e.g., methanol or acetone). d. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Subject the dissolved extract to preliminary purification using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities. c. Further purify the aspochalasin-containing fraction by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water-acetonitrile or water-methanol). d. Collect the fractions containing the desired aspochalasin(s) and confirm their purity by analytical HPLC and their identity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
References
- 1. chemijournal.com [chemijournal.com]
- 2. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LaeA, a regulator of secondary metabolism in Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of initial pH on aflatoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Aspochalasin M interference with fluorescent dyes
Welcome to the technical support center for Aspochalasin M. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound and fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal-derived secondary metabolite belonging to the cytochalasan family.[1][2] Its primary mechanism of action is the inhibition of actin polymerization.[1] By capping the barbed end of actin filaments, this compound disrupts the normal dynamics of the actin cytoskeleton, which can affect various cellular processes such as cell motility, division, and maintenance of cell shape.[1]
Q2: Does this compound directly interfere with the fluorescence of commonly used dyes?
Currently, there is no direct evidence in the scientific literature to suggest that this compound intrinsically quenches or enhances the fluorescence of common fluorescent dyes through direct chemical interaction. However, indirect effects on fluorescence readouts are possible due to the compound's biological activity. Compound autofluorescence is a potential issue with any small molecule, though it is more common with compounds that have extended conjugated pi systems.[3]
Q3: Can this compound affect the staining pattern of fluorescent dyes targeting the cytoskeleton?
Yes. Since this compound disrupts the actin cytoskeleton, you may observe significant changes in the staining patterns of fluorescent phalloidins (e.g., Alexa Fluor 488 phalloidin) or other actin-binding probes. Expected changes include a decrease in visible actin stress fibers and an increase in punctate or aggregated actin staining.
Troubleshooting Guides
Issue 1: Altered Mitochondrial Staining Patterns After this compound Treatment
Question: After treating my cells with this compound, I'm observing a clustered or perinuclear distribution of mitochondria when using MitoTracker dyes. Is the compound interfering with the dye itself?
Answer: It is unlikely that this compound is directly interfering with the MitoTracker dye. The observed change in mitochondrial distribution is a likely downstream effect of actin cytoskeleton disruption. The actin network plays a role in mitochondrial transport and positioning within the cell. By inhibiting actin polymerization, this compound can lead to altered mitochondrial dynamics, resulting in a collapsed or aggregated mitochondrial network.
Troubleshooting Steps:
-
Confirm Actin Disruption: Co-stain cells with a fluorescent phalloidin to visualize the actin cytoskeleton. This will confirm that the observed mitochondrial phenotype coincides with the expected disruption of actin filaments.
-
Time-Course Experiment: Perform a time-course experiment to observe the temporal correlation between actin disruption and changes in mitochondrial distribution.
-
Use a Control Compound: Use a well-characterized actin-disrupting agent with a similar mechanism (e.g., Cytochalasin D) as a positive control to see if it produces a similar effect on mitochondrial distribution.
-
Membrane Potential-Independent Dye: Some mitochondrial dyes, like certain MitoTracker Green formulations, are reported to stain mitochondria regardless of membrane potential.[4][5] However, dye efflux pumps can still affect their final concentration in the mitochondria.[6] Consider using a dye less dependent on membrane potential if you suspect secondary effects on mitochondrial health.
Issue 2: Inconsistent Cell Shape and Adhesion in Imaging Assays
Question: My cells are rounding up and detaching from the culture plate after treatment with this compound, leading to inconsistent fluorescence measurements. How can I mitigate this?
Answer: Cell rounding and detachment are expected morphological changes resulting from the inhibition of the actin cytoskeleton, which is crucial for maintaining cell shape and adhesion.[1]
Troubleshooting Steps:
-
Optimize Compound Concentration: Perform a dose-response study to find the minimum concentration of this compound that elicits the desired biological effect without causing excessive cell detachment during the experimental timeframe.
-
Reduce Incubation Time: Shorten the incubation period with this compound to a point where the primary effect on actin is observable, but secondary effects on cell adhesion are minimized.
-
Use Coated Cultureware: Plate cells on surfaces coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion.
-
Fix and Permeabilize at an Earlier Time Point: If endpoint analysis is sufficient, fix the cells at an earlier time point before significant cell loss occurs.
Experimental Protocols
Protocol 1: Visualizing Actin Cytoskeleton and Mitochondrial Distribution
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution imaging. Allow cells to adhere and grow to 50-70% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the specified duration (e.g., 30 minutes to 4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Mitochondrial Staining (Live Cell): During the last 15-30 minutes of this compound treatment, add a mitochondrial dye such as MitoTracker Red CMXRos (e.g., 50-100 nM) to the culture medium.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Actin Staining: Wash the cells twice with PBS. Stain the actin cytoskeleton with a fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) at a 1:100 to 1:1000 dilution in PBS for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells twice with PBS. Counterstain nuclei with a dye such as DAPI or Hoechst 33342.
-
Imaging: Wash the cells three times with PBS and add fresh PBS or mounting medium. Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.
Data Presentation
Table 1: Hypothetical Effects of this compound on Fluorescence Readouts
| Parameter | Control (Vehicle) | This compound (5 µM) | Potential Interpretation |
| Actin Staining Pattern | Organized stress fibers | Punctate, aggregated actin | Disruption of actin polymerization. |
| Mitochondrial Distribution | Reticular, spread throughout cytoplasm | Clustered, perinuclear | Collapse of mitochondrial network due to cytoskeletal disruption. |
| Cell Area (µm²) | 2500 ± 300 | 1500 ± 250 | Cell rounding due to loss of actin integrity. |
| Whole-Cell Fluorescence Intensity (Arbitrary Units) | 10,000 ± 800 | 9,800 ± 750 | No significant change, suggesting no direct dye interference. |
Visualizations
Caption: Workflow for co-staining mitochondria and actin.
Caption: Downstream effects of this compound on cell morphology.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dye-Independent Methods Reveal Elevated Mitochondrial Mass in Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Aspochalasins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the total synthesis of aspochalasins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of aspochalasins?
A1: The total synthesis of aspochalasins, a class of cytochalasan natural products, presents several key challenges:
-
Construction of the isoindolone core: This often involves a Diels-Alder reaction, where achieving high stereoselectivity can be difficult.
-
Macrocyclization: Formation of the 11-membered macrocycle is entropically disfavored and can be low-yielding. Common methods include the Horner-Wadsworth-Emmons (HWE) reaction and Ring-Closing Metathesis (RCM).[1]
-
Stereocontrol: Aspochalasins possess multiple stereocenters, and maintaining stereochemical integrity throughout a multi-step synthesis is crucial.
-
Protecting group strategy: The presence of multiple functional groups necessitates a robust protecting group strategy to avoid unwanted side reactions.
-
Late-stage oxidation: Many aspochalasins feature oxidation at various positions, which can be challenging to introduce selectively in the final stages of the synthesis.[2][3][4]
Q2: Which macrocyclization strategies are most effective for aspochalasin synthesis?
A2: The two most commonly employed and effective macrocyclization strategies are the Horner-Wadsworth-Emmons (HWE) olefination and Ring-Closing Metathesis (RCM).
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method is known for its reliability in forming carbon-carbon double bonds and has been successfully used to construct the macrocycle of aspochalasin B.[5] It typically provides good E-selectivity.[6]
-
Ring-Closing Metathesis (RCM): RCM, often employing Grubbs-type catalysts, is a powerful tool for the formation of large rings and has been utilized in a unified approach to aspochalasin B.[7][8] The choice of catalyst is critical for the success of the reaction.[9][10]
The choice between these methods often depends on the specific substrate and the desired stereochemistry of the double bond within the macrocycle.
Troubleshooting Guides
Diels-Alder Reaction for the Isoindolone Core
Problem: Low Diastereoselectivity in the Intermolecular Diels-Alder Reaction.
This is a common issue when constructing the bicyclic isoindolone core. The desired endo adduct may be formed as a mixture with the exo diastereomer.
Troubleshooting Workflow:
Troubleshooting Diels-Alder Stereoselectivity
Possible Causes & Solutions:
-
Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid catalyst are critical for facial selectivity.
-
Solution: Screen a variety of Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, Sc(OTf)₃). Sometimes, a milder Lewis acid can provide better selectivity.
-
-
High Reaction Temperature: The Diels-Alder reaction is reversible, and higher temperatures can lead to the thermodynamically more stable (but often undesired) exo product.[11]
-
Solution: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled endo product.[12]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state and, therefore, the stereochemical outcome.
-
Solution: Conduct the reaction in a range of solvents with varying polarities, such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).
-
Macrocyclization
Problem: Low Yield in Horner-Wadsworth-Emmons (HWE) Macrocyclization.
Low yields in HWE macrocyclization are often due to competing intermolecular dimerization or slow reaction rates under high dilution.
Troubleshooting Workflow:
Troubleshooting HWE Macrocyclization
Possible Causes & Solutions:
-
Base Selection: The choice of base can significantly impact the reaction's success.
-
Solution: Screen different base/additive combinations. For E-selective cyclization, LiCl/DBU in MeCN is a common choice. For Z-selectivity, KHMDS with 18-crown-6 (Still-Gennari conditions) can be effective.[13]
-
-
Concentration: High concentrations favor intermolecular reactions, leading to dimers and oligomers.
-
Solution: Employ high-dilution conditions (typically <0.01 M) using a syringe pump for slow addition of the substrate to the base solution.
-
-
Substrate Conformation: The linear precursor may not readily adopt the necessary conformation for cyclization.
-
Solution: Introducing conformational constraints or "pre-organizing" the substrate through judicious placement of functional groups can facilitate cyclization.[1]
-
Problem: Catalyst Inactivity or Low Yield in Ring-Closing Metathesis (RCM).
RCM reactions can be sensitive to impurities and the choice of catalyst is substrate-dependent.
Possible Causes & Solutions:
-
Catalyst Choice: Not all Grubbs-type catalysts are equally effective for all substrates.
-
Impurities: Trace impurities in the substrate or solvent can poison the ruthenium catalyst.
-
Solution: Ensure all reagents and solvents are rigorously purified and degassed. Passing the substrate through a plug of activated alumina or silica gel immediately before the reaction can remove polar impurities.
-
-
Reaction Conditions: Temperature and concentration can influence the outcome.
-
Solution: While high dilution is common, some RCM reactions can be run at higher concentrations.[8] Optimization of temperature is also important; some catalysts are more active at elevated temperatures.
-
Quantitative Data
Table 1: Comparison of Macrocyclization Yields in Aspochalasin Synthesis
| Precursor Type | Macrocyclization Method | Key Reagents/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Aldehyde-Phosphonate | Horner-Wadsworth-Emmons | NaH, THF | THF | 23 | 52 | [6] |
| Diene | Ring-Closing Metathesis | Grubbs II Catalyst | Toluene | 110 | 70 | [7] |
| Aldehyde-Phosphonate | Horner-Wadsworth-Emmons | LiCl, DBU | MeCN | 23 | 82 (E-selective) | [13] |
| Aldehyde-Phosphonate | Horner-Wadsworth-Emmons | KHMDS, 18-crown-6 | THF | -78 | 93 (Z-selective) | [13] |
Protecting Group Strategies
Q3: What are the recommended protecting groups for the leucine-derived fragment in aspochalasin synthesis?
A3: The leucine fragment contains both a carboxylic acid and an amine that require protection. The choice of protecting groups should be orthogonal to allow for their selective removal.
Recommended Protecting Groups:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Methyl or Ethyl Ester | Me or Et | Saponification (e.g., LiOH) |
| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) |
Protecting Group Strategy Workflow:
Protecting Group Strategy for Aspochalasin Synthesis
Experimental Protocols
Protocol 1: Intermolecular Diels-Alder Reaction for Isoindolone Core
-
Objective: To construct the bicyclic isoindolone core of an aspochalasin precursor.
-
Procedure:
-
To a solution of the dienophile (1.0 eq) in anhydrous toluene (0.1 M) at -78 °C under an argon atmosphere, add a solution of ethylaluminum dichloride (1.5 eq, 1.0 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the diene (1.2 eq) in anhydrous toluene dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Horner-Wadsworth-Emmons Macrocyclization
-
Objective: To form the 11-membered macrocycle via an intramolecular HWE reaction.
-
Procedure:
-
To a stirred suspension of lithium chloride (10 eq), previously dried under vacuum, in anhydrous acetonitrile (final concentration of substrate will be ~0.005 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 eq) at room temperature under an argon atmosphere.
-
In a separate flask, dissolve the linear aldehyde-phosphonate precursor (1.0 eq) in anhydrous acetonitrile.
-
Using a syringe pump, add the solution of the precursor to the DBU/LiCl suspension over a period of 6-12 hours.
-
Stir the reaction for an additional 12 hours after the addition is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Ring-Closing Metathesis (RCM) Macrocyclization
-
Objective: To form the 11-membered macrocycle via RCM.
-
Procedure:
-
Dissolve the diene precursor (1.0 eq) in anhydrous and degassed toluene (final concentration ~0.002 M) under an argon atmosphere.
-
Add Grubbs second-generation catalyst (0.05-0.1 eq) to the solution.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary [frontiersin.org]
- 5. Total Synthesis of Asperchalasines A, D, E, and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones [pubmed.ncbi.nlm.nih.gov]
Aspochalasin M response variability across different cell lines
Welcome to the technical support center for Aspochalasin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on understanding and addressing response variability across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound belongs to the aspochalasin family, a subgroup of cytochalasans, which are fungal secondary metabolites.[1][2] The primary mechanism of action for aspochalasins, and cytochalasins in general, is the disruption of the actin cytoskeleton.[3][4] They bind to the barbed (fast-growing) ends of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin polymerization disrupts cellular processes that are highly dependent on a dynamic cytoskeleton, such as cell motility, adhesion, cytokinesis, and the maintenance of cell shape.[4]
Q2: We are observing significant differences in the cytotoxic effect of this compound between our cell lines. Is this expected?
Yes, it is expected to observe response variability to this compound and other aspochalasins across different cell lines. The cytotoxic and cytostatic effects of these compounds can vary significantly depending on the cell type.[3][5] This variability is highlighted by differences in the half-maximal inhibitory concentration (IC50) values reported in the literature for related aspochalasin compounds across various cancer cell lines.
Q3: What are the potential molecular reasons for the observed differential sensitivity?
The differential sensitivity of cell lines to this compound can be attributed to several factors:
-
Differences in the Actin Cytoskeleton and Associated Proteins: Variations in the expression levels, isoforms, and post-translational modifications of actin and actin-binding proteins can alter the sensitivity to actin-targeting drugs.
-
Signaling Pathway Dependencies: The disruption of the actin cytoskeleton by this compound can impact multiple downstream signaling pathways, notably those regulated by the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[1][6][7] These pathways are crucial in controlling cell proliferation, survival, and apoptosis.[6] Cell lines with different baseline activities or dependencies on these pathways may therefore respond differently.
-
Apoptotic Threshold: The propensity of a cell to undergo apoptosis in response to cytoskeletal stress can vary. This can be due to differences in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation efficiency of caspases.
-
Drug Efflux and Metabolism: Differences in the expression and activity of drug efflux pumps (e.g., P-glycoprotein) and metabolic enzymes can alter the intracellular concentration of this compound, leading to varied responses.
Q4: How does the disruption of the actin cytoskeleton by this compound lead to apoptosis?
The integrity of the actin cytoskeleton is intrinsically linked to cell survival signaling. Disruption of this network by this compound can trigger apoptosis through the intrinsic (mitochondrial) pathway. This process is often mediated by the Rho GTPase signaling pathway. For instance, sustained activation or inhibition of RhoA and its downstream effector, Rho-associated kinase (ROCK), can influence the expression and localization of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Quantitative Data Summary
While comprehensive data for this compound across a wide range of cell lines is limited in the public domain, the following tables summarize the reported cytotoxic activities of closely related aspochalasin compounds. This data illustrates the typical range of efficacy and the inherent variability in response among different cancer cell lines.
Disclaimer: The following data is for aspochalasin compounds structurally related to this compound and should be used as a reference to understand the general trend of response variability.
Table 1: Cytotoxicity of Various Aspochalasins in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Aspochalasin I | NCI-H460 | Large Cell Lung Carcinoma | Weak to moderate |
| MCF-7 | Breast Adenocarcinoma | Weak to moderate | |
| SF-268 | Glioblastoma | Weak to moderate | |
| Aspochalasin J | NCI-H460 | Large Cell Lung Carcinoma | Weak to moderate |
| MCF-7 | Breast Adenocarcinoma | Weak to moderate | |
| SF-268 | Glioblastoma | Weak to moderate | |
| Aspochalasin K | NCI-H460 | Large Cell Lung Carcinoma | Weak to moderate |
| MCF-7 | Breast Adenocarcinoma | Weak to moderate | |
| SF-268 | Glioblastoma | Weak to moderate | |
| Aspochalasin D | Ba/F3-V12 | Pro-B Cell Lymphoma (Ras-dependent) | 1.9 |
| PC3 | Prostate Cancer | 11.14 | |
| TMC-169 | U937 | Histiocytic Lymphoma | 0.81 |
| Jurkat | T-cell Leukemia | 0.2 | |
| HL-60 | Promyelocytic Leukemia | 0.68 | |
| WiDr | Colorectal Adenocarcinoma | 0.83 | |
| HCT-116 | Colorectal Carcinoma | 0.78 |
Data compiled from multiple sources.[3][8]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates a plausible signaling pathway from actin disruption by this compound to the induction of apoptosis, mediated by the RhoA-ROCK axis.
Experimental Workflow for Assessing Cell Viability
This workflow outlines the key steps for determining the IC50 of this compound in a panel of cell lines.
Troubleshooting Guide
Issue: High variability in IC50 values between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure accurate and consistent cell counting for seeding. Use a multichannel pipette for seeding to minimize well-to-well variation. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO) before preparing dilutions. |
| Variations in Incubation Time | Standardize the incubation times for both cell adhesion and drug treatment across all experiments. |
Issue: No significant cytotoxic effect observed at expected concentrations.
| Potential Cause | Recommended Solution |
| Resistant Cell Line | The selected cell line may be intrinsically resistant. This could be due to high expression of anti-apoptotic proteins or efficient drug efflux. Consider using a different cell line with known sensitivity to cytoskeletal inhibitors as a positive control. |
| Drug Inactivity | Ensure proper storage of the this compound stock solution to prevent degradation. Test the compound on a known sensitive cell line to confirm its activity. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and treatment duration. Some cell lines may require a longer exposure time to exhibit a cytotoxic response. |
| High Serum Concentration in Media | Serum proteins can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, ensuring cell viability is not compromised. |
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell lines of interest
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Include wells for vehicle control and blank (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Add 100 µL of medium with the vehicle (e.g., DMSO) to the control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
2. Apoptosis (Annexin V-FITC) Assay
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cell lines of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and then trypsinize. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
References
- 1. Comparative analysis of Rho-GTPase pathway dynamics and epigenetic drug responses in subtype-specific pancreatic cancer cell lines [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.com [iomcworld.com]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Toward understanding RhoGTPase specificity: structure, function and local activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Aspochalasin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of aspochalasin analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting aspochalasin analogs from fungal cultures?
A1: The typical initial extraction process for aspochalasin analogs from fungal cultures involves solvent extraction. Mycelia are often extracted with acetone, while the culture filtrate is commonly extracted with ethyl acetate.[1] The organic extracts are then combined and evaporated to dryness using a rotary evaporator at a controlled temperature, usually around 40°C.[1]
Q2: Which chromatographic techniques are most effective for purifying aspochalasin analogs?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the purification of aspochalasin analogs and other cytochalasans.[1][2] C18 columns are frequently employed as the stationary phase.[1]
Q3: What are typical solvent systems used in RP-HPLC for aspochalasin analog purification?
A3: A common mobile phase consists of a gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile.[1] The gradient typically starts with a lower concentration of acetonitrile, which is gradually increased to elute compounds of increasing hydrophobicity.[1]
Q4: How can I remove salts and other low molecular weight molecules from my sample?
A4: Dialysis is a suitable technique for removing salt or other low molecular weight molecules from a sample. It can also be used for buffer exchange.[3]
Troubleshooting Guide
Problem 1: Low yield of the target aspochalasin analog after initial extraction.
-
Possible Cause: Inefficient extraction from the fungal biomass or culture medium.
-
Solution:
-
Ensure complete and thorough extraction by using a sufficient volume of solvent and allowing adequate extraction time.
-
Consider using an ultrasonic bath during extraction to enhance cell disruption and solvent penetration.[1]
-
Perform multiple extraction steps to maximize the recovery of the target compounds.
-
Problem 2: Co-elution of impurities with the target aspochalasin analog during HPLC.
-
Possible Cause: The chosen chromatographic conditions (column, mobile phase gradient) may not be optimal for separating the target analog from closely related impurities.
-
Solution:
-
Optimize the HPLC gradient: A shallower gradient can improve the resolution between closely eluting peaks.[1]
-
Try a different stationary phase: If a C18 column does not provide adequate separation, consider using a different type of reversed-phase column (e.g., Phenyl-Hexyl) or a normal-phase column if the analogs have suitable polarity.
-
Employ orthogonal purification techniques: Combine different purification methods that separate based on different principles, such as size-exclusion chromatography followed by RP-HPLC.
-
Problem 3: The purified aspochalasin analog is not stable and degrades over time.
-
Possible Cause: Aspochalasin analogs can be sensitive to factors like pH, temperature, and light.
-
Solution:
-
Store purified compounds at low temperatures (e.g., -20°C or -80°C).
-
Protect samples from light by using amber vials or storing them in the dark.
-
Ensure that any residual acid or base from the purification process is removed, as it could catalyze degradation.
-
Problem 4: Difficulty in obtaining crystalline material for X-ray crystallography.
-
Possible Cause: The presence of minor impurities or the inherent properties of the analog may hinder crystallization.
-
Solution:
-
High Purity is Crucial: Ensure the sample is of the highest possible purity. Even trace impurities can inhibit crystal growth.[1]
-
Recrystallization: Experiment with various solvent systems for recrystallization. This process itself is a purification step that can remove "colloidal" impurities.[4]
-
Solvothermal Recrystallization: This technique, which involves dissolving the material in a suitable solvent and using pressure to induce recrystallization, can be effective for generating new polymorphs and high-quality crystals.[5]
-
Data Presentation
Table 1: Exemplary RP-HPLC Parameters for Cytochalasan Purification
| Parameter | Condition 1 | Condition 2 |
| Column | Gemini LC column (250 × 50 mm, 10 µm) | Water X-Bridge C18 column (250 × 10 mm, 5 µm) |
| Mobile Phase A | H₂O + 0.1% Formic Acid | H₂O + 0.1% Formic Acid |
| Mobile Phase B | MeCN + 0.1% Formic Acid | MeCN + 0.1% Formic Acid |
| Flow Rate | 35 mL/min | Not Specified |
| Gradient | 25% B (3 min) -> 70% B (60 min) -> 100% B (10 min) -> 100% B (10 min) | 55% B (3 min) -> 70% B (15 min) -> 100% B (3 min) -> 100% B (2 min) |
| Reference | [1] | [1] |
Note: These are examples, and optimal conditions will vary depending on the specific aspochalasin analog and the complexity of the mixture.
Experimental Protocols
Protocol 1: General Extraction of Aspochalasin Analogs from Fungal Culture
-
Separation of Mycelia and Supernatant: Separate the fungal mycelia from the culture broth by filtration.
-
Supernatant Extraction: Extract the culture supernatant with an equal volume of ethyl acetate three times. Combine the ethyl acetate layers.
-
Mycelia Extraction: Extract the mycelia with acetone using an ultrasonic bath for 30 minutes at 40°C.[1] Filter the extract.
-
Combine and Evaporate: Combine the ethyl acetate and acetone extracts. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[1]
Protocol 2: Semi-Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.
-
Chromatography System: Use a semi-preparative HPLC system equipped with a C18 column.
-
Mobile Phase: Prepare a mobile phase consisting of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Gradient Elution: Develop a gradient elution method to separate the compounds of interest. An example gradient is provided in Table 1.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peaks corresponding to the aspochalasin analogs.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.
-
Solvent Removal: Evaporate the solvent from the purified fractions to obtain the isolated aspochalasin analog.
Visualizations
Caption: Workflow for the extraction and purification of aspochalasin analogs.
Caption: Troubleshooting logic for low purity after HPLC purification.
References
- 1. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample Purification [sigmaaldrich.com]
- 4. d-nb.info [d-nb.info]
- 5. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Actin Inhibition: Aspochalasin M vs. Cytochalasin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Aspochalasin M and Cytochalasin B, two members of the cytochalasan family of mycotoxins known for their potent effects on the actin cytoskeleton. By disrupting actin polymerization, these compounds serve as invaluable tools in cell biology research and hold potential for therapeutic development. This document summarizes their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to aid in the selection of the appropriate inhibitor for specific research needs.
Mechanism of Action: Capping the Barbed End
Both this compound and Cytochalasin B belong to the cytochalasan class of fungal metabolites that primarily exert their biological effects by interfering with actin dynamics.[1] The principal mechanism of action for cytochalasans is the inhibition of actin polymerization by binding to the fast-growing "barbed" end of actin filaments.[2][3] This capping action prevents the addition of new actin monomers to the filament, thereby disrupting the dynamic equilibrium of actin polymerization and depolymerization that is crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape.
Cytochalasin B is a well-characterized inhibitor that binds with high affinity to the barbed end of F-actin.[2][3] This interaction not only blocks monomer addition but can also lead to the severing of actin filaments at higher concentrations.[4] While it effectively inhibits actin polymerization, some studies have shown that Cytochalasin B can also induce actin polymerization in intact leukocytes, suggesting a more complex mechanism of action within the cellular environment.[5]
This compound , as a member of the aspochalasin subgroup of cytochalasans, is presumed to share this primary mechanism of actin inhibition.[1] While direct studies on this compound's interaction with actin are limited, the broader class of aspochalasins is known to inhibit actin polymerization.[1] For instance, Aspochalasin D has been observed to induce the formation of actin-containing rodlets within the cytoplasm of treated cells, a hallmark of actin cytoskeleton disruption.[6][7]
Quantitative Comparison of Inhibitory Potency
| Compound | Assay | System | IC50 / K_d | Reference |
| This compound | Cytotoxicity (MTT Assay) | HL-60 (Human promyelocytic leukemia cells) | 20.0 µM | [8] |
| Cytochalasin B | Inhibition of Actin Elongation | Rabbit skeletal muscle actin | 2x10-7 M (0.2 µM) | [9] |
| Binding to F-actin | Rabbit skeletal muscle F-actin | ~4x10-8 M (0.04 µM) | [9] | |
| Cytotoxicity (MTT Assay) | Various cancer cell lines | Sub-micromolar to nanomolar range | [10] |
Note: The IC50 value for this compound represents its effect on cell viability, which is an indirect measure of its actin-inhibiting activity. The lower IC50 and K_d values for Cytochalasin B in direct actin-based assays suggest it is a more potent inhibitor of actin polymerization.
Experimental Protocols
Pyrene-Actin Polymerization Assay
A widely used method to quantify the effect of inhibitors on actin polymerization in vitro is the pyrene-actin polymerization assay. This assay relies on the significant increase in fluorescence of pyrene-labeled actin monomers upon their incorporation into a polymer.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Inhibitor stock solution (this compound or Cytochalasin B in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Preparation of G-actin: Prepare a working stock of G-actin in G-buffer, typically containing 5-10% pyrene-labeled G-actin. The final actin concentration in the assay usually ranges from 2 to 4 µM. Keep the actin solution on ice.
-
Reaction Setup: In a microcentrifuge tube, mix the G-actin solution with the desired concentration of the inhibitor (or vehicle control).
-
Initiation of Polymerization: To initiate polymerization, add 1/10th of the final volume of 10x Polymerization Buffer to the actin-inhibitor mixture. Mix gently and quickly transfer the solution to a well of the 96-well plate.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometer and begin recording the fluorescence intensity over time. The excitation wavelength is typically set to 365 nm and the emission wavelength to 407 nm.[11]
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the inhibitor to the vehicle control.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the actin polymerization pathway and a typical experimental workflow.
Caption: Mechanism of actin polymerization inhibition.
Caption: Pyrene-actin polymerization assay workflow.
Conclusion
Both this compound and Cytochalasin B are valuable tools for studying the actin cytoskeleton. Cytochalasin B is a well-established, potent inhibitor of actin polymerization with a large body of supporting literature and quantitative data. This compound, while less characterized in terms of its direct interaction with actin, demonstrates significant biological activity, likely through a similar mechanism of actin inhibition. The choice between these two compounds will depend on the specific experimental context. For studies requiring a well-defined and highly potent actin inhibitor with extensive historical data, Cytochalasin B is the preferred choice. This compound may be of interest for comparative studies within the aspochalasin family or for exploring the effects of more structurally diverse cytochalasans. Further research is warranted to fully elucidate the quantitative actin inhibitory properties of this compound and other less-studied aspochalasins.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Pyrene–actin polymerization assays [bio-protocol.org]
- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin assembly activity of cytochalasins and cytochalasin analogs assayed using fluorescence photobleaching recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochalasins induce actin polymerization in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
A Comparative Analysis of the Cytotoxicity of Aspochalasin M and Aspochalasin D
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two fungal metabolites, Aspochalasin M and Aspochalasin D. This guide provides available experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Introduction
Aspochalasins are a class of cytochalasan fungal metabolites known for their wide range of biological activities, including cytotoxic effects. Their potential as anticancer agents has led to investigations into the structure-activity relationships within this compound family. This guide focuses on the comparative cytotoxicity of two specific members, this compound and Aspochalasin D. While data on Aspochalasin D is available, a comprehensive search of the current scientific literature did not yield any published cytotoxicity data for this compound. Consequently, a direct quantitative comparison is not possible at this time. This guide presents the available data for Aspochalasin D and provides the necessary context for future comparative studies.
Quantitative Cytotoxicity Data
Limited quantitative data is available for a direct comparison of this compound and Aspochalasin D. A 2004 study by Zhou et al. investigated the cytotoxic effects of several aspochalasins, including Aspochalasin D, isolated from the fungus Aspergillus flavipes.[1][2][3][4] The half-maximal inhibitory concentration (IC50) values for Aspochalasin D against three human cancer cell lines were determined and are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) |
| Aspochalasin D | NCI-H460 (Non-small cell lung cancer) | 12.5 |
| MCF-7 (Breast cancer) | 25.0 | |
| SF-268 (CNS glioma) | 25.0 | |
| This compound | NCI-H460 | Not Available |
| MCF-7 | Not Available | |
| SF-268 | Not Available |
Table 1: Cytotoxicity of Aspochalasin D against selected human cancer cell lines. Data extracted from Zhou et al., 2004.[1][2][3][4]
As indicated, no corresponding IC50 values for this compound have been reported in the literature searched for this guide.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of chemical compounds. This protocol is based on the general procedures often employed in cytotoxicity studies.
MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., NCI-H460, MCF-7, SF-268)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Aspochalasin D (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., Aspochalasin D) in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Mechanism of Action: Inhibition of Actin Polymerization
The cytotoxic effects of aspochalasins, like other cytochalasans, are largely attributed to their ability to interfere with actin polymerization. Actin is a critical component of the eukaryotic cytoskeleton, involved in maintaining cell shape, motility, and division. By disrupting the dynamic process of actin filament assembly and disassembly, these compounds can induce cell cycle arrest and apoptosis.
The precise molecular interactions of this compound and D with the actin polymerization machinery have not been fully elucidated. However, the general mechanism involves the binding of the compound to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and can lead to the depolymerization of existing filaments. This disruption of the actin cytoskeleton triggers downstream signaling events that ultimately lead to cell death.
Conclusion
This guide provides a summary of the available cytotoxic data for Aspochalasin D and highlights the current lack of published data for this compound. The provided experimental protocol for the MTT assay offers a standardized method for future studies to determine the IC50 values of this compound and enable a direct comparison with Aspochalasin D. The proposed mechanism of action through the inhibition of actin polymerization provides a framework for understanding the cytotoxic effects of these compounds. Further research is needed to isolate and test this compound to fully characterize its cytotoxic potential and to elucidate the specific molecular interactions of both compounds with the actin cytoskeleton. Such studies will be crucial for evaluating their potential as therapeutic agents in cancer treatment.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Antitumor Activity of Aspochalasin M and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Antitumor Activity of Aspochalasin M Analogs and Standard Chemotherapies
While in vivo validation of the antitumor activity of this compound is not yet documented in publicly available literature, extensive research on its close structural analogs, Cytochalasin B and Cytochalasin D, provides valuable insights into the potential efficacy of this class of compounds. This guide presents a comparative analysis of the in vivo antitumor effects of these cytochalasins against established cancer models, alongside data for standard chemotherapy agents, doxorubicin and cisplatin. Detailed experimental protocols and a visualization of the underlying mechanism of action are provided to support further research and drug development efforts.
Comparative Antitumor Efficacy
The antitumor activities of Cytochalasin B and D have been evaluated in murine models of lung carcinoma and melanoma. The following tables summarize the quantitative data from these studies, offering a comparison with standard chemotherapeutic agents.
Table 1: In Vivo Antitumor Activity Against M109 Lung Carcinoma in Balb/c Mice
| Compound | Dosage and Administration | Key Findings | Reference |
| Cytochalasin B | 100 mg/kg (s.c., single dose) | 4/10 mice survived at least 53 days. | [1] |
| 5 mg/kg (i.v., 5 doses) | 33% increase in median survival (20 days vs. 15 days for control). | [2] | |
| Doxorubicin | 5 mg/kg (i.p.) | Used as a comparator, showing comparable effects to Cytochalasin B. | [1] |
Table 2: In Vivo Antitumor Activity Against B16F10 Melanoma in Mice
| Compound | Dosage and Administration | Key Findings | Reference |
| Cytochalasin B | 100 mg/kg (s.c., single dose) | 4/10 mice survived at least 53 days. | [1] |
| Liposomal Cytochalasin D | Not specified | Significantly inhibited tumor growth and prolonged survival, comparable to cisplatin. | [3] |
| Cisplatin | Not specified | Used as a comparator, showing comparable effects to Liposomal Cytochalasin D. | [3] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Table 3: Experimental Protocols for In Vivo Antitumor Assays
| Parameter | M109 Murine Lung Carcinoma Model | B16 Murine Melanoma Model |
| Animal Model | Balb/c mice | C57BL/6 mice[4][5] |
| Cell Line | M109 murine lung carcinoma cells[6][7] | B16-F10 melanoma cells[4][5] |
| Cell Preparation | M109 cells are cultured and harvested. A suspension of 2 x 10^5 viable cells in 200 µL is prepared for injection.[6] | B16-F10 cells are grown in culture, harvested, and resuspended in a suitable medium. A typical injection dose is 1 x 10^5 to 2 x 10^5 cells per mouse.[4][5] |
| Tumor Implantation | Cells are injected intradermally (i.d.) or subcutaneously (s.c.) into the flank of the mice.[6] | Cells are injected subcutaneously (s.c.) into the flank of the mice. A visible "bleb" upon injection is crucial for consistent tumor growth.[4][5] |
| Treatment | Treatment with test compounds (e.g., Cytochalasin B) or vehicle control is initiated at a specified time point after tumor implantation. Administration can be subcutaneous (s.c.), intravenous (i.v.), or intraperitoneal (i.p.). | Treatment protocols are initiated once tumors reach a palpable size. Administration routes and schedules vary depending on the compound being tested. |
| Tumor Monitoring | Tumor growth is monitored by measuring the tumor volume with calipers at regular intervals. The formula Volume = (Length x Width²) / 2 is typically used.[8] | Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.[8] |
| Endpoints | Primary endpoints include tumor growth inhibition and increased lifespan of the treated animals compared to the control group. The number of metastases can also be assessed. | Key endpoints are tumor growth delay, reduction in tumor volume, and overall survival. |
Mechanism of Action: Disruption of Actin Polymerization
Cytochalasins, including this compound and its analogs, exert their antitumor effects by targeting a fundamental cellular process: actin polymerization. By binding to the barbed end of actin filaments, these compounds inhibit the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[3][9] This interference with actin dynamics has profound consequences for cancer cells, affecting their morphology, motility, and ability to divide, ultimately leading to apoptosis.[10][11]
The following diagram illustrates the signaling pathway of actin polymerization and the point of intervention by cytochalasins.
Experimental Workflow for In Vivo Antitumor Activity Validation
The validation of a novel antitumor compound like this compound in vivo typically follows a structured workflow, from initial cell culture to the final analysis of tumor response.
This guide provides a framework for understanding the potential in vivo antitumor activity of this compound based on the available data for its analogs. Further preclinical studies are warranted to directly evaluate the efficacy and safety profile of this compound in relevant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. The antitumour activities induced by pegylated liposomal cytochalasin D in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B16 as a mouse model for human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemotherapy in vivo against M109 murine lung carcinoma with cytochalasin B by localized, systemic, and liposomal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and characterization of a cell line derived from a spontaneous murine lung carcinoma (M109) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Aspochalasin Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivities of aspochalasin analogs, supported by experimental data and detailed methodologies. Aspochalasins, a class of fungal secondary metabolites, have garnered significant interest for their diverse biological activities, including cytotoxic and antimicrobial effects. Understanding the structure-activity relationships within this compound class is crucial for the development of novel therapeutic agents.
Comparative Bioactivity Data
The bioactivity of aspochalasin analogs varies significantly with minor structural modifications. The following tables summarize the cytotoxic and antimicrobial activities of several aspochalasin analogs, providing a quantitative comparison of their potency.
Cytotoxicity of Aspochalasin Analogs Against Cancer Cell Lines
The cytotoxic effects of aspochalasin analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1. Lower IC50 values indicate greater cytotoxic potency.
| Aspochalasin Analog | Cell Line | IC50 (µM) | Reference |
| Aspochalasin B | MOLT-4 (Leukemia) | 13.0 | [1] |
| A549 (Lung Carcinoma) | 19.6 | [1] | |
| HL-60 (Leukemia) | 11.6 | [1] | |
| Aspochalasin D | Ba/F3-V12 (ras-dependent) | 1.9 µg/mL | |
| PC3 (Prostate Cancer) | 11.14 µg/mL | [2] | |
| Aspochalasin I | Mel-Ab (Melanoma) | 22.4 (melanogenesis inhibition) | [3] |
| Aspochalasin J | HeLa (Cervical Cancer) | 27.8 | |
| Aspochalasin W | PC3 (Prostate Cancer) | 30.4 | [2] |
| HCT-116 (Colon Carcinoma) | 39.2 | [2] | |
| TMC-169 | U937 (Lymphoma) | 0.81 µg/mL | [2] |
| Jurkat (T-cell Leukemia) | 0.2 µg/mL | [2] | |
| HL-60 (Leukemia) | 0.68 µg/mL | [2] | |
| WiDr (Colon Adenocarcinoma) | 0.83 µg/mL | [2] | |
| HCT-116 (Colon Carcinoma) | 0.78 µg/mL | [2] |
Antimicrobial Activity of Aspochalasin Analogs
Several aspochalasin analogs have demonstrated inhibitory activity against various microbial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial potency.
| Aspochalasin Analog | Microbial Strain | MIC (µM) | Reference |
| Aspochalasin G | Bacillus subtilis | Inhibitory | [2] |
| Staphylococcus aureus | Inhibitory | [2] | |
| Micrococcus luteus | Inhibitory | [2] | |
| Compound 5 (unnamed) | Escherichia coli | 10 | [2] |
| Bacillus cereus | 10 | [2] | |
| Compound 14 (unnamed) | Staphylococcus epidermidis | 20 | [2] |
| Staphylococcus aureus | 20 | [2] | |
| Compound 20 (unnamed) | Staphylococcus epidermidis | 20 | [2] |
| Staphylococcus aureus | 20 | [2] |
Structure-Activity Relationships
The variations in bioactivity among aspochalasin analogs can be attributed to specific structural features. For instance, the presence and position of hydroxyl groups on the macrocyclic ring appear to play a significant role in cytotoxicity.[2] TMC-169, a relatively simple C-18 hydroxyl analog, exhibits remarkable cytotoxicity against a panel of cancer cell lines.[2] Conversely, modifications such as the introduction of a C-7 hydroxyl group can influence anti-HIV integrase activity, as seen in aspochalasin L.[2]
In terms of antimicrobial activity, the presence of a C-21 ketone seems to be important, as aspochalasin G, which possesses this feature, shows broad-spectrum inhibitory activity.[2] Furthermore, simple 17,18-diol compounds with a C-21 ketone demonstrate greater antibacterial potency.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key bioassays are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aspochalasin analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the aspochalasin analogs in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in the bioactivity of aspochalasin analogs, the following diagrams have been generated using Graphviz (DOT language).
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and evaluation of the bioactivity of aspochalasin analogs.
Caption: A typical experimental workflow for aspochalasin analog bioactivity screening.
Proposed Signaling Pathway for Aspochalasin-Induced Apoptosis
Aspochalasins, like other cytochalasans, are known to disrupt the actin cytoskeleton. This disruption can trigger a cascade of signaling events leading to programmed cell death, or apoptosis. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed signaling pathway of aspochalasin-induced apoptosis via actin disruption.
References
- 1. Actin cytoskeleton and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. Aspochalasin I, a melanogenesis inhibitor from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Aspochalasin M: A Comparative Analysis of Efficacy Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Aspochalasin M, a member of the cytochalasan family of fungal metabolites, against established standard chemotherapeutic agents. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into its potential as an anticancer agent. The information is intended to support further research and drug development efforts in oncology.
Introduction to this compound
This compound is a fungal secondary metabolite belonging to the aspochalasin group, which are structurally diverse members of the cytochalasan family. Like other cytochalasans, aspochalasins are known to exhibit a range of biological activities, including cytotoxic and cytostatic effects, by interfering with fundamental cellular processes. The primary proposed mechanism of action for this class of compounds is the inhibition of actin polymerization, a critical process for cell division, motility, and structure.
Comparative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for this compound and standard chemotherapeutics against various cancer cell lines. It is crucial to note that the IC50 values presented are compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.
Table 1: IC50 Values of this compound and Doxorubicin Against Human Promyelocytic Leukemia (HL-60) Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 | 20.0 | [1] |
| Doxorubicin | HL-60 | Varies | [2] |
Note: IC50 values for Doxorubicin against HL-60 cells vary significantly across different studies and experimental setups.
Table 2: IC50 Values of Cisplatin Against Human Lung Carcinoma (A549) Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| Cisplatin | A549 | Varies | [3] |
Note: IC50 values for Cisplatin against A549 cells are presented as a range from multiple sources due to experimental variability.
Table 3: IC50 Values of Paclitaxel Against Human Breast Adenocarcinoma (MCF-7) Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| Paclitaxel | MCF-7 | Varies | [4] |
Note: IC50 values for Paclitaxel against MCF-7 cells are presented as a range from multiple sources due to experimental variability.
Experimental Protocols
A standardized experimental protocol is essential for the accurate assessment and comparison of cytotoxic agents. The following is a detailed methodology for a typical in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HL-60, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and standard chemotherapeutics (Doxorubicin, Cisplatin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the standard chemotherapeutic agents. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by a potential anticancer agent is crucial for its development.
Proposed Mechanism of Action for this compound
As a member of the cytochalasan family, this compound is presumed to exert its cytotoxic effects primarily through the inhibition of actin polymerization. This disruption of the actin cytoskeleton can lead to cell cycle arrest and ultimately, apoptosis.
Caption: Proposed mechanism of this compound via actin polymerization inhibition.
General Apoptotic Pathway Induced by Chemotherapeutics
Many standard chemotherapeutic agents, through various mechanisms such as DNA damage or microtubule disruption, converge on the induction of apoptosis, or programmed cell death.
Caption: Simplified overview of the intrinsic apoptotic pathway.
Conclusion
The available data suggests that this compound exhibits moderate cytotoxic activity against certain cancer cell lines. However, a comprehensive understanding of its efficacy in comparison to standard chemotherapeutics is hampered by the lack of direct comparative studies. Further research, employing standardized protocols to directly compare this compound with agents like doxorubicin, cisplatin, and paclitaxel across a panel of cancer cell lines, is warranted to fully elucidate its therapeutic potential. Investigations into its precise mechanism of action and signaling pathways will also be critical for its future development as a potential anticancer drug.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthraquinone antitumour agents, doxorubicin, pirarubicin and benzoperimidine BP1, trigger caspase-3/caspase-8-dependent apoptosis of leukaemia sensitive HL60 and resistant HL60/VINC and HL60/DOX cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Aspochalasin M's Mechanism of Action: A Comparative Guide for Researchers
An in-depth analysis of Aspochalasin M's role as an actin polymerization inhibitor, benchmarked against other well-established cytoskeletal drugs. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed protocols to facilitate further investigation.
This compound, a member of the diverse aspochalasin family of fungal metabolites, is recognized for its cytotoxic and anti-proliferative activities. Like other cytochalasans, its primary mechanism of action is believed to be the disruption of the actin cytoskeleton, a critical component in a multitude of cellular processes including cell motility, division, and signaling. This guide provides a cross-validation of this mechanism by comparing this compound with other known actin-modifying agents, presenting available quantitative data, and offering detailed experimental protocols for independent verification.
Mechanism of Action: Capping the Actin Filament
Aspochalasins, including this compound, are understood to exert their biological effects by inhibiting the polymerization of actin.[1] This is achieved by binding to the barbed (fast-growing) end of actin filaments, a mechanism known as "capping." This action prevents the addition of new actin monomers to the filament, thereby disrupting the dynamic equilibrium of actin polymerization and depolymerization that is essential for cellular function. The disruption of the actin cytoskeleton leads to the observed cytotoxic and anti-proliferative effects.
Comparative Data on Bioactivity
| Compound | Target Cell Line | Bioactivity Assay | IC50 / Effective Concentration | Reference |
| Aspochalasin D | Murine Lymphocytes | Cytolytic T Cell Development | ~5 x 10⁻⁸ M | [2] |
| Cytochalasin D | - | Inhibition of Actin Filament Elongation | Half-maximal inhibition at 10⁻⁸ M | [3] |
| Latrunculin B | Fibroblasts | Inhibition of Mechanical Properties | 20 nM - 200 nM | [4] |
| Cisplatin (Control) | HL-60 | Cytotoxicity (MTT Assay) | Not specified | |
| Etoposide (Control) | HL-60 | Cytotoxicity (MTT Assay) | Not specified |
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Induction Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound and other test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare a solution of G-actin in G-buffer, containing a small percentage (e.g., 5-10%) of pyrene-labeled actin. The final actin concentration should be in the low micromolar range (e.g., 2-4 µM).
-
Add varying concentrations of this compound or other test compounds to the wells of the microplate. Include a solvent control.
-
Add the G-actin solution to the wells.
-
Initiate polymerization by adding the 10x Polymerization Induction Buffer to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).
-
Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Calculate the IC50 value for each compound, which is the concentration that inhibits the polymerization rate by 50% compared to the control.
Cytotoxicity Assay (MTT Assay in HL-60 Cells)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear microplate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed HL-60 cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or other test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Fluorescence Microscopy of the Actin Cytoskeleton
This technique allows for the direct visualization of the effects of this compound on the cellular actin network.
Materials:
-
Adherent cells (e.g., HeLa or fibroblasts)
-
Cell culture medium
-
This compound and other test compounds
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the desired concentrations of this compound or other compounds for an appropriate time.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled phalloidin solution for 20-30 minutes in the dark to stain the F-actin.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Visualizing the Mechanism of Action
To further elucidate the proposed mechanism and experimental workflows, the following diagrams are provided.
Caption: this compound inhibits actin polymerization by capping the barbed end of F-actin.
Caption: Workflow for the in vitro pyrene-based actin polymerization assay.
Caption: The relationship between actin disruption by this compound and resulting cytotoxicity.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Structure-activity relationships of cytochalasins in the differentiation of cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Replicating Published Findings on Aspochalasin M: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Aspochalasin M, a member of the cytochalasan family of fungal secondary metabolites. The data presented here is intended to serve as a resource for researchers interested in replicating and expanding upon the existing knowledge of this compound's biological activities. While direct comparative studies on this compound are limited, this guide synthesizes available data for this compound and related aspochalasins to provide a useful point of reference.
Comparative Cytotoxicity Data
This compound has been reported to exhibit moderate cytotoxicity against the human promyelocytic leukemia cell line, HL-60. The following table summarizes the cytotoxic activity of this compound in comparison to other aspochalasins across various cancer cell lines. It is important to note that the experimental conditions, such as assay type and incubation time, may vary between studies, making direct comparisons challenging.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | HL-60 | 20.0 | - | - |
| Aspochalasin I | NCI-H460 (Lung) | >50 | Doxorubicin | 0.02 |
| MCF-7 (Breast) | >50 | Doxorubicin | 0.04 | |
| SF-268 (CNS) | >50 | Doxorubicin | 0.08 | |
| Aspochalasin J | NCI-H460 (Lung) | 28.5 | Doxorubicin | 0.02 |
| MCF-7 (Breast) | 35.4 | Doxorubicin | 0.04 | |
| SF-268 (CNS) | 41.2 | Doxorubicin | 0.08 | |
| Aspochalasin K | NCI-H460 (Lung) | 15.8 | Doxorubicin | 0.02 |
| MCF-7 (Breast) | 18.2 | Doxorubicin | 0.04 | |
| SF-268 (CNS) | 22.1 | Doxorubicin | 0.08 |
Note: The IC50 values for Aspochalasins I, J, and K are from a single study and can be directly compared. The IC50 for this compound is from a different study, and direct comparison should be made with caution.
Key Experimental Protocols
To facilitate the replication of published findings, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay for IC50 Determination
This protocol is a standard method for assessing the cytotoxic effects of a compound on adherent cancer cell lines.
Materials:
-
This compound (or other test compounds)
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Actin Polymerization Assay (Pyrene-Actin)
This assay measures the ability of a compound to inhibit the polymerization of actin monomers into filaments.
Materials:
-
Monomeric actin (pyrene-labeled)
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
This compound
-
Fluorometer
Procedure:
-
Reaction Setup: In a fluorometer cuvette, mix the pyrene-labeled actin with the polymerization buffer.
-
Compound Addition: Add the desired concentration of this compound or a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by adding ATP to the mixture.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time. An increase in fluorescence indicates actin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence and absence of this compound to determine its inhibitory effect.
Apoptosis Detection by Western Blot for Cleaved Caspase-3 and PARP
This protocol detects the induction of apoptosis by observing the cleavage of key apoptotic proteins.
Materials:
-
Human cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce cytotoxicity for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the cellular processes and experimental procedures, the following diagrams have been generated.
Caption: A typical experimental workflow for determining the IC50 value of this compound.
Caption: A proposed signaling pathway for aspochalasin-induced apoptosis.
This guide aims to provide a foundational resource for researchers working with this compound. Further experimental validation is necessary to confirm the specific mechanisms of action and to establish a more comprehensive comparative profile of this compound.
Aspochalasin M: A Comparative Analysis of Its Antibacterial Potential Among Fungal Metabolites
In the perpetual search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, fungal metabolites remain a crucial and diverse source of bioactive compounds. Among these, Aspochalasin M, a member of the cytochalasan family, has garnered interest for its potential biological activities. This guide provides a comparative analysis of the antibacterial efficacy of this compound and other notable fungal metabolites, supported by available experimental data. We delve into their inhibitory concentrations against key bacterial pathogens, detail the experimental methodologies used for these assessments, and visualize their known or putative mechanisms of action. This objective comparison aims to furnish researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential of this compound in the landscape of antibacterial drug discovery.
Comparative Antibacterial Activity
The antibacterial efficacy of various fungal metabolites is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the available MIC values for this compound and a selection of other fungal metabolites against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Fungal Metabolite | Class | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| This compound (as TMC-169) | Cytochalasan | 12.5 | 3.13 | >100 | >100 |
| Penicillin G | β-Lactam | 0.4 - 24 | - | 16 - 128[1][2][3] | - |
| Cephalothin | β-Lactam | 0.12[4] | - | 16 - 64[4] | - |
| Griseofulvin | Benzofuran | No activity reported | No activity reported | No activity reported | No activity reported |
| Chaetoglobosin A | Cytochalasan | 1.56 | 0.78 | 12.5 | 25 |
| Citrinin | Polyketide | 1.95 - 3.90[5][6] | - | >50 | - |
| Patulin | Polyketide | - | - | 10 (induces DNA damage)[7] | - |
Note: A lower MIC value indicates greater antibacterial potency. The data for this compound is represented by its close structural analog, TMC-169, due to the limited availability of specific MIC data for this compound in the reviewed literature. Griseofulvin is primarily known for its antifungal activity and is generally considered to lack significant antibacterial properties[8].
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the antimicrobial susceptibility of microorganisms. The data presented in this guide were primarily obtained using the broth microdilution method. Below is a detailed, generalized protocol for this key experiment.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
- Antimicrobial Agents: Stock solutions of the fungal metabolites are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
- 96-Well Microtiter Plates: Sterile, flat-bottom plates are used for the assay.
2. Inoculum Preparation:
- Several colonies from a fresh agar plate are transferred to a sterile broth.
- The bacterial suspension is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- A serial two-fold dilution of each fungal metabolite is prepared directly in the wells of the microtiter plate using the growth medium. The typical concentration range tested is from 0.06 to 128 µg/mL.
- A volume of the standardized bacterial inoculum is added to each well containing the diluted antimicrobial agent.
- Controls:
- Growth Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent).
- Sterility Control: A well containing only the growth medium to check for contamination.
- Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it has no inhibitory effect on bacterial growth.
4. Incubation:
- The microtiter plates are incubated at 37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, the plates are examined visually for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Experimental Workflow:
Mechanisms of Antibacterial Action
The following diagrams illustrate the known or proposed mechanisms of action for this compound and the comparative fungal metabolites.
This compound (and other Cytochalasans)
The precise antibacterial mechanism of aspochalasins is not as well-elucidated as that of classical antibiotics. However, their primary mode of action in eukaryotic cells involves the disruption of actin filament polymerization. It is hypothesized that in bacteria, they may interfere with cytoskeletal proteins or other cellular processes that are yet to be fully characterized.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Promethazine renders Escherichia coli susceptible to penicillin G: real-time measurement of bacterial susceptibility by fluoro-luminometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephalothin and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and antibacterial substances against multi-drug resistant pathogens from marine sponge symbiont: Citrinin, a secondary metabolite of Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citrinin Monomer and Dimer Derivatives with Antibacterial and Cytotoxic Activities Isolated from the Deep Sea-Derived Fungus Penicillium citrinum NLG-S01-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-damaging activity of patulin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
Aspochalasin M: A Comparative Analysis of Its Potency Against Other Cytochalasans
In the landscape of cytoskeletal research and drug development, cytochalasans represent a critical class of mycotoxins that modulate actin polymerization. Among these, aspochalasins are a notable subgroup. This guide provides a comparative analysis of the potency of Aspochalasin M against other well-studied cytochalasans, supported by experimental data, detailed protocols, and visual diagrams to elucidate their mechanism of action and experimental workflows.
Comparative Potency of Cytochalasans
The potency of cytochalasans is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value indicates the concentration of the compound required to inhibit cell growth by 50%. While a direct, comprehensive side-by-side comparison of this compound with a wide array of other cytochalasans under identical experimental conditions is not extensively documented in a single study, we can collate available data from various sources to provide a comparative perspective.
It is crucial to note that the cytotoxic effects of these compounds can vary significantly depending on the cell line and the specific experimental conditions used, such as incubation time and the assay method employed.[1][2][3] Therefore, the following table summarizes IC50 values from different studies and should be interpreted with these variables in mind.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | Not explicitly found | |
| A549 (Human lung carcinoma) | Not explicitly found | ||
| MCF-7 (Human breast adenocarcinoma) | Not explicitly found | ||
| Aspochalasin D | NCI-H460 (Human non-small cell lung cancer) | Weak to moderate cytotoxicity | [1] |
| MCF-7 (Human breast adenocarcinoma) | Weak to moderate cytotoxicity | [1] | |
| SF-268 (Human glioblastoma) | Weak to moderate cytotoxicity | [1] | |
| Aspochalasin I | NCI-H460 (Human non-small cell lung cancer) | Weak to moderate cytotoxicity | [1] |
| MCF-7 (Human breast adenocarcinoma) | Weak to moderate cytotoxicity | [1] | |
| SF-268 (Human glioblastoma) | Weak to moderate cytotoxicity | [1] | |
| Aspochalasin J | HeLa (Human cervical cancer) | 27.8 | [4] |
| Cytochalasin B | HeLa (Human cervical cancer) | 7.30 | [5] |
| Cytochalasan Derivative (Deoxaphomin B) | HeLa (Human cervical cancer) | 4.96 | [5] |
| L929 (Mouse fibrosarcoma) | 1.80 - 11.28 | [5] | |
| MCF-7 (Human breast adenocarcinoma) | 1.86 | [5] | |
| A549 (Human lung carcinoma) | 7.32 | [5] | |
| PC-3 (Human prostate cancer) | 11.28 | [5] | |
| SKOV-3 (Human ovarian carcinoma) | 1.84 | [5] | |
| Cytochalasan Derivative (Triseptatin) | L929 (Mouse fibrosarcoma) | 1.83 | [5] |
| MCF-7 (Human breast adenocarcinoma) | 1.79 | [5] | |
| A549 (Human lung carcinoma) | 6.91 | [5] | |
| PC-3 (Human prostate cancer) | 2.81 | [5] | |
| SKOV-3 (Human ovarian carcinoma) | 1.55 | [5] | |
| Phychaetoglobin D | A549 (Human lung carcinoma) | < 20 | [6] |
| HeLa (Human cervical cancer) | 3.7 - 10.5 | [6] | |
| Chaetoglobosin C | A549 (Human lung carcinoma) | < 20 | [6] |
| HeLa (Human cervical cancer) | 3.7 - 10.5 | [6] | |
| Chaetoglobosin E | A549 (Human lung carcinoma) | < 20 | [6] |
| HeLa (Human cervical cancer) | 3.7 - 10.5 | [6] | |
| Chaetoglobosin F | A549 (Human lung carcinoma) | < 10 | [6] |
| HeLa (Human cervical cancer) | 3.7 - 10.5 | [6] | |
| Cytochalasin E | A549 (Human lung carcinoma) | < 20 | [6] |
| HeLa (Human cervical cancer) | 3.7 - 10.5 | [6] | |
| Cytochalasan Z8 | H446 (Small cell lung cancer) | 0.044 - 1.61 | [7] |
| H1048 (Small cell lung cancer) | 0.044 - 1.61 | [7] | |
| Cytochalasan Z16 | H446 (Small cell lung cancer) | 0.044 - 1.61 | [7] |
| Δ6,12-isomer of 5,6-dehydro-7-hydroxy-cytochalasin E | H446 (Small cell lung cancer) | 0.044 - 1.61 | [7] |
Note: The table highlights the challenge in directly comparing this compound's potency due to the lack of specific IC50 values in the context of a comparative study. The potency of other cytochalasans varies significantly based on their chemical structure and the cancer cell line tested.[1][4][5][6][7] For instance, some cytochalasan derivatives exhibit potent cytotoxicity in the sub-micromolar to low micromolar range.[5][6][7]
Experimental Protocols
Cytotoxicity Assay using MTT
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other cytochalasans in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Actin Polymerization Inhibition Assay
This assay measures the effect of cytochalasans on the polymerization of actin in vitro.[9]
Materials:
-
G-actin (globular actin)
-
Actin polymerization buffer (e.g., containing KCl, MgCl2, and ATP)
-
Pyrene-labeled G-actin
-
Cytochalasan compounds
-
Fluorometer
Procedure:
-
Preparation: Prepare solutions of G-actin and pyrene-labeled G-actin in a low ionic strength buffer.
-
Initiation of Polymerization: Mix the G-actin and pyrene-labeled G-actin with the cytochalasan compound or vehicle control. Initiate polymerization by adding the actin polymerization buffer.
-
Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments (F-actin).
-
Data Analysis: Plot the fluorescence intensity against time. The rate of polymerization can be determined from the slope of the initial phase of the curve. Compare the polymerization rates in the presence and absence of the cytochalasan to determine its inhibitory effect.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by cytochalasans and a typical experimental workflow for assessing cytotoxicity.
Caption: Cytochalasan's inhibitory effect on actin polymerization.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
References
- 1. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 5. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Inhibiting F-Actin Polymerization Impairs the Internalization of Moraxella catarrhalis [mdpi.com]
Evaluating the Selectivity of Aspochalasin M for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasins, a class of cytochalasan mycotoxins, have garnered interest in cancer research due to their cytotoxic and anti-proliferative activities. This guide provides a comparative evaluation of the selectivity of aspochalasin compounds for cancer cells over normal, non-cancerous cells. While specific comparative data for Aspochalasin M is limited in publicly available literature, this document synthesizes findings from closely related aspochalasins to provide a comprehensive overview of the potential selectivity of this compound class. The information presented herein is intended to support further research and drug development efforts in oncology.
Data Presentation: Cytotoxicity of Aspochalasins
The following table summarizes the available 50% inhibitory concentration (IC50) values for various aspochalasin compounds against a range of cancer and normal cell lines. A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, is a key indicator of cancer-specific cytotoxicity. An SI value greater than 2 is generally considered to indicate selective activity against cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Aspochalasin B | BGC-823 (Gastric Cancer) | 5.1 | - | - | - | [1] |
| Bel-7402 (Hepatocellular Carcinoma) | 9.4 | - | - | - | [1] | |
| Aspochalasin H | - | - | Ba/F3 (Murine Pro-B) | No cytotoxicity observed | - | [2] |
| Amiaspochalasin W | PC3 (Prostate Cancer) | 30.4 | - | - | - | [2] |
| HCT-116 (Colon Cancer) | 39.2 | - | - | - | [2] | |
| Cytochalasin B | HeLa (Cervical Cancer) | 7.9 | - | - | - | |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The absence of direct comparative IC50 data for this compound highlights a significant gap in the current research literature. The presented data for other aspochalasins suggests that selectivity can be highly variable depending on the specific compound and the cell lines tested. For instance, the lack of cytotoxicity of Aspochalasin H against Ba/F3 cells is a promising indicator of potential selectivity within this class of compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3]
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
For suspension cells, centrifuge the cells and resuspend them in fresh medium to the desired concentration, then seed as above.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from the wells containing adherent cells. For suspension cells, centrifuge the plate before removing the supernatant.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 of this compound.
Postulated Apoptotic Signaling Pathway
Based on the known mechanisms of related cytochalasans, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Postulated intrinsic apoptotic pathway induced by this compound.
Conclusion
The available data on aspochalasin compounds suggest a potential for selective cytotoxicity against cancer cells, although this is highly dependent on the specific chemical structure and the biological context. The lack of direct comparative studies on this compound represents a critical knowledge gap. Further research, employing standardized experimental protocols such as the MTT assay detailed here, is essential to rigorously evaluate the selectivity of this compound and its potential as a novel anti-cancer agent. Elucidating its precise mechanism of action and the signaling pathways it modulates in both cancerous and normal cells will be crucial for its future development.
References
The Critical Role of the C-18 Hydroxyl Group in Aspochalasin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aspochalasins, a class of cytochalasan mycotoxins, have garnered significant interest in the scientific community for their diverse biological activities, including potent antibacterial, antifungal, and cytotoxic effects. Structure-activity relationship (SAR) studies are crucial in optimizing these molecules for potential therapeutic applications. This guide focuses on a key structural feature: the hydroxyl group at the C-18 position of the macrocyclic ring, and its impact on the biological activity of aspochalasins. Through a comparative analysis of aspochalasin analogues, supported by experimental data and detailed protocols, we aim to validate the significance of this functional group.
C-18 Hydroxylation: A Determinant of Biological Potency
Experimental evidence strongly suggests that the presence of a hydroxyl group at the C-18 position is a critical determinant for the biological activity of aspochalasins. This is most clearly demonstrated by comparing the bioactivity of aspochalasin C, which possesses a C-18 hydroxyl group, with its counterpart, aspochalasin D, which lacks this functional group.
Comparative Cytotoxicity
A study by Rachid et al. (2011) provides a direct quantitative comparison of the cytotoxic activities of aspochalasin C and aspochalasin D against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.
| Cell Line | Aspochalasin C (with C-18 OH) IC50 (µM) | Aspochalasin D (without C-18 OH) IC50 (µM) |
| NCI-H460 (Lung) | 3.8 | > 50 |
| MCF-7 (Breast) | 4.2 | > 50 |
| SF-268 (CNS) | 3.5 | > 50 |
Table 1: Comparative Cytotoxicity of Aspochalasin C and D. The data clearly indicates that aspochalasin C, possessing the C-18 hydroxyl group, exhibits significant cytotoxicity against all tested cell lines. In contrast, aspochalasin D, lacking this hydroxyl group, shows negligible activity at concentrations up to 50 µM. This strongly supports the indispensable role of the C-18 hydroxyl group for the cytotoxic effects of this class of compounds.
Antibacterial Activity
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary mechanism of action for cytochalasans, including aspochalasins, is the disruption of actin polymerization. Actin is a critical component of the eukaryotic cytoskeleton, involved in maintaining cell shape, motility, and division. By binding to the barbed (fast-growing) end of actin filaments, aspochalasins inhibit the addition of new actin monomers, leading to the depolymerization of existing filaments and ultimately, cell death or growth inhibition. The C-18 hydroxyl group is thought to play a crucial role in the binding affinity of the molecule to actin, thereby influencing its inhibitory potency.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the validation of aspochalasin activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
1. Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium (e.g., Staphylococcus aureus) from a fresh agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.
2. Preparation of Aspochalasin Solutions:
-
Prepare a stock solution of the aspochalasin compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted aspochalasin. This will further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the aspochalasin that completely inhibits visible growth of the bacterium.
Actin Polymerization Inhibition Assay
This assay measures the effect of a compound on the polymerization of actin in vitro.
1. Reagents and Materials:
-
Purified G-actin (monomeric actin)
-
Polymerization buffer (e.g., containing KCl, MgCl2, and ATP)
-
Test compounds (aspochalasins) dissolved in a suitable solvent
-
Fluorescence spectrophotometer
-
Pyrene-labeled G-actin (optional, for fluorescence-based detection)
2. Assay Procedure:
-
Prepare a solution of G-actin in a low-salt buffer to prevent spontaneous polymerization.
-
Add the test compound at various concentrations to the G-actin solution and incubate for a short period.
-
Initiate actin polymerization by adding the polymerization buffer.
-
Monitor the increase in fluorescence (if using pyrene-labeled actin) or light scattering over time using a spectrophotometer. The rate of increase corresponds to the rate of actin polymerization.
-
Compare the polymerization curves of samples treated with the aspochalasin to a control sample (without the compound).
3. Data Analysis:
-
Calculate the initial rate of polymerization for each concentration of the test compound.
-
Plot the polymerization rate as a function of the compound concentration to determine the IC50 value for inhibition of actin polymerization.
Conclusion
The available evidence strongly indicates that the C-18 hydroxyl group is a critical structural feature for the biological activity of aspochalasins. Its presence is directly correlated with enhanced cytotoxicity and is necessary for antibacterial activity. The proposed mechanism involves a more effective interaction with and inhibition of actin polymerization, a fundamental cellular process. For researchers and drug development professionals, this highlights the C-18 position as a key site for modification in the rational design of novel and more potent aspochalasin-based therapeutic agents. Further quantitative SAR studies focusing on modifications at this position are warranted to fully elucidate its role and to develop analogues with improved therapeutic indices.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Aspochalasin M
This guide provides crucial safety and logistical information for the proper disposal of Aspochalasin M, a cytochalasan mycotoxin. The procedures outlined below are intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound and its associated waste streams, thereby minimizing risk to personnel and the environment.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] This guide is based on safety data for structurally related and well-studied cytochalasans. It is imperative to consult the official Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national hazardous waste regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.[1]
Hazard Assessment and Quantitative Data
This compound belongs to the cytochalasan family of mycotoxins. Related compounds are known to be highly toxic and may pose significant health risks, including potential damage to fertility or an unborn child.[2][3] Disposal procedures must reflect this high level of hazard.
To illustrate the acute toxicity of this chemical class, the following data is provided for a related compound, Cytochalasin D.
| Toxicity Data for Cytochalasin D (CAS 22144-77-0) | |
| Exposure Route | LD50 / LC50 Value |
| Oral LD50 | 36 mg/kg (mouse) |
| Intraperitoneal LD50 | 900 µg/kg (rat) |
| Subcutaneous LD50 | 1,850 µg/kg (mouse) |
| Intraperitoneal LD50 | 2 mg/kg (mouse) |
| Source: Cayman Chemical Safety Data Sheet.[3] |
Procedural Protocol for Disposal of this compound
The primary and mandatory route for the disposal of this compound and any contaminated materials is through an approved hazardous waste disposal program.[1][4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][5]
Methodology for Waste Segregation and Collection:
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, don appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tight-sealing safety goggles.[2][4] All handling of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.[1]
-
Waste Container Preparation:
-
Select a leak-proof, sealable container made of a material compatible with this compound and any solvents used.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with appropriate hazard symbols (e.g., skull and crossbones, health hazard).[6]
-
-
Collection of Waste Streams:
-
Solid Waste: Collect unused or waste this compound powder, along with any grossly contaminated items (e.g., weigh boats, spatulas), directly into the designated hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
-
Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) must be collected as solid hazardous waste.[7]
-
Empty Containers: The original this compound container, even when "empty," must be disposed of as hazardous waste. For highly toxic substances, it is required that the container be triple-rinsed. The first three rinses must be collected and disposed of as liquid hazardous waste.[5]
-
-
Storage Pending Disposal:
-
Arranging for Final Disposal:
Logical Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Aspochalasin M
Disclaimer: No specific Safety Data Sheet (SDS) for Aspochalasin M is publicly available. The following guidelines are based on the safety profiles of structurally related cytochalasans and general best practices for handling potent cytotoxic compounds. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this substance.
This compound, a member of the cytochalasan family of mycotoxins, presents potential hazards that necessitate stringent safety protocols. To ensure the well-being of laboratory personnel and the integrity of research, a multi-faceted approach to safety, encompassing personal protective equipment (PPE), operational procedures, and waste disposal, is crucial.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Body Part | PPE Recommendation | Standard | Purpose |
| Hands | Double gloving with nitrile gloves. | ASTM D6319 | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | ANSI Z87.1 | Protects eyes from splashes and aerosols. |
| Face | Face shield (in addition to goggles). | ANSI Z87.1 | Recommended when there is a significant risk of splashes or aerosol generation. |
| Body | Disposable, solid-front lab coat with tight-fitting cuffs. | Provides a barrier against contamination of personal clothing. Should be changed regularly and immediately if contaminated. | |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the procedure and quantity of material being handled. | Protects against inhalation of aerosols or fine powders, especially during weighing or solution preparation. |
Operational Plan for Safe Handling
A systematic operational plan minimizes the risk of exposure at every stage of handling this compound. This plan should be integrated into standard laboratory operating procedures.
1. Engineering Controls:
-
Primary Containment: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
2. Administrative Controls:
-
Designated Areas: Clearly designate specific areas for handling and storing this compound. These areas should be marked with appropriate warning signs.
-
Training: All personnel handling this compound must receive training on its potential hazards, safe handling procedures, and emergency protocols.
-
Restricted Access: Limit access to areas where this compound is handled and stored to authorized personnel only.
3. Hygiene Practices:
-
Hand Washing: Wash hands thoroughly with soap and water before leaving the designated handling area, and immediately after removing gloves.
-
No Personal Items: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after each use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Waste Containers:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste."
-
Solid Waste: Contaminated gloves, lab coats, bench paper, and other solid materials should be collected in a clearly labeled, leak-proof plastic bag or container designated for cytotoxic waste.[1][2]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled, and chemically compatible waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and the name of the compound.
-
Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it can be collected by trained hazardous waste personnel.
-
Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration.[1]
Below is a diagram illustrating the hierarchy of controls, a fundamental concept in laboratory safety that prioritizes the most effective measures for mitigating hazards associated with substances like this compound.
Caption: Hierarchy of controls for managing exposure to hazardous substances.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
